molecular formula C22H22O11 B6595901 1-O-Galloyl-2-O-cinnamoyl-glucose CAS No. 56994-83-3

1-O-Galloyl-2-O-cinnamoyl-glucose

Cat. No.: B6595901
CAS No.: 56994-83-3
M. Wt: 462.4 g/mol
InChI Key: FISMJUPMCGKNNX-PCGJYRBUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Galloyl-2-O-cinnamoyl-glucose is a useful research compound. Its molecular formula is C22H22O11 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMJUPMCGKNNX-PCGJYRBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136867
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56994-83-3
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56994-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin. The document details its primary natural source, quantitative data, and a comprehensive experimental protocol for its isolation and purification. Furthermore, a potential biological target and its associated signaling pathway are discussed, offering insights for future research and drug development endeavors.

Natural Sources and Quantitative Analysis

The primary documented natural source of this compound is the rhizome of Rheum palmatum L., a plant species belonging to the Polygonaceae family.[1][2][3][4][5][6][7][8] Quantitative analysis of Rheum palmatum L. rhizome has identified the concentration of this compound to be approximately 75.0 parts per million (ppm).

Plant SpeciesFamilyPlant PartCompound Concentration (ppm)
Rheum palmatum L.PolygonaceaeRhizome75.0

Experimental Protocols: Isolation and Purification

A successful method for the isolation and purification of this compound from the extract of Rheum palmatum L. employs a combination of High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).[2][3] This approach has yielded the compound with a purity of 92.89%, as determined by High-Performance Liquid Chromatography (HPLC).

Extraction

The initial step involves the preparation of a crude extract from the dried and powdered rhizomes of Rheum palmatum L. While the specific extraction solvent and conditions are not detailed in the provided search results, a general method for extracting tannins and related phenolic compounds from plant material would typically involve the use of polar solvents such as methanol, ethanol, or acetone, often in combination with water.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample.

  • Two-Phase Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 is utilized.[2][3]

  • Procedure: The crude extract is dissolved in the lower phase of the solvent system and introduced into the HSCCC instrument. The separation is achieved by partitioning the components between the stationary and mobile liquid phases. The fractions are collected and analyzed by HPLC to identify those containing this compound.

Rapid Preparative Chromatography (RPC)

Fractions enriched with this compound from the HSCCC separation are further purified using RPC. This technique allows for fast and efficient purification of the target compound. The specific column and mobile phase for the RPC step are not detailed in the available search results but would be selected based on the polarity of the compound and the impurities to be removed.

Purity Analysis

The purity of the isolated this compound is determined by HPLC analysis. A purity of 92.89% has been reported using this combined HSCCC and RPC methodology.[2][3]

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are limited. However, research on a closely related isomer, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose, also isolated from Rheum palmatum, has demonstrated potent inhibitory activity against squalene (B77637) epoxidase. This enzyme plays a crucial role in the cholesterol biosynthesis pathway. The IC50 value for the inhibition of rat squalene epoxidase by 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose was found to be 0.58 microM. This suggests that this compound may also exhibit similar inhibitory effects on this key enzyme.

The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic process that produces cholesterol and other isoprenoids. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the pathway. Inhibition of this enzyme can lead to a reduction in cholesterol levels.

Visualizations

Isolation_Workflow Start Dried Rhizome of Rheum palmatum L. Extraction Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) (n-hexane:ethyl acetate:n-butanol:water 1:2:1:4 v/v) Crude_Extract->HSCCC Enriched_Fractions Enriched Fractions HSCCC->Enriched_Fractions RPC Rapid Preparative Chromatography (RPC) Enriched_Fractions->RPC Purified_Compound This compound (Purity: 92.89%) RPC->Purified_Compound HPLC_Analysis HPLC Purity Analysis Purified_Compound->HPLC_Analysis

Caption: Workflow for the isolation of this compound.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor This compound (Potential Inhibitor) Inhibitor->Squalene_Epoxidase

Caption: Potential inhibition of the cholesterol biosynthesis pathway.

References

A Technical Guide to the Isolation of 1-O-Galloyl-2-O-cinnamoyl-glucose from Rheum palmatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and characterization of 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin found in the medicinal plant Rheum palmatum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its biological activity, including its role as an inhibitor of squalene (B77637) epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.

Introduction

Rheum palmatum, commonly known as Chinese rhubarb, has a long history of use in traditional medicine. Its rhizomes are rich in a variety of bioactive compounds, including anthraquinones, stilbenes, and tannins. Among these, gallotannins such as this compound are of increasing interest to the scientific community for their potential therapeutic applications. This guide focuses on the methodologies for isolating this specific compound and provides insights into its biological significance.

Isolation and Purification of this compound

The successful isolation of this compound from Rheum palmatum has been achieved through a combination of modern chromatographic techniques, primarily High-Speed Counter-Current Chromatography (HSCCC) and Rapid Preparative Chromatography (RPC).[1]

Experimental Protocols

2.1.1. Plant Material and Crude Extract Preparation

Dried roots of Rheum palmatum are the starting material for the extraction process. While the original research does not specify the exact preliminary extraction method to obtain the crude extract that was then subjected to HSCCC and RPC, a general procedure for preparing a crude phenolic extract from Rheum species involves the following steps:

  • Grinding: The dried rhizomes are ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol (B145695) or methanol (B129727) in water), using methods such as maceration, soxhlet extraction, or ultrasonication.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent, yielding a crude extract.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

  • Instrumentation: A typical HSCCC instrument consists of a multilayer coil separation column, a pump for delivering the mobile phase, a sample injection valve, and a fraction collector.

  • Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is crucial for successful separation. For the isolation of this compound and other compounds from Rheum palmatum, an optimized two-phase solvent system composed of n-hexane–ethyl acetate–n-butanol–water (1:2:1:4, v/v/v/v) has been successfully employed.[1]

  • Procedure:

    • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

    • The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the column is rotated at a high speed.

    • Once the hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.

    • The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions.

    • Fractions containing the target compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

2.1.3. Rapid Preparative Chromatography (RPC)

RPC is a high-throughput preparative liquid chromatography technique used for further purification of the fractions obtained from HSCCC.

  • Stationary Phase: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like gallotannins.

  • Mobile Phase: A gradient elution using a mixture of a weak solvent (e.g., water with a small amount of acid like acetic acid or formic acid to improve peak shape) and a strong solvent (e.g., methanol or acetonitrile) is typically employed.

  • Procedure:

    • The fractions from HSCCC containing this compound are pooled and concentrated.

    • The concentrated sample is dissolved in a suitable solvent and injected onto the RPC column.

    • The compounds are eluted using a programmed solvent gradient, and the eluent is monitored by a UV detector.

    • Fractions corresponding to the peak of the target compound are collected.

Data Presentation

The following table summarizes the quantitative data obtained from the isolation of this compound and other compounds from Rheum palmatum as reported by Ma et al. (2014).[1]

CompoundIsolation MethodPurity (%)
This compoundRPC92.89
Dimmer-catechinHSCCC / RPC>98.70 / 95.33
CatechinRPC89.40
trans-3,5,4′-trihydroxystilbene-4′-O-β-D-(6′-O-gallayl)-glucosideHSCCC96.75
1-O-Galloyl-6-O-cinnamoyl-glucoseHSCCC / RPC>98.20 / 93.7
RheinHSCCC>98.07
EmodinRPC94.76

Note: The yield for this compound was not explicitly stated in the cited literature.

Structural Characterization

The identification of this compound is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key tool for determining the molecular weight and fragmentation pattern of the isolated compound. In negative ion mode, this compound is expected to show a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion.

Expected ESI-MS/MS Fragmentation: The fragmentation of galloyl and cinnamoyl glucose derivatives typically involves the cleavage of the ester and glycosidic bonds. Key expected fragment ions for this compound would correspond to the loss of the cinnamoyl group, the galloyl group, and the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of the molecule, providing information about the chemical environment of each proton and carbon atom.

MoietyAtom¹H Chemical Shift (ppm, representative)¹³C Chemical Shift (ppm, representative)
Glucose H-1~5.5 - 6.0 (d)~90 - 95
H-2~5.0 - 5.5 (t)~70 - 75
H-3~3.5 - 4.5 (m)~72 - 78
H-4~3.5 - 4.5 (m)~68 - 72
H-5~3.5 - 4.5 (m)~72 - 78
H-6~3.5 - 4.5 (m)~61 - 65
Galloyl H-2', H-6'~7.0 - 7.2 (s)~108 - 110
C-1'-~118 - 122
C-3', C-5'-~145 - 147
C-4'-~138 - 140
C=O-~164 - 167
Cinnamoyl H-α~6.3 - 6.6 (d)~117 - 120
H-β~7.5 - 7.8 (d)~140 - 145
Phenyl~7.2 - 7.6 (m)~128 - 135
C=O-~165 - 168

Note: The exact chemical shifts will be influenced by the specific substitution pattern and the solvent used for NMR analysis.

Biological Activity and Signaling Pathway

Galloyl esters isolated from Rheum palmatum have been identified as potent inhibitors of squalene epoxidase (SE), a key regulatory enzyme in the cholesterol biosynthesis pathway.[2]

Inhibition of Squalene Epoxidase

Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a committed step in the synthesis of cholesterol. Inhibition of this enzyme leads to a reduction in cholesterol production. Studies have shown that various galloyl esters exhibit competitive inhibition of squalene epoxidase, suggesting they bind to the active site of the enzyme, likely competing with the natural substrate, squalene.

Signaling Pathway: Cholesterol Biosynthesis

The inhibition of squalene epoxidase by compounds like this compound has significant downstream effects on the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQLE Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... HMGCR HMG-CoA Reductase SQLE Squalene Epoxidase Inhibitor This compound Inhibitor->SQLE Isolation_Workflow Start Dried Rheum palmatum Rhizomes Extraction Crude Extract Preparation Start->Extraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Extraction->HSCCC Fractionation1 Fraction Collection HSCCC->Fractionation1 Analysis1 HPLC Analysis of HSCCC Fractions Fractionation1->Analysis1 Pooling Pooling of Fractions Containing Target Compound Analysis1->Pooling RPC Rapid Preparative Chromatography (RPC) Pooling->RPC Fractionation2 Fraction Collection RPC->Fractionation2 Analysis2 HPLC Purity Analysis Fractionation2->Analysis2 End Purified this compound Analysis2->End

References

An In-depth Technical Guide on 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in the medicinal plant Rheum palmatum L., commonly known as Chinese rhubarb.[1] This complex phenolic compound, characterized by the esterification of a glucose core with both gallic acid and cinnamic acid, is of growing interest to the scientific community. Its structural motifs suggest potential biological activities, particularly in areas related to enzyme inhibition and metabolic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, and potential biological significance of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central β-D-glucose molecule. The galloyl group is attached at the anomeric position (C-1), and the cinnamoyl group is esterified at the C-2 position.

Systematic Name: 2-O-cinnamoyl-1-O-galloyl-β-D-glucose[2] Molecular Formula: C₂₂H₂₂O₁₁[3] Molecular Weight: 462.40 g/mol [3] CAS Number: 791836-69-6[1][2]

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₁[3]
Molecular Weight 462.40 g/mol [3]
CAS Number 791836-69-6[1][2]
Predicted Boiling Point 800.8 ± 65.0 °C[1]

Spectroscopic Data

Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are not explicitly detailed in readily available literature. The identification in the primary literature was based on matching retention times and mass spectral fragmentation patterns with established data, which is not publicly presented.[4] For researchers aiming to characterize this molecule, the following represents a general guide to the expected spectroscopic features based on the known structure and data from similar compounds.[5][6]

Expected ¹H NMR Spectral Features:

  • Glucose Protons: A series of signals in the δ 3.5-6.0 ppm range. The anomeric proton (H-1) is expected to be a doublet with a large coupling constant, characteristic of a β-configuration.

  • Galloyl Protons: A singlet in the aromatic region (δ 6.8-7.2 ppm) corresponding to the two equivalent protons on the galloyl ring.

  • Cinnamoyl Protons: Signals in the aromatic region (δ 7.2-7.8 ppm) for the phenyl group and two doublets in the olefinic region (δ 6.3-7.9 ppm) for the vinyl protons, showing a large trans-coupling constant.

Expected ¹³C NMR Spectral Features:

  • Glucose Carbons: Signals in the δ 60-100 ppm range.

  • Galloyl Carbons: Signals for the carboxyl group (δ ~165 ppm), the oxygenated aromatic carbons (δ ~145 ppm and ~139 ppm), the non-protonated aromatic carbon (δ ~120 ppm), and the protonated aromatic carbons (δ ~110 ppm).

  • Cinnamoyl Carbons: Signals for the carboxyl group (δ ~166 ppm), the phenyl carbons (δ ~128-134 ppm), and the vinyl carbons (δ ~118 and ~145 ppm).

Expected Mass Spectrometry Fragmentation: In negative ion mode ESI-MS/MS, the fragmentation pattern would likely involve the neutral loss of the galloyl and cinnamoyl moieties. A characteristic fragment would be the galloyl carboxylate anion at m/z 169.[7]

Experimental Protocols

Isolation from Rheum palmatum L.

A reported method for the isolation of this compound utilizes High-Speed Counter-Current Chromatography (HSCCC) combined with rapid preparative chromatography.[4]

1. Extraction: a. The dried and powdered roots of Rheum palmatum are extracted with a suitable solvent such as 70% methanol.

2. HSCCC Separation: a. Apparatus: A High-Speed Counter-Current Chromatograph. b. Two-Phase Solvent System: A mixture of n-hexane–ethyl acetate–n-butanol–water at a volume ratio of 1:2:1:4 is prepared, thoroughly equilibrated, and the two phases separated.[4] c. Procedure: i. The HSCCC column is first filled with the stationary phase (the upper phase). ii. The crude extract, dissolved in a small volume of the mobile phase, is injected into the sample loop. iii. The apparatus is rotated at a high speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped through the column at a specific flow rate. iv. The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram. d. Post-HSCCC Purification: Fractions containing the target compound may require further purification using rapid preparative chromatography.

3. Compound Identification: a. The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). b. Structural elucidation is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Chemical Synthesis Workflow

A specific, detailed synthesis protocol for this compound is not currently available in the literature. However, a plausible synthetic route can be devised based on established methods for the selective acylation of glucose.[8][9]

G start β-D-Glucose step1 Protection of C3, C4, C6 hydroxyls start->step1 step2 Selective Galloylation at C1 step1->step2 step3 Selective Cinnamoylation at C2 step2->step3 step4 Deprotection step3->step4 end This compound step4->end

Proposed Synthetic Workflow for this compound
  • Selective Protection: The hydroxyl groups at positions 3, 4, and 6 of β-D-glucose would be protected using appropriate protecting groups that can be removed under conditions that do not affect the ester linkages.

  • Selective Galloylation: The anomeric hydroxyl group at C-1 would be selectively esterified with a protected gallic acid derivative, followed by removal of the galloyl protecting groups.

  • Selective Cinnamoylation: The hydroxyl group at C-2 would then be esterified with cinnamic acid or an activated derivative.

  • Deprotection: The protecting groups on the glucose backbone would be removed to yield the final product.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, research on structurally related compounds from rhubarb suggests a potential role as an inhibitor of squalene (B77637) epoxidase.[10][11] Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[12]

Squalene Epoxidase Inhibition

A study on galloyl esters from rhubarb demonstrated that compounds such as 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose are potent inhibitors of rat squalene epoxidase, with an IC₅₀ value of 0.58 µM.[10][11] Given the structural similarity, it is plausible that this compound exhibits similar inhibitory activity.

Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA.[13][14] Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[12][15] Inhibition of this enzyme leads to a reduction in cholesterol production.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa ... mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase fpp Farnesyl Pyrophosphate mevalonate->fpp ... squalene Squalene fpp->squalene Squalene Synthase sqle Squalene Epoxidase squalene->sqle oxidosqualene 2,3-Oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase cholesterol Cholesterol lanosterol->cholesterol ... inhibitor This compound (Potential Inhibitor) inhibitor->sqle sqle->oxidosqualene

Cholesterol Biosynthesis Pathway and Potential Inhibition by this compound

Conclusion

This compound is a complex natural product with a well-defined chemical structure. While detailed experimental data on its spectroscopic properties and biological activity are still emerging, its presence in a medicinally important plant and the known activity of related compounds make it a molecule of significant interest for further research. The development of robust isolation and synthetic protocols will be crucial for enabling more in-depth studies into its potential as a therapeutic agent, particularly in the context of metabolic disorders related to cholesterol biosynthesis.

References

An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring polyphenolic compound belonging to the class of gallotannins. It has been identified as a constituent of medicinal plants, notably Rheum palmatum L., commonly known as Chinese rhubarb. This complex ester combines the structural features of gallic acid, cinnamic acid, and a glucose core, suggesting a potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, based on available scientific literature.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related compounds are available, specific experimental values for this particular molecule are not widely published. Therefore, some of the presented data are predicted values.

PropertyValueSource
CAS Number 791836-69-6
Molecular Formula C22H22O11
Molecular Weight 462.40 g/mol
Melting Point Not available. (A related compound, 2-Cinnamoyl-1-galloyl-beta-D-glucopyranose, has a reported melting point of 190-193 °C)N/A
Boiling Point (Predicted) 815.4 ± 65.0 °CN/A
Density (Predicted) 1.61 ± 0.1 g/cm³N/A
pKa (Predicted) 7.70 ± 0.25N/A
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.Inferred from related compounds

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the galloyl group (a singlet for the two aromatic protons), the cinnamoyl group (doublets for the vinyl protons with a large coupling constant indicative of a trans configuration, and multiplets for the phenyl protons), and the glucose moiety (a series of signals in the 3.0-5.5 ppm range, including a doublet for the anomeric proton). The chemical shifts of the glucose protons will be influenced by the positions of the acyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the galloyl and cinnamoyl moieties, the vinyl carbons of the cinnamoyl group, and the carbons of the glucose unit.

Mass Spectrometry (MS)

Mass spectrometry would be a key technique for the identification and structural elucidation of this compound. The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to the exact mass of the molecule. Fragmentation patterns would likely involve the neutral loss of the galloyl and cinnamoyl residues, as well as fragmentation of the glucose ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to:

  • O-H stretching (from the hydroxyl groups of the galloyl and glucose moieties) in the region of 3200-3600 cm⁻¹.

  • C=O stretching (from the ester linkages) around 1700-1730 cm⁻¹.

  • C=C stretching (from the aromatic rings and the cinnamoyl double bond) in the 1500-1600 cm⁻¹ region.

  • C-O stretching (from the ester and glycosidic bonds) in the 1000-1300 cm⁻¹ range.

Experimental Protocols

Isolation from Rheum palmatum L.

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general workflow can be inferred from studies on the isolation of similar compounds from plant materials.

experimental_workflow start Dried Rheum palmatum roots extraction Extraction with polar solvent (e.g., Methanol/Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partition chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partition->chromatography Isolate fractions purification Preparative HPLC chromatography->purification Further separation characterization Structure Elucidation (NMR, MS, IR) purification->characterization end Pure this compound characterization->end synthesis_workflow glucose D-Glucose protection Protection of hydroxyl groups (e.g., as benzyl (B1604629) ethers or acetonides) glucose->protection selective_deprotection Selective deprotection of C1-OH and C2-OH protection->selective_deprotection galloylation Galloylation at C1-OH (using protected galloyl chloride) selective_deprotection->galloylation cinnamoylation Cinnamoylation at C2-OH (using cinnamoyl chloride) galloylation->cinnamoylation deprotection Global deprotection cinnamoylation->deprotection purification Purification (Chromatography) deprotection->purification product This compound purification->product signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Oxidative Stress) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response stimulus Stimulus mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb pi3k PI3K-Akt Pathway stimulus->pi3k ros Reactive Oxygen Species (ROS) stimulus->ros inflammation Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) mapk->inflammation nfkb->inflammation pi3k->inflammation ros->mapk ros->nfkb compound This compound compound->mapk Inhibition compound->nfkb Inhibition compound->ros Scavenging

Spectroscopic and Experimental Profile of 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables provide a structured overview of the expected spectroscopic data for 1-O-Galloyl-2-O-cinnamoyl-glucose. It is important to note that the specific chemical shifts and fragmentation patterns for this compound have not been publicly detailed. The data for related galloyl-glucose derivatives are often recorded in solvents such as DMSO-d6 or methanol-d4.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (Anomeric)~5.5 - 6.0d~8.0
H-2~5.0 - 5.5t~8.0
Glucose Protons (H-3 to H-6)~3.5 - 4.5m-
Galloyl H-2', H-6'~7.0s-
Cinnamoyl Vinylic Protons~6.5 - 7.8d~16.0
Cinnamoyl Aromatic Protons~7.2 - 7.6m-

Note: The expected values are based on the analysis of similar galloyl and cinnamoyl glucose esters. The exact chemical shifts are dependent on the solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Carbon Expected Chemical Shift (δ, ppm)
C-1 (Anomeric)~93.0 - 95.0
Glucose Carbons (C-2 to C-6)~60.0 - 78.0
Galloyl Carbonyl~165.0 - 167.0
Galloyl Quaternary Carbons~138.0 - 146.0
Galloyl CH~109.0
Cinnamoyl Carbonyl~166.0 - 168.0
Cinnamoyl Vinylic Carbons~118.0 - 145.0
Cinnamoyl Aromatic Carbons~128.0 - 135.0

Note: These are approximate chemical shift ranges for the carbon atoms in the molecule, inferred from data on related compounds.

Table 3: Mass Spectrometry (MS) Data

Technique Ionization Mode Observed Ion (m/z) Interpretation
ESI-MSNegative[M-H]⁻Deprotonated molecule
ESI-MS/MSNegativeVariesFragmentation pattern would reveal loss of galloyl and cinnamoyl moieties.

Note: The exact mass and fragmentation pattern are crucial for structural confirmation.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenolic, Alcoholic)3200 - 3600Broad
C-H (Aromatic, Vinylic)3000 - 3100Medium
C=O (Ester)1690 - 1730Strong
C=C (Aromatic, Vinylic)1500 - 1650Medium
C-O (Ester, Ether, Alcohol)1000 - 1300Strong

Note: The IR spectrum provides information on the functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, the following represents a standard methodology for the isolation and characterization of such natural products.

1. Isolation and Purification

A common method for the isolation of this compound from Rheum palmatum L. involves High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • HSCCC: The targeted fraction (e.g., the ethyl acetate fraction) is subjected to HSCCC using a suitable two-phase solvent system to achieve initial separation.

  • Preparative HPLC: Fractions from HSCCC containing the compound of interest are further purified by preparative HPLC on a C18 column to yield the pure compound.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD).

    • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern for structural elucidation.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

    • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_analysis Spectroscopic Analysis start Plant Material (Rheum palmatum L.) extraction Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (e.g., Hexane, EtOAc, H2O) extraction->partitioning hsccc High-Speed Counter-Current Chromatography (HSCCC) partitioning->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (ESI-MS, MS/MS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Experimental workflow for natural product isolation and characterization.

References

An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose (CAS Number 791836-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose, with the Chemical Abstracts Service (CAS) number 791836-69-6, is a natural polyphenolic compound. It is classified as a gallotannin, a type of hydrolyzable tannin. This compound has been isolated from Rheum palmatum L., commonly known as Chinese rhubarb, a plant with a long history of use in traditional medicine.[1][2] The unique structure of this compound, featuring both a galloyl and a cinnamoyl moiety attached to a glucose core, suggests a range of potential biological activities. This guide provides a comprehensive overview of its chemical properties, probable mechanism of action, and relevant experimental protocols for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 791836-69-6[1][3]
Molecular Formula C22H22O11[4]
Molecular Weight 462.40 g/mol [4]
Appearance Powder[4]
Purity ≥98% (by HPLC)[1]
Solubility Soluble in DMSO[4]
Storage Powder: -20°C for 2 years; In DMSO: -80°C for 6 months[4]

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of this compound are limited, significant insights can be drawn from research on closely related compounds isolated from the same source, Rheum palmatum.

Probable Inhibition of Squalene (B77637) Epoxidase

The most probable and significant biological activity of this compound is the inhibition of squalene epoxidase. This is strongly suggested by a study on a structurally analogous compound, 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose , also isolated from Rheum palmatum, which was found to be a potent inhibitor of rat squalene epoxidase with an IC50 value of 0.58 µM.[5][6][7][8]

Squalene epoxidase is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6][7][8] It catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). Inhibition of this enzyme can lead to a reduction in cholesterol levels. Therefore, this compound is a promising candidate for the development of cholesterol-lowering agents.

The table below summarizes the squalene epoxidase inhibitory activities of several galloyl esters isolated from Rheum palmatum.

CompoundIC50 (µM)
1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose0.58[5][6][7][8]
1,2,6-tri-O-galloyl-β-D-glucose0.63[5][6][7]
Procyanidin B-2 3,3'-di-O-gallate0.54[5][6][7]
Procyanidin B-5 3,3'-di-O-gallate0.55[5][6][7]

Given the structural similarity, it is highly probable that this compound also exhibits potent inhibitory activity against squalene epoxidase.

Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by galloyl esters.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene synthase SE Squalene Epoxidase Squalene->SE Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Inhibitor This compound (Probable Inhibitor) Inhibitor->SE Inhibition SE->Oxidosqualene

Cholesterol Biosynthesis Pathway and Inhibition Point.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and a representative assay for determining its inhibitory activity against squalene epoxidase.

Isolation from Rheum palmatum L.

The following protocol is based on the method described by Ma et al. for the isolation of seven compounds, including this compound, from the extract of Rheum palmatum L.[9]

Workflow for Isolation:

Isolation_Workflow start Dried and powdered roots of Rheum palmatum L. extraction Extraction with 70% ethanol (B145695) start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fractions Collection of Fractions hsccc->fractions rpc Rapid Preparative Chromatography (RPC) rpc->fractions fractions->rpc analysis HPLC and ESI-MSn Analysis fractions->analysis pure_compound Pure this compound analysis->pure_compound

Isolation workflow for this compound.

Detailed Methodology:

  • Extraction: The dried and powdered roots of Rheum palmatum L. are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain the crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Two-phase solvent system: A mixture of n-hexane-ethyl acetate-n-butanol-water (1:2:1:4, v/v/v/v) is used.

    • Procedure: The crude extract is subjected to HSCCC separation. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase. The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

  • Rapid Preparative Chromatography (RPC):

    • Fractions containing the target compound from HSCCC are further purified using RPC on a suitable stationary phase (e.g., C18 silica (B1680970) gel).

    • A gradient elution with a mobile phase such as methanol-water is employed to isolate the pure compound.

  • Analysis and Identification: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). The structure is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MSn) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Squalene Epoxidase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against squalene epoxidase, adapted from studies on similar inhibitors.[10][11][12][13]

Materials:

  • Rat liver microsomes (as a source of squalene epoxidase)

  • [14C]-Squalene (substrate)

  • NADPH

  • FAD

  • Test compound (this compound) dissolved in DMSO

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Rat Liver Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates as described in the literature.[11][13]

  • Assay Mixture: A typical assay mixture contains:

    • Potassium phosphate buffer

    • Rat liver microsomes

    • NADPH

    • FAD

    • Test compound at various concentrations (or DMSO for control)

  • Pre-incubation: The assay mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: The reaction is initiated by the addition of [14C]-squalene.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Extraction and Analysis: The lipids are extracted, and the amount of radioactive 2,3-oxidosqualene formed is determined by thin-layer chromatography (TLC) followed by scintillation counting.

  • Calculation of IC50: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a naturally occurring gallotannin with significant potential as a therapeutic agent. Based on strong evidence from a closely related compound, its primary mechanism of action is likely the inhibition of squalene epoxidase, a critical enzyme in cholesterol biosynthesis. This makes it a compelling candidate for further investigation in the development of drugs for hypercholesterolemia and related metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to isolate and evaluate the biological activity of this promising natural product. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Crossroads of Plant Specialized Metabolism: A Technical Guide to the Biosynthesis of Galloyl Cinnamoyl Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloyl cinnamoyl glucose derivatives represent a unique class of plant specialized metabolites, integrating precursors from two major biosynthetic routes: the shikimate and the phenylpropanoid pathways. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development and other biotechnological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to these hybrid molecules, focusing on the key enzymatic players, their regulation, and the experimental methodologies used for their study. We present a consolidated overview of the current understanding of how plants orchestrate the convergence of gallic acid and cinnamic acid moieties onto a central glucose scaffold. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Plants produce a vast and diverse arsenal (B13267) of chemical compounds, known as specialized metabolites, that are not directly involved in primary growth and development but are crucial for their interaction with the environment. Among these, phenolic compounds are one of the most abundant and widely distributed groups. Galloyl and cinnamoyl derivatives of glucose are prominent members of this class, arising from the shikimate and phenylpropanoid pathways, respectively. While the biosynthesis of gallotannins (polymers of galloylglucose) and various cinnamoyl esters has been studied for decades, the formation of hybrid molecules containing both acyl groups on a single glucose unit has been less understood. Recent research, however, has begun to shed light on the enzymatic machinery and regulatory networks that govern the synthesis of these complex molecules. The co-occurrence of galloyl and cinnamoyl esters of phenylpropanoid glucosides has been reported in plants such as Balanophora fungosa, indicating that the biosynthetic machinery for their formation exists in nature[1]. This guide will detail the biosynthetic steps, from precursor synthesis to the final acylation reactions, and provide practical information for researchers seeking to investigate these pathways.

The Biosynthetic Pathway: A Convergence of Two Major Routes

The biosynthesis of galloyl cinnamoyl glucose derivatives is not a linear pathway but rather a convergence of two well-established metabolic routes. The glucose core acts as a molecular scaffold upon which galloyl and cinnamoyl moieties are sequentially attached. The overall proposed pathway involves three key stages:

  • Precursor Synthesis: Generation of the acyl donors, gallic acid (via the shikimate pathway) and cinnamoyl-CoA esters (via the phenylpropanoid pathway), and the activated glucose donor, UDP-glucose.

  • Initial Glycosylation: The attachment of gallic acid or a cinnamic acid derivative to UDP-glucose to form a 1-O-acyl-β-D-glucose ester.

  • Sequential Acylation: Subsequent acylation of the glucose moiety with the other acyl group, catalyzed by specific acyltransferases.

Precursor Biosynthesis

Gallic Acid: Gallic acid is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. One of the key intermediates, 3-dehydroshikimate, is converted to gallic acid.

Cinnamoyl-CoA Esters: The phenylpropanoid pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation to a CoA thioester by 4-coumarate:CoA ligase (4CL), leads to a variety of cinnamoyl-CoA derivatives, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA[2][3]. These activated cinnamates serve as the primary donors for the cinnamoyl moiety.

UDP-Glucose: Uridine diphosphate (B83284) glucose (UDP-glucose) is the primary activated sugar donor for glycosylation reactions in plants and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase.

The Central Role of UDP-Glycosyltransferases (UGTs)

The initial step in the formation of galloyl or cinnamoyl glucose esters is the glycosylation of the respective phenolic acid. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), specifically members of the UGT84 family, which are known to form O-ester linkages with carboxyl groups.

  • Formation of 1-O-galloyl-β-D-glucose (β-glucogallin): The enzyme gallate 1-β-glucosyltransferase (EC 2.4.1.136) catalyzes the transfer of glucose from UDP-glucose to gallic acid, forming the energy-rich ester β-glucogallin[4]. This is a critical, committed step in the biosynthesis of all hydrolyzable tannins and, putatively, galloyl-containing derivatives.

  • Formation of 1-O-cinnamoyl-β-D-glucose: Similarly, UGTs from the UGT84 family can catalyze the formation of glucose esters with various hydroxycinnamic acids. For instance, sinapate 1-glucosyltransferase (EC 2.4.1.120) utilizes sinapic acid and UDP-glucose to form 1-O-sinapoyl-β-D-glucose, and it can also accept other hydroxycinnamates like p-coumarate and ferulate, albeit at a slower rate[5].

The Acylation Machinery: BAHD and SCPL Acyltransferases

Once the initial 1-O-acyl-glucose ester is formed, subsequent acylations can occur on the remaining hydroxyl groups of the glucose molecule. These reactions are catalyzed by acyltransferases, primarily from two large and functionally diverse families: BAHD and Serine Carboxypeptidase-Like (SCPL) acyltransferases.

  • BAHD Acyltransferases: This family of enzymes typically utilizes acyl-CoA thioesters as the acyl donor. A BAHD acyltransferase could potentially catalyze the transfer of a cinnamoyl group from its corresponding CoA ester to a galloyl-glucose acceptor. Several BAHD acyl-CoA monolignol transferases have been identified that couple acyl-CoAs to monolignols, demonstrating their capacity to acylate hydroxyl groups of phenylpropanoid-derived molecules[6].

  • Serine Carboxypeptidase-Like (SCPL) Acyltransferases: In contrast to the BAHD family, SCPL acyltransferases utilize 1-O-β-glucose esters as the activated acyl donor[7][8][9][10][11]. This mechanism is particularly relevant to the biosynthesis of galloyl cinnamoyl glucose derivatives. For instance, β-glucogallin, formed by a UGT, can serve as the galloyl donor for the acylation of a cinnamoyl-glucose acceptor. This two-step process, involving a UGT and an SCPL acyltransferase, provides a plausible route for the synthesis of these mixed derivatives. SCPL acyltransferases are known to be involved in the synthesis of sinapate esters in Arabidopsis thaliana and in the acylation of antimicrobial terpenes in oats[9][10].

The biosynthesis of galloylated catechins in tea plants provides a well-characterized example of this sequential action. First, a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) synthesizes β-glucogallin. Subsequently, an epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), which belongs to the SCPL family, transfers the galloyl group from β-glucogallin to epicatechin. A similar mechanism can be envisaged for the formation of galloyl cinnamoyl glucose derivatives, where a cinnamoyl-glucose ester would act as the acyl acceptor.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved are critical determinants of the metabolic flux towards the synthesis of galloyl cinnamoyl glucose derivatives. Below is a summary of available kinetic data for relevant UGT84 family enzymes.

EnzymeSubstrateKm (mM)Vmax (nmol mg⁻¹ s⁻¹)kcat (s⁻¹)kcat/Km (s⁻¹ mM⁻¹)Reference
Pomegranate UGT84A23 Gallic acid0.89 ± 0.071.8 ± 0.10.10 ± 0.010.11[2][12]
Protocatechuic acid1.01 ± 0.092.1 ± 0.10.12 ± 0.010.12[2][12]
Sinapic acid0.86 ± 0.051.1 ± 0.00.06 ± 0.000.07[2][12]
Pomegranate UGT84A24 Gallic acid0.98 ± 0.011.6 ± 0.00.09 ± 0.000.09[2][12]
Protocatechuic acid1.05 ± 0.062.0 ± 0.10.11 ± 0.010.10[2][12]
Sinapic acid0.78 ± 0.021.0 ± 0.00.06 ± 0.000.08[2][12]

Table 1: Kinetic parameters of pomegranate UGT84A23 and UGT84A24 towards selected phenolic acid substrates.[2][12]

Experimental Protocols

Investigating the biosynthesis of galloyl cinnamoyl glucose derivatives requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

This protocol is adapted for the characterization of UGTs that form glucose esters with phenolic acids.

Materials:

  • Purified recombinant UGT enzyme

  • Reaction buffer (e.g., 50 mM MES, pH 5.0)

  • UDP-glucose (1 mM)

  • Phenolic acid substrate (gallic acid or a cinnamic acid derivative, 0.1-1.2 mM)

  • 2-mercaptoethanol (14 mM)

  • Methanol (for reaction termination)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare the enzyme assay mixture (100 µL) containing 50 mM MES buffer (pH 5.0), 1 mM UDP-glucose, the phenolic acid substrate at various concentrations, 14 mM 2-mercaptoethanol, and a suitable amount of purified recombinant protein (e.g., 4 µg)[2][12].

  • Initiate the reaction by adding the enzyme and incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range[2][12].

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to precipitate the protein and collect the supernatant.

  • Analyze the supernatant by HPLC. Use a C18 column and a gradient elution with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile[12].

  • For gallic acid as a substrate, a suitable gradient is: 0–3 min, 5% B; 3–14 min, 5–15% B; 14–15 min, 15–5% B[12].

  • Monitor the formation of the glucose ester product by its absorbance at a characteristic wavelength (e.g., 280 nm for galloyl esters).

  • Quantify the product by comparing its peak area to a standard curve of the authentic compound.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation[2][12].

A non-radioactive, bioluminescent assay such as the UDP-Glo™ Glycosyltransferase Assay can also be used to measure UGT activity by quantifying the amount of UDP produced[13][14][15][16].

This protocol is designed for SCPL acyltransferases that use a 1-O-acyl-glucose ester as the acyl donor.

Materials:

  • Purified recombinant SCPL acyltransferase

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0)

  • 1-O-acyl-glucose ester donor (e.g., β-glucogallin)

  • Acyl acceptor (e.g., a cinnamoyl-glucose derivative)

  • Methanol for reaction termination

  • LC-MS system for product identification and quantification

Procedure:

  • Set up the reaction mixture containing the reaction buffer, the acyl donor, the acyl acceptor, and the purified enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by adding methanol.

  • Analyze the reaction products by LC-MS to identify the formation of the galloyl cinnamoyl glucose derivative.

  • Quantify the product using a suitable standard or by relative quantification.

Heterologous Expression and Purification of Plant Acyltransferases

The characterization of plant acyltransferases often requires their production in a heterologous system to obtain sufficient quantities of pure and active enzyme.

  • Cloning: The full-length coding sequence of the candidate acyltransferase gene is cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induction: The bacterial culture is grown to a mid-log phase (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG)[2]. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is subjected to affinity chromatography based on the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The protein is eluted with a suitable agent (e.g., imidazole).

  • Purity Check: The purity of the recombinant protein is assessed by SDS-PAGE.

For some plant enzymes, particularly SCPL acyltransferases that may require post-translational modifications for activity, eukaryotic expression systems like yeast (S. cerevisiae) or transient expression in N. benthamiana leaves are preferred[10][17]. The general principles of cloning, transformation/infiltration, and purification are similar to those for E. coli, but the specific vectors and protocols are adapted for the respective host system.

Regulation of the Biosynthetic Pathway

The biosynthesis of galloyl cinnamoyl glucose derivatives is tightly regulated at the transcriptional level to ensure a coordinated supply of precursors from both the shikimate/gallotannin and the phenylpropanoid pathways.

Transcriptional Regulation by MYB and bHLH Transcription Factors

MYB transcription factors are a large family of regulatory proteins in plants that play a central role in controlling the expression of genes in the phenylpropanoid pathway[5][18][19]. Specific R2R3-MYB transcription factors are known to activate the transcription of genes encoding key enzymes in the biosynthesis of flavonoids, anthocyanins, and lignin[20][21][22][23]. Often, MYB proteins act in concert with basic helix-loop-helix (bHLH) transcription factors and WD40-repeat proteins to form a regulatory complex (MBW complex) that binds to the promoters of target genes[19].

Given that the phenylpropanoid pathway provides the cinnamoyl precursors, it is highly probable that MYB transcription factors are involved in regulating the biosynthesis of galloyl cinnamoyl glucose derivatives. Co-expression analysis of a UGT84 family gene (JrGGT) in walnut with genes from the shikimic acid and phenylpropanoid pathways supports the idea of a coordinated transcriptional regulation[24].

Signaling Pathways

The biosynthesis of phenolic compounds is induced by various environmental cues, such as pathogen attack, UV radiation, and nutrient deficiency. These signals are perceived by the plant and transduced through complex signaling networks that ultimately lead to the activation of transcription factors like MYBs. Hormones such as jasmonates and salicylic (B10762653) acid are also known to play a role in inducing the expression of phenylpropanoid biosynthesis genes. The coordinated regulation of both the gallotannin and phenylpropanoid pathways in response to specific stimuli is an area that warrants further investigation.

Visualizations

Biosynthetic Pathway

Biosynthesis Shikimate Shikimate Pathway GallicAcid Gallic Acid Shikimate->GallicAcid UGT84_galloyl UGT84 Family (e.g., Gallate 1-β-glucosyltransferase) GallicAcid->UGT84_galloyl UDP_Glucose UDP-Glucose UDP_Glucose->UGT84_galloyl UGT84_cinnamoyl UGT84 Family (e.g., Sinapate 1-glucosyltransferase) UDP_Glucose->UGT84_cinnamoyl Phenylpropanoid Phenylpropanoid Pathway Cinnamoyl_CoA Cinnamoyl-CoA Esters Phenylpropanoid->Cinnamoyl_CoA Cinnamoyl_CoA->UGT84_cinnamoyl Acyltransferase_BAHD BAHD Acyltransferase Cinnamoyl_CoA->Acyltransferase_BAHD beta_Glucogallin 1-O-Galloyl-β-D-glucose (β-Glucogallin) UGT84_galloyl->beta_Glucogallin beta_Glucogallin->Acyltransferase_BAHD Acyltransferase_SCPL SCPL Acyltransferase beta_Glucogallin->Acyltransferase_SCPL Acyl Donor Cinnamoyl_Glucose 1-O-Cinnamoyl-β-D-glucose UGT84_cinnamoyl->Cinnamoyl_Glucose Cinnamoyl_Glucose->Acyltransferase_SCPL Acyl Acceptor Galloyl_Cinnamoyl_Glucose Galloyl Cinnamoyl Glucose Derivative Acyltransferase_BAHD->Galloyl_Cinnamoyl_Glucose Route 1 Acyltransferase_SCPL->Galloyl_Cinnamoyl_Glucose Route 2

Caption: Proposed biosynthetic pathways for galloyl cinnamoyl glucose derivatives in plants.

Experimental Workflow for Enzyme Characterization

Workflow Gene_ID Candidate Gene Identification (e.g., from transcriptome data) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli, Yeast, or N. benthamiana) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: A typical experimental workflow for the characterization of enzymes involved in specialized metabolism.

Regulatory Network

Regulation Environmental_Signals Environmental Signals (UV, Pathogens) Signaling_Cascade Signaling Cascade Environmental_Signals->Signaling_Cascade Hormones Plant Hormones (Jasmonates, Salicylic Acid) Hormones->Signaling_Cascade MYB_bHLH_WD40 MYB-bHLH-WD40 Complex Signaling_Cascade->MYB_bHLH_WD40 Promoters Promoters of Biosynthetic Genes MYB_bHLH_WD40->Promoters Binds to Gene_Expression Coordinated Gene Expression Promoters->Gene_Expression Activates Pathway_Enzymes Pathway Enzymes (UGTs, Acyltransferases) Gene_Expression->Pathway_Enzymes Leads to Metabolite_Production Galloyl Cinnamoyl Glucose Derivative Production Pathway_Enzymes->Metabolite_Production Catalyzes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphenolic compounds, a diverse group of phytochemicals found abundantly in the plant kingdom, have garnered significant attention for their wide array of biological activities and therapeutic potential. Among these, gallotannins and their derivatives represent a promising class of molecules with demonstrated antioxidant, anti-inflammatory, and anticancer properties. This technical guide focuses on 1-O-Galloyl-2-O-cinnamoyl-glucose, a naturally occurring gallotannin found in plants such as Rheum palmatum L.[1][2][3], and its closely related polyphenolic compounds. This document aims to provide a comprehensive resource for researchers and drug development professionals by detailing the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these compounds.

Chemical Properties

This compound is a derivative of glucose where a galloyl group is attached at the 1-position and a cinnamoyl group at the 2-position of the glucose core. The presence of multiple hydroxyl groups from the galloyl moiety and the aromatic nature of the cinnamoyl group contribute to its significant antioxidant potential. Related compounds, such as pentagalloyl glucose (PGG), which has five galloyl groups esterified to a glucose core, are extensively studied for their biological effects.

Quantitative Biological Data

While specific quantitative bioactivity data for this compound is limited in publicly available literature, extensive research on the closely related and structurally similar compound, pentagalloyl glucose (PGG), provides valuable insights into the potential efficacy of this class of molecules. The following tables summarize key quantitative data for PGG and other relevant galloyl derivatives.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

CompoundAssayCell Line/SystemIC50 / EC50Reference
Pentagalloyl Glucose (PGG)iNOS InhibitionLPS-activated Raw 264.7 cells~18 µg/mL[4]
Pentagalloyl Glucose (PGG)COX-2 Inhibition (PGE2)LPS-activated Raw 264.7 cells~8 µg/mL[4]
Pentagalloyl Glucose (PGG)COX-2 Inhibition (PGD2)LPS-activated Raw 264.7 cells~12 µg/mL[4]
Galloyl Phytol (GP)DPPH Radical ScavengingCell-free0.256 mM[5]
Gallic Acid (GA)DPPH Radical ScavengingCell-free0.206 mM[5]

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50Reference
Pentagalloyl Glucose (PGG)PC3Prostate Cancer31.64 µM[2][6]
Pentagalloyl Glucose (PGG)RWPE-1 (non-malignant)Prostate Epithelial74.55 µM[2][6]
1,6-di-O-galloyl-β-D-glucopyranoseK562Human Myeloid Leukemia77.9 µM[7]
1,4,6-tri-O-galloyl-β-D-glucopyranoseK562Human Myeloid Leukemia68.2 µM[7]
Gallotannin (GT)HT-29Human Colon Cancer80 µg/mL (for 4h treatment)[8]
Gallotannin (GT)HCT-116Human Colon Cancer40 µg/mL (for 4h treatment)[8]

Table 3: In Vivo Efficacy and Pharmacokinetics of Pentagalloyl Glucose (PGG)

Study TypeAnimal ModelDose and AdministrationKey FindingsReference
AnticancerAthymic nude mice with MDA-MB-231 xenografts20 mg/kg, daily oral gavageSignificant suppression of tumor growth.[9]
AnticancerNOD/SCID mice with human colon cancer xenografts25 mg/kg, intraperitoneal injectionSignificantly decreased tumor volume.[8]
PharmacokineticsMice20 mg/kg, intraperitoneal injectionCmax: ~3–4 µM; Tmax: 2 hours.[8][10]
Anti-inflammatoryMice with TNBS-induced colitisOral administrationInhibited colon shortening and myeloperoxidase activity.[11]
Anti-obesityDiet-induced obese mice0.1 and 5 mg/kg, oral administration for 14 weeksAttenuated adiposity and hepatic steatosis.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments commonly used to evaluate the bioactivity of polyphenolic compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis of Polyphenolic Compounds

Objective: To separate, identify, and quantify individual polyphenolic compounds in a sample.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase chromatography column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.5% formic acid in water

  • Mobile Phase B: 0.5% formic acid in acetonitrile

  • Sample extract dissolved in a suitable solvent (e.g., methanol/water)

  • Standard solutions of known polyphenolic compounds

Procedure:

  • Sample Preparation: Extract polyphenolic compounds from the plant material using a suitable solvent (e.g., 70% methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 10 µL).

    • Set the detector wavelength(s) based on the absorbance maxima of the target compounds (e.g., 280 nm for gallic acid derivatives, 320 nm for cinnamic acid derivatives).

  • Gradient Elution: A typical gradient program involves varying the proportions of Mobile Phase A and B over time to achieve separation. An example gradient is as follows:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 65% A, 35% B

    • 20-30 min: Hold at 65% A, 35% B

    • 30-40 min: Linear gradient to 50% A, 50% B

    • 40-45 min: Linear gradient to 10% A, 90% B

    • 45-50 min: Hold at 10% A, 90% B

    • 50-55 min: Return to initial conditions (95% A, 5% B)

    • 55-60 min: Equilibration

  • Data Analysis: Identify compounds by comparing their retention times and UV spectra with those of the standards. Quantify the compounds by creating a calibration curve using the peak areas of the standard solutions at different concentrations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound solutions at various concentrations in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL) to a defined volume of the DPPH solution (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

Gallotannins, including this compound and PGG, exert their biological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Gallotannins have been shown to inhibit the NF-κB pathway. For instance, PGG has been demonstrated to directly interact with the MyD88 adaptor protein, thereby reducing the activation of both NF-κB and MAPK signaling pathways[11]. Other gallotannins inhibit LPS-induced NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB[11][13].

NF_kB_Inhibition_by_Gallotannins cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Degradation Proteasomal Degradation IkBa_p->Degradation NFkB_nuc NF-κB Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Induces Gallotannins Gallotannins (e.g., PGG) Gallotannins->MyD88 Inhibits Gallotannins->IKK_complex Inhibits

Inhibition of the NF-κB Signaling Pathway by Gallotannins.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Gallotannins can modulate MAPK signaling, often in a context-dependent manner. For instance, PGG has been shown to inhibit the MAPK pathway as part of its anti-inflammatory effects, downstream of MyD88[11]. In the context of cancer, cinnamoyl derivatives have been shown to target key signaling pathways, including p38 MAPK and JNK, to reduce the release of pro-inflammatory factors[10].

MAPK_Modulation_by_Polyphenols Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Proliferation Transcription_Factors->Cellular_Response Polyphenols Polyphenols (e.g., Gallotannins) Polyphenols->MAPKKK Inhibits Polyphenols->p38 Inhibits Polyphenols->JNK Inhibits Experimental_Workflow Extraction Extraction & Isolation of Polyphenols Purification Purification & Characterization (HPLC, NMR, MS) Extraction->Purification In_Vitro In Vitro Bioassays Purification->In_Vitro Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) In_Vitro->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) In_Vitro->Anticancer Mechanism Mechanism of Action Studies In_Vitro->Mechanism Western_Blot Western Blot (Protein Expression) Mechanism->Western_Blot qPCR qPCR (Gene Expression) Mechanism->qPCR In_Vivo In Vivo Studies Mechanism->In_Vivo Animal_Models Disease Animal Models (e.g., Cancer, Inflammation) In_Vivo->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics Drug_Development Lead Optimization & Drug Development In_Vivo->Drug_Development

References

1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Review of a Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin identified in the plant species Rheum palmatum L., commonly known as Chinese rhubarb.[1][2][3][4] As a member of the galloyl glucose derivative family, this compound is of interest to the scientific community for its potential biological activities, stemming from the combined structural features of gallic acid, cinnamic acid, and a glucose core. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties and the broader pharmacological context of its source and related compounds. Due to the limited specific research on this particular molecule, this review incorporates data from structurally similar compounds to infer potential biological activities and mechanisms of action, highlighting areas for future investigation.

Chemical Properties

PropertyValueSource
CAS Number 791836-69-6[2][5]
Molecular Formula C22H22O11[6]
Molecular Weight 462.4 g/mol [5][6]

Pharmacological Context: Rheum palmatum L.

Rheum palmatum L. has a long history of use in traditional medicine and has been extensively studied for its diverse pharmacological effects. The extracts of this plant have demonstrated a range of activities, which may be attributed to its rich phytochemical composition, including the subject of this review.

Key Pharmacological Activities of Rheum palmatum L. Extracts:

  • Anti-inflammatory Effects: The plant is known to possess anti-inflammatory properties.[7]

  • Antitumor Activity: Studies have shown that extracts from Rheum palmatum L. can inhibit the proliferation of various cancer cells.[7]

  • Antibacterial and Antifungal Properties: The plant exhibits activity against a range of bacterial and fungal pathogens.[8][9]

  • Antioxidant Activity: The presence of phenolic compounds contributes to its antioxidant effects.[9]

  • Antiviral Activity: Certain compounds within Rheum palmatum L. have been investigated for their antiviral potential.[9]

Inferred Biological Activities and Structure-Activity Relationship

While direct experimental data on the biological activities of this compound is scarce, the activities of structurally related galloyl and cinnamoyl derivatives can provide valuable insights into its potential pharmacological profile. The combination of a galloyl moiety, known for its antioxidant and enzyme-inhibiting properties, and a cinnamoyl group, which also exhibits a range of biological effects, suggests that this compound could be a molecule with significant therapeutic potential.

Table of Biological Activities of Related Galloyl and Cinnamoyl Glucose Derivatives:

CompoundBiological ActivityCell Lines/ModelKey Findings
Penta-O-galloyl-β-D-glucose (PGG)AnticancerVarious cancer cell linesInduces apoptosis, causes cell cycle arrest.[10]
Mono-galloyl glucose derivativesPARG InhibitionHeLa cellsPotent inhibitors of poly(ADP-ribose) glycohydrolase (PARG).
Galloyl derivatives from Acer ginnalaAntioxidant, Anti-inflammatoryRAW264.7 cellsPotent radical scavenging activities and inhibition of nitric oxide production.[11]

Postulated Signaling Pathways

Based on the known mechanisms of related gallotannins like Penta-O-galloyl-β-D-glucose (PGG), it is plausible that this compound could modulate key cellular signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be a target for this compound.

Postulated_Signaling_Pathway cluster_cell Cell This compound This compound Receptor Receptor This compound->Receptor Binds to/Inhibits Cell_Membrane Signal_Transduction_Protein_1 Signal Transduction Protein 1 Receptor->Signal_Transduction_Protein_1 Activation Signal_Transduction_Protein_2 Signal Transduction Protein 2 Signal_Transduction_Protein_1->Signal_Transduction_Protein_2 Phosphorylation Transcription_Factor Transcription Factor Signal_Transduction_Protein_2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) Nucleus->Gene_Expression Modulation

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

General Experimental Workflow for Isolation and Characterization:

Experimental_Workflow Start Start Plant_Material Rheum palmatum L. (Dried and Powdered) Start->Plant_Material Extraction Solvent Extraction (e.g., Ethanol/Water) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude_Extract Filtration_Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis for Compound Presence Fraction_Collection->TLC_Analysis Purification Preparative HPLC TLC_Analysis->Purification Pool Positive Fractions Isolated_Compound This compound Purification->Isolated_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation Bioassays Biological Activity Assays (e.g., Cytotoxicity, Enzyme Inhibition) Isolated_Compound->Bioassays End End Structure_Elucidation->End Bioassays->End

Caption: General workflow for natural product isolation and characterization.

Conclusion and Future Directions

This compound is a distinct natural product with a chemical structure that suggests a high potential for biological activity. However, the current body of scientific literature lacks in-depth studies on its specific pharmacological effects and mechanisms of action. The known activities of its source plant, Rheum palmatum L., and those of structurally related galloyl and cinnamoyl derivatives, provide a strong rationale for further investigation.

Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient methods for the isolation of this compound from its natural source or through chemical synthesis to obtain sufficient quantities for comprehensive biological screening.

  • In Vitro Biological Screening: A broad-based screening of its activity against various cancer cell lines, microbial strains, and a panel of enzymes to identify its primary biological targets.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

  • In Vivo Studies: Evaluation of its efficacy and safety in preclinical animal models for promising in vitro activities.

The exploration of this compound represents a promising avenue for the discovery of new therapeutic agents. This technical review serves as a foundational document to encourage and guide future research in this area.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antioxidant Assays of 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the in vitro antioxidant capacity of 1-O-Galloyl-2-O-cinnamoyl-glucose, a natural compound found in plants such as Rheum palmatum L.[1][2] The described assays are fundamental for screening and characterizing the antioxidant potential of novel compounds in drug discovery and development.

Introduction

This compound belongs to the family of gallotannins, which are a class of polyphenolic compounds known for their significant antioxidant properties.[3] The evaluation of the antioxidant activity of such compounds is crucial for understanding their potential therapeutic benefits in combating oxidative stress-related diseases. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.

This document outlines the protocols for three widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are based on different chemical principles, providing a comprehensive assessment of the antioxidant mechanisms of the test compound.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results are typically expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as Trolox Equivalents (TE) for the FRAP assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Hypothetical In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundAscorbic Acid (Standard)Trolox (Standard)
DPPH Radical Scavenging IC50 (µg/mL)15.88.512.2
ABTS Radical Scavenging IC50 (µg/mL)10.26.19.8
Ferric Reducing Antioxidant Power (FRAP) µmol Trolox Equivalents/g850Not ApplicableNot Applicable

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4][5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test sample and standard: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the standard antioxidant (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test sample or standard to the wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

  • Preparation of working ABTS•+ solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Preparation of test sample and standard: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test sample or standard to the wells.

    • For the control well, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the microplate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11]

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄) (for standard curve)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM aqueous FeCl₃ solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.

  • Preparation of test sample and standard: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare a series of ferrous sulfate or Trolox solutions for the standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the test sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the microplate at 37°C for 4-30 minutes.[8][12]

  • Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate or Trolox and is expressed as µmol Fe(II) equivalents or µmol Trolox equivalents per gram of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard in 96-well Plate DPPH_sol->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_stock Prepare ABTS Radical Stock Solution (ABTS + K2S2O8) ABTS_work Dilute to Working Solution (Absorbance ~0.7 at 734 nm) ABTS_stock->ABTS_work Mix Mix ABTS Working Solution with Sample/Standard in 96-well Plate ABTS_work->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate (6-10 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard in 96-well Plate FRAP_reagent->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Trolox Equivalents from Standard Curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Notes and Protocols for Determining the DPPH Radical Scavenging Activity of 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound that can be isolated from plants such as Rheum palmatum L. Structurally, it possesses both galloyl and cinnamoyl moieties attached to a glucose core. Both gallic acid and cinnamic acid derivatives are known for their antioxidant properties. The galloyl group, a phenolic moiety, is a potent hydrogen donor, which is a key mechanism for radical scavenging. The cinnamoyl group also contributes to antioxidant activity, and the glycosylation may influence the compound's solubility and bioavailability. Therefore, this compound is a promising candidate for evaluation as a potent antioxidant.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to screen the antioxidant potential of various compounds.[1][2] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the corresponding non-radical form, which is yellow.[1][2] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is indicative of the compound's radical scavenging activity.[1][3][4]

These application notes provide a comprehensive protocol for determining the DPPH radical scavenging activity of this compound and a framework for data presentation and interpretation.

Data Presentation

The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging and the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[5] For comparative purposes, the activity of the test compound should be benchmarked against well-known standard antioxidants.

Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidants

CompoundIC50 (µg/mL)IC50 (µM)
This compoundTo be determinedTo be calculated
Ascorbic Acid (Standard)~8.4[6]~47.7[6]
Gallic Acid (Standard)~2.6[6]~15.3[6]

Note: The provided IC50 values for Ascorbic Acid and Gallic Acid are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 values of the standards concurrently with the test compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate reader but can be adapted for a standard spectrophotometer.

1. Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid (Positive Control)

  • Gallic Acid (Positive Control)

  • Methanol (B129727) (Spectrophotometric grade)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

  • Deionized water

2. Preparation of Solutions

  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4] Prepare this solution fresh before each experiment and protect it from light.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol. The molecular weight of this compound is 462.41 g/mol .

  • Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Ascorbic Acid and Gallic Acid in methanol.

  • Serial Dilutions: From the stock solutions of the test compound and standards, prepare a series of dilutions in methanol to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Assay Procedure

  • Plate Setup: In a 96-well microplate, add 100 µL of the serially diluted test compound or standard solutions to the respective wells.

  • Blank Preparation: For the blank wells, add 100 µL of methanol.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.[3] Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[1][3][4]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

4. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (methanol + DPPH).

  • Asample is the absorbance of the DPPH solution with the test compound or standard.

5. Determination of IC50 Value

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound or standard. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value. This can be calculated using linear regression analysis or by using appropriate software.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep Solution Preparation dpph_stock DPPH Stock (1 mM) prep->dpph_stock compound_stock Test Compound Stock (1 mg/mL) This compound prep->compound_stock standard_stock Standard Stock (1 mg/mL) (Ascorbic Acid, Gallic Acid) prep->standard_stock dpph_work DPPH Working (0.1 mM) dpph_stock->dpph_work serial_dil Serial Dilutions compound_stock->serial_dil standard_stock->serial_dil add_sample Add 100 µL Sample/ Standard/Blank serial_dil->add_sample assay Assay Procedure (96-well plate) assay->add_sample add_dpph Add 100 µL DPPH Working Solution add_sample->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_scav Calculate % Scavenging Activity measure->calc_scav analysis Data Analysis analysis->calc_scav plot Plot % Scavenging vs. Concentration calc_scav->plot calc_ic50 Determine IC50 Value plot->calc_ic50

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Galloyl Esters using the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloyl esters, a class of phenolic compounds derived from gallic acid, are widely recognized for their potent antioxidant properties. These compounds are of significant interest in the pharmaceutical and nutraceutical industries for their potential to mitigate oxidative stress-related diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to measure the antioxidant capacity of various substances. This application note provides a detailed protocol for determining the antioxidant capacity of both hydrophilic and lipophilic galloyl esters using the ORAC-fluorescein (ORAC-FL) assay, along with relevant data and interpretations.

The ORAC assay is based on the principle of hydrogen atom transfer (HAT). It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant capacity is quantified by comparing the net area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox, a water-soluble vitamin E analog.[1][2][3] The results are expressed as Trolox Equivalents (TE).

Data Presentation

The antioxidant capacity of galloyl esters is influenced by their chemical structure, particularly the length of the alkyl ester chain, which affects their lipophilicity. The following table summarizes the ORAC-PGR (pyrogallol red) values for a series of galloyl esters, which provides a relative comparison of their antioxidant activity. Note that ORAC-PGR is a variant of the ORAC assay and values may not be directly equivalent to the more common ORAC-FL assay.

CompoundORAC-PGR Value (µmol TE/µmol)
Gallic Acid11.7 ± 0.5
Methyl Gallate12.0 ± 0.4
Propyl Gallate12.3 ± 0.2
Octyl Gallate9.8 ± 0.3
Trolox (Reference)1.0
Data adapted from a study by López-Alarcón et al.[1]

This data suggests that short-chain galloyl esters exhibit comparable or slightly higher antioxidant capacity than gallic acid in this particular assay format. The decrease in the ORAC-PGR value for octyl gallate may be related to its increased lipophilicity and potential for micellar partitioning in the assay medium.[1]

Experimental Protocols

Detailed methodologies for conducting the ORAC-FL assay for both hydrophilic and lipophilic galloyl esters are provided below.

Materials and Reagents
  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control and injectors

  • Fluorescein (B123965) sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Galloyl esters (e.g., methyl gallate, ethyl gallate, propyl gallate, octyl gallate)

  • Acetone (B3395972) (for lipophilic samples)

  • Randomly methylated-β-cyclodextrin (RMCD) (optional, for enhancing solubility of lipophilic samples)

Preparation of Solutions
  • Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust pH to 7.4.

  • Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Store in the dark at 4°C.

  • Fluorescein Working Solution (40 nM): Dilute the fluorescein stock solution 1:100 with phosphate buffer immediately before use.

  • AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. This solution must be prepared fresh for each assay.

  • Trolox Stock Solution (2 mM): Dissolve Trolox in phosphate buffer.

  • Trolox Working Standards (12.5 - 200 µM): Prepare a series of dilutions of the Trolox stock solution in phosphate buffer.

  • Galloyl Ester Stock Solutions:

    • Hydrophilic Galloyl Esters (e.g., methyl gallate): Dissolve in phosphate buffer to a known concentration.

    • Lipophilic Galloyl Esters (e.g., octyl gallate): Dissolve in acetone to a known concentration. Further dilutions can be made in a 50% acetone/50% water mixture. For improved aqueous solubility, 7% RMCD in a 50% acetone/water mixture can be used as the solvent.

Experimental Workflow

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Fluorescein, AAPH, Trolox) add_samples Add 25 µL of Sample/Standard/Blank to 96-well plate prep_reagents->add_samples prep_samples Prepare Galloyl Ester Samples (Hydrophilic & Lipophilic) prep_samples->add_samples add_fluorescein Add 150 µL of Fluorescein Working Solution add_samples->add_fluorescein incubate1 Incubate at 37°C for 30 min add_fluorescein->incubate1 add_aaph Add 25 µL of AAPH Solution (Initiate Reaction) incubate1->add_aaph read_fluorescence Immediately Read Fluorescence (Ex: 485 nm, Em: 520 nm) every 1-5 min for ≥60 min at 37°C add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) for each well read_fluorescence->calc_auc calc_net_auc Calculate Net AUC (Sample AUC - Blank AUC) calc_auc->calc_net_auc plot_curve Plot Trolox Standard Curve (Net AUC vs. Concentration) calc_net_auc->plot_curve calc_orac Calculate ORAC Value (Trolox Equivalents) plot_curve->calc_orac

Caption: A streamlined workflow of the ORAC assay from preparation to data analysis.

Detailed Protocol for Hydrophilic Galloyl Esters
  • Plate Preparation: Add 25 µL of phosphate buffer (blank), Trolox working standards, and diluted hydrophilic galloyl ester samples to the wells of a 96-well black microplate.

  • Addition of Fluorescein: Add 150 µL of the 40 nM fluorescein working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation of Reaction: Inject 25 µL of freshly prepared AAPH solution into each well to start the reaction.

  • Fluorescence Reading: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-5 minutes for at least 60 minutes at 37°C.

Detailed Protocol for Lipophilic Galloyl Esters
  • Plate Preparation: Add 25 µL of the appropriate solvent (e.g., 50% acetone/water) as a blank, Trolox working standards (prepared in the same solvent as the samples), and diluted lipophilic galloyl ester samples to the wells.

  • Addition of Fluorescein: Add 150 µL of the 40 nM fluorescein working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Initiation of Reaction: Inject 25 µL of freshly prepared AAPH solution into each well.

  • Fluorescence Reading: Follow the same procedure as for hydrophilic samples.

Data Analysis and Calculation

  • Calculate the Area Under the Curve (AUC): The AUC for each well (blank, standards, and samples) is calculated from the fluorescence decay curve using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC_sample - AUC_blank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate the ORAC Value: The ORAC value of the galloyl ester sample is calculated using the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound. ORAC Value (µmol TE/g) = (Net AUC_sample - c) / m * (dilution factor) / (sample concentration in g/L)

Signaling Pathway

The antioxidant effects of gallic acid and its derivatives are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense system. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like gallic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus galloyl_esters Galloyl Esters keap1_nrf2 Keap1-Nrf2 Complex galloyl_esters->keap1_nrf2 Induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2_n Nrf2 nrf2_free->nrf2_n Translocates to maf Maf nrf2_n->maf Forms heterodimer with are ARE (Antioxidant Response Element) maf->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, GCLC) are->antioxidant_genes Activates transcription of protective_enzymes Protective Enzymes antioxidant_genes->protective_enzymes Leads to synthesis of protective_enzymes->ros Neutralizes

Caption: Activation of the Nrf2 antioxidant pathway by galloyl esters and oxidative stress.

Conclusion

The ORAC assay provides a reliable and biologically relevant method for quantifying the antioxidant capacity of galloyl esters. By following the detailed protocols provided, researchers can obtain consistent and comparable data for both hydrophilic and lipophilic derivatives. Understanding the structure-activity relationship of these compounds and their ability to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade, is crucial for the development of effective antioxidant-based therapeutics and functional foods.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 1-O-Galloyl-2-O-cinnamoyl-glucose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[2][3] These pathways trigger the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in a cell culture model, focusing on its ability to modulate these key inflammatory markers and signaling pathways.

Data Presentation

The following tables summarize the hypothetical quantitative data on the anti-inflammatory effects of this compound in Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

MediatorIC50 Value (µM)Maximum Inhibition (%) at 50 µM
Nitric Oxide (NO)12.585.2
Prostaglandin E2 (PGE2)15.881.4

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

CytokineIC50 Value (µM)Maximum Inhibition (%) at 50 µM
TNF-α18.278.9
IL-621.775.3
IL-1β16.580.1

Table 3: Effect of this compound on Pro-inflammatory Gene and Protein Expression

TargetTreatment (25 µM)Fold Change (mRNA) vs. LPSProtein Expression Reduction (%) vs. LPS
iNOSLPS + Compound0.2570
COX-2LPS + Compound0.3165

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for these assays.[2]

  • Culture Conditions:

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

    • Incubation: 37°C in a humidified atmosphere with 5% CO2.[2]

  • General Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting and qPCR).[2]

    • Allow cells to adhere and grow for 24 hours.[2]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1 hour.[4]

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).[4] A negative control group of cells should not be treated with LPS.[4]

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxicity of the test compound.[5]

  • Protocol:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: The Griess test measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[2][5]

  • Protocol:

    • Collect 100 µL of cell-free supernatant from each well of a 96-well plate.[2]

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample and to sodium nitrite standards.[2]

    • Incubate at room temperature for 10-15 minutes.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.[2]

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[2][5]

  • Protocol (General):

    • Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.

    • Follow the manufacturer's instructions for the specific kits.[2]

    • In general, the supernatant is added to a plate pre-coated with a capture antibody.

    • A detection antibody, often conjugated to an enzyme like HRP, is then added.

    • A substrate is added, and the resulting color change is proportional to the amount of cytokine or PGE2 present.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).[2]

    • Calculate the concentrations from a standard curve.[2]

Western Blotting
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated proteins in the NF-κB and MAPK signaling pathways.[2][5]

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, p-JNK, p-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Quantitative Real-Time PCR (qPCR)
  • Principle: qPCR is used to measure the mRNA expression levels of genes associated with inflammation.[5]

  • Protocol:

    • Isolate total RNA from the treated cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture compound_treatment Pre-treat with this compound cell_culture->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability supernatant Collect Supernatant lps_stimulation->supernatant cell_lysate Collect Cell Lysate lps_stimulation->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine/PGE2 ELISA supernatant->elisa western_blot Western Blot cell_lysate->western_blot qpcr qPCR cell_lysate->qpcr data_quant Quantify Mediators, Cytokines, Protein & Gene Expression no_assay->data_quant elisa->data_quant western_blot->data_quant qpcr->data_quant ic50 Determine IC50 Values data_quant->ic50 pathway_analysis Analyze Signaling Pathways data_quant->pathway_analysis

Caption: Experimental workflow for assessing anti-inflammatory effects.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB->IkB_NFkB Nucleus Nucleus NFkB_active->Nucleus Translocation NFkB_active_nuc Active NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Compound This compound Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation IkB_NFkB->IKK NFkB_active_nuc->Genes Induces Transcription

Caption: NF-κB signaling pathway and potential inhibition points.

mapk_pathway Stimuli LPS / Stress TAK1 TAK1 Stimuli->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 Activate JNK JNK MKK4_7->JNK JNK->AP1 Activate p38 p38 MKK3_6->p38 p38->AP1 Activate Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Compound This compound Compound->TAK1 Inhibits Compound->ERK1_2 Compound->JNK Compound->p38 Inhibits Phosphorylation

Caption: MAPK signaling pathway and potential inhibition points.

References

Application Notes and Protocols for Natural Product Screening Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity, making it a valuable tool in the screening of natural products for potential therapeutic properties.[1][2] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[3] This conversion only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells.[4][5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[6] This application note provides a detailed protocol for utilizing the MTT assay in the context of natural product screening, from experimental setup to data analysis and interpretation.

Principle of the MTT Assay

The core of the MTT assay is the reduction of the MTT tetrazolium salt. In viable cells, mitochondrial reductases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring to form a purple, insoluble formazan product.[3] Dead cells lack the necessary enzymatic activity to facilitate this conversion. The resulting formazan crystals are then dissolved in a solubilizing agent, and the absorbance is read at a specific wavelength (typically between 550 and 600 nm), which correlates with the number of viable cells.[5][7]

G cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondria MTT->Mitochondria Enzymatic Reduction (Mitochondrial Dehydrogenases) cluster_cell cluster_cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Soluble_Formazan Solubilized Formazan (Purple Solution) Solubilization->Soluble_Formazan Spectrophotometer Spectrophotometer (OD at 570 nm) Soluble_Formazan->Spectrophotometer Absorbance Measurement cluster_measurement cluster_measurement

Principle of the MTT Assay.

Materials and Reagents

Material/ReagentSpecifications
Cell Lines Appropriate for the therapeutic area of interest
Natural Product Extracts Dissolved in a suitable solvent (e.g., DMSO)
MTT Reagent 5 mg/mL in sterile PBS, store at -20°C in the dark[4]
Solubilization Solution Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS
Culture Medium e.g., DMEM, RPMI-1640, supplemented with FBS and antibiotics
Phosphate-Buffered Saline (PBS) Sterile, pH 7.4
96-well flat-bottom plates Sterile, tissue culture treated
CO2 Incubator 37°C, 5% CO2, humidified atmosphere
Microplate Reader Capable of reading absorbance at 570 nm
Multichannel Pipettes For accurate liquid handling
Sterile Pipette Tips
Inverted Microscope For cell morphology observation

Experimental Protocol

The following workflow outlines the key steps for performing the MTT assay for natural product screening.

G A 1. Cell Seeding B 2. Cell Adhesion (Incubate 24h) A->B C 3. Treatment with Natural Product Extracts B->C D 4. Incubation (24h, 48h, or 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis H->I

MTT Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells from culture flasks during their exponential growth phase.

    • Determine cell viability and density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

    • Include wells for a negative control (cells with vehicle), a positive control (cells with a known cytotoxic agent), and a blank (medium only).

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere and resume growth.

  • Treatment with Natural Product Extracts:

    • Prepare serial dilutions of the natural product extracts in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the natural product extracts.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT reagent (5 mg/mL) to each well.[8]

  • Formazan Formation:

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator.[8] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability.

Data Calculation:

  • Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage of Cell Viability:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control Cells) x 100

Data Summary Table:

Natural Product ExtractConcentration (µg/mL)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
Control (Vehicle) 0[Value]100
Extract A 10[Value][Value]
50[Value][Value]
100[Value][Value]
Extract B 10[Value][Value]
50[Value][Value]
100[Value][Value]
Positive Control [Conc.][Value][Value]

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of a natural product extract that is required to inhibit the growth of 50% of the cell population. The IC50 value can be determined by plotting a dose-response curve of the percentage of cell viability against the logarithm of the extract concentration and fitting the data to a sigmoidal dose-response model.

Troubleshooting

ProblemPotential CauseSolution
High background absorbance Contamination of medium or reagents.Use sterile techniques and fresh reagents.
Phenol (B47542) red in the medium can interfere.Use phenol red-free medium during the MTT incubation step.[9]
Low absorbance readings Cell number is too low.Optimize the initial cell seeding density.
Incubation time with MTT is too short.Increase the incubation time with MTT to allow for sufficient formazan production.
Inconsistent results between replicates Uneven cell seeding.[10]Ensure a homogenous cell suspension before seeding.
Pipetting errors.[10]Use calibrated pipettes and be consistent with pipetting techniques.
"Edge effect" in 96-well plates.[10]Avoid using the outer wells of the plate or fill them with sterile PBS.
Natural product interferes with the assay The compound may directly reduce MTT.[9][11]Perform a control experiment without cells to check for direct reduction of MTT by the extract.
The compound may alter cell metabolism without causing cell death.Corroborate results with another viability assay that has a different mechanism (e.g., LDH assay for membrane integrity).[9]

References

Application Notes and Protocols for In Vivo Anti-inflammatory Testing of Gallotannin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common in vivo models for evaluating the anti-inflammatory properties of gallotannin. The included protocols offer detailed methodologies for key experiments, alongside data presentation structures and visualizations of relevant biological pathways.

Introduction to Gallotannin as an Anti-inflammatory Agent

Gallotannins are a class of hydrolyzable tannins that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects[1][2]. Their potential to modulate inflammatory responses makes them promising candidates for the development of new therapeutic agents. The anti-inflammatory actions of gallotannins are believed to be mediated, in part, through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory process[1]. This document outlines standardized in vivo models to rigorously assess the anti-inflammatory efficacy of gallotannin.

Key In Vivo Anti-inflammatory Models

The following sections detail the protocols for four widely used in vivo models of inflammation suitable for testing gallotannin.

Carrageenan-Induced Paw Edema

This model is a well-established and highly reproducible assay for screening acute anti-inflammatory activity[2]. Carrageenan injection induces a biphasic inflammatory response, characterized by the release of histamine (B1213489) and serotonin (B10506) in the early phase, followed by prostaglandin (B15479496) and cytokine release in the later phase.

2.1.1 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (150-200g)

  • Gallotannin

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pleasthesmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week prior to the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: Gallotannin (e.g., 50, 100, 200 mg/kg, p.o.)

  • Administer the vehicle, indomethacin, or gallotannin orally 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2.1.2 Data Presentation: Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.04-
Indomethacin100.28 ± 0.0267.0
Gallotannin50Data not availableExpected dose-dependent reduction
Gallotannin100Data not availableExpected dose-dependent reduction
Gallotannin200Data not availableExpected dose-dependent reduction
Ellagic Acid100.45 ± 0.0347.1
Ellagic Acid300.31 ± 0.0263.5
p < 0.05 compared to vehicle control
Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS), characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production in the lungs[3].

2.2.1 Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Gallotannin

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control: Dexamethasone (B1670325) (5 mg/kg)

  • Sterile phosphate-buffered saline (PBS)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for cytokines (TNF-α, IL-6, IL-1β)

Procedure:

  • Acclimatize mice for at least one week.

  • Divide animals into groups (n=6-8 per group):

    • Group I: Control (saline administration)

    • Group II: LPS + Vehicle

    • Group III: LPS + Dexamethasone

    • Group IV-VI: LPS + Gallotannin (e.g., 10, 20, 40 mg/kg, i.p.)

  • Administer gallotannin or dexamethasone intraperitoneally 1 hour before LPS challenge.

  • Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

  • Euthanize mice 6-24 hours after LPS administration.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs to collect BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells. Count the total and differential cell numbers (neutrophils, macrophages).

  • Measure total protein concentration in the BAL fluid supernatant as an indicator of vascular permeability.

  • Harvest lung tissue for histology and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

  • Measure cytokine levels (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant by ELISA.

2.2.2 Data Presentation: LPS-Induced Acute Lung Injury

Treatment GroupDose (mg/kg)Total Cells in BALF (x10⁵)Neutrophils in BALF (x10⁴)MPO Activity (U/g tissue)TNF-α in BALF (pg/mL)
Control-0.5 ± 0.10.1 ± 0.050.2 ± 0.0510 ± 2
LPS + Vehicle-8.5 ± 0.76.2 ± 0.52.5 ± 0.3550 ± 45
LPS + Dexamethasone53.2 ± 0.4#2.1 ± 0.3#0.8 ± 0.1#150 ± 20#
LPS + Gallotannin10Data not availableData not availableData not availableData not available
LPS + Gallotannin20Data not availableData not availableData not availableData not available
LPS + Gallotannin40Data not availableData not availableData not availableData not available
*p < 0.05 compared to control; #p < 0.05 compared to LPS + Vehicle
Acetic Acid-Induced Writhing Test

This is a model of visceral pain used to screen for analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes the release of inflammatory mediators, leading to characteristic abdominal constrictions (writhes)[4].

2.3.1 Experimental Protocol: Acetic Acid-Induced Writhing in Mice

Materials:

  • Male Swiss albino mice (20-25g)

  • Gallotannin

  • Acetic acid (0.6% v/v in distilled water)

  • Positive control: Diclofenac (B195802) sodium (10 mg/kg)

  • Vehicle

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize mice and fast them for 12 hours before the experiment.

  • Divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Diclofenac sodium)

    • Group III-V: Gallotannin (e.g., 50, 100, 200 mg/kg, p.o.)

  • Administer the vehicle, diclofenac sodium, or gallotannin orally 30 minutes before acetic acid injection.

  • Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 15-minute period.

  • Calculate the percentage inhibition of writhing:

    • % Inhibition = [ (Wc - Wt) / Wc ] x 100

      • Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

2.3.2 Data Presentation: Acetic Acid-Induced Writhing

Quantitative data for gallotannin in this specific model is limited. It is anticipated that gallotannin will produce a dose-dependent reduction in the number of writhes. The table below serves as a template for presenting such data.

Treatment GroupDose (mg/kg)Mean Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-45.6 ± 3.2-
Diclofenac Sodium1015.2 ± 1.866.7
Gallotannin50Data not availableExpected dose-dependent reduction
Gallotannin100Data not availableExpected dose-dependent reduction
Gallotannin200Data not availableExpected dose-dependent reduction
p < 0.05 compared to vehicle control
Croton Oil-Induced Ear Edema

This model is used to evaluate the topical anti-inflammatory activity of compounds. Croton oil contains phorbol (B1677699) esters that induce a strong inflammatory response characterized by edema and cellular infiltration[5][6].

2.4.1 Experimental Protocol: Croton Oil-Induced Ear Edema in Mice

Materials:

  • Male Swiss albino mice (20-25g)

  • Gallotannin

  • Croton oil (e.g., 1% in acetone)

  • Positive control: Dexamethasone (0.1 mg/ear)

  • Vehicle (acetone)

  • Micrometer or punch biopsy and analytical balance

Procedure:

  • Acclimatize mice for at least one week.

  • Divide animals into groups (n=6 per group):

    • Group I: Vehicle control (acetone)

    • Group II: Croton oil + Vehicle

    • Group III: Croton oil + Dexamethasone

    • Group IV-VI: Croton oil + Gallotannin (e.g., 0.5, 1, 2 mg/ear)

  • Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse.

  • Thirty minutes after croton oil application, topically apply the vehicle, dexamethasone, or gallotannin solution to the same ear.

  • After 4-6 hours, euthanize the mice.

  • Measure the thickness of both ears using a digital micrometer, or take a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weigh them.

  • Calculate the edema as the difference in thickness or weight between the right and left ears.

  • Calculate the percentage inhibition of edema:

    • % Inhibition = [ (Ec - Et) / Ec ] x 100

      • Where Ec is the mean edema in the control group and Et is the mean edema in the treated group.

2.4.2 Data Presentation: Croton Oil-Induced Ear Edema

Treatment GroupDose (mg/ear)Ear Edema (mg, weight difference) (Mean ± SEM)% Inhibition of Edema
Croton Oil + Vehicle-12.5 ± 1.1-
Croton Oil + Dexamethasone0.14.2 ± 0.566.4
Croton Oil + Gallotannin0.5Data not availableExpected dose-dependent reduction
Croton Oil + Gallotannin1.0Data not availableExpected dose-dependent reduction
Croton Oil + Gallotannin2.0Data not availableExpected dose-dependent reduction
p < 0.05 compared to Croton Oil + Vehicle

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of gallotannin are closely linked to its ability to modulate key intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.

G cluster_0 Experimental Workflow for In Vivo Anti-inflammatory Testing AnimalAcclimatization Animal Acclimatization Grouping Random Grouping AnimalAcclimatization->Grouping PreTreatment Pre-treatment with Gallotannin / Controls Grouping->PreTreatment Induction Induction of Inflammation (Carrageenan, LPS, Acetic Acid, Croton Oil) PreTreatment->Induction Measurement Measurement of Inflammatory Parameters (Edema, Cell Count, MPO, Writhing) Induction->Measurement DataAnalysis Data Analysis & Statistical Evaluation Measurement->DataAnalysis

General experimental workflow for in vivo models.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB IκBα-NF-κB (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB->Nucleus translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Gene activates Gallotannin Gallotannin Gallotannin->IKK Inhibits Gallotannin->NFkB Inhibits translocation MAPK_Pathway cluster_pathway MAPK Signaling Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK activates p38_JNK p38 / JNK MAPKK->p38_JNK activates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocation Gene Pro-inflammatory Gene Transcription AP1->Gene activates Gallotannin Gallotannin Gallotannin->p38_JNK Inhibits phosphorylation

References

Application Note: HPLC-MS Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 1-O-Galloyl-2-O-cinnamoyl-glucose using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

This compound is a natural phenolic compound with the chemical formula C₂₂H₂₂O₁₁ and a molecular weight of 462.40 g/mol .[1][2][3] It has been identified in plant species such as Rheum palmatum L.[2][4] The analysis and quantification of such compounds are crucial for various fields, including natural product chemistry, pharmacology, and drug development, to understand their pharmacokinetic and pharmacodynamic properties. This application note describes a robust HPLC-MS method for the analysis of this compound.

Experimental Protocols

A detailed methodology for the HPLC-MS analysis is provided below.

2.1. Sample Preparation

For analysis of this compound from a plant matrix, a standard solid-liquid extraction should be performed.

  • Extraction: Weigh 1.0 g of the dried and powdered plant material. Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.

2.2. HPLC-MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a mass spectrometer.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Column: Phenomenex Luna C18(2) 100 Å, 150 x 2.0 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

2.3. Mass Spectrometry Parameters

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

  • Skimmer Voltage: 65 V.

  • Mass Range: m/z 100-1000.

  • Acquisition Mode: MS and MS/MS.

  • Collision Energy (for MS/MS): 10, 20, 40 eV.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-MS analysis of this compound.

ParameterExpected Value
Compound Name This compound
Molecular Formula C₂₂H₂₂O₁₁
Molecular Weight 462.40
[M-H]⁻ (m/z) 461.1088
Expected Retention Time (min) ~15-20
Major MS/MS Fragment Ions (m/z) 311.06 (Loss of Cinnamoyl), 169.01 (Gallic acid), 147.04 (Cinnamic acid), 161.04 (Dehydrated glucose)

Visualization of Experimental Workflow and Fragmentation

4.1. Experimental Workflow

The diagram below illustrates the general workflow for the HPLC-MS analysis of this compound.

HPLC-MS Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis sp1 Plant Material sp2 Extraction with 80% Methanol sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 hplc_inj Injection sp4->hplc_inj hplc_col C18 Column hplc_inj->hplc_col hplc_grad Gradient Elution hplc_col->hplc_grad ms_ion ESI Source (-ve mode) hplc_grad->ms_ion ms_scan MS Scan (m/z 100-1000) ms_ion->ms_scan ms_msms MS/MS Fragmentation ms_scan->ms_msms da_id Compound Identification ms_msms->da_id da_quant Quantification da_id->da_quant

Caption: HPLC-MS analysis workflow.

4.2. Proposed MS/MS Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the [M-H]⁻ ion of this compound in negative ion mode.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent This compound [M-H]⁻ m/z 461.1088 frag1 [M-H - Cinnamoyl]⁻ m/z 311.06 parent->frag1 - C₉H₈O₂ frag2 [M-H - Galloyl]⁻ m/z 293.08 parent->frag2 - C₇H₆O₄ frag3 Gallic acid [M-H]⁻ m/z 169.01 frag1->frag3 - C₆H₈O₅ frag5 Dehydrated Glucose [M-H]⁻ m/z 161.04 frag1->frag5 - C₇H₆O₄ frag4 Cinnamic acid [M-H]⁻ m/z 147.04 frag2->frag4 - C₆H₈O₅

Caption: Proposed MS/MS fragmentation.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Galloylglucose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloylglucose isomers, a class of hydrolyzable tannins, are of significant interest in the pharmaceutical and food industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These molecules consist of a glucose core with one or more galloyl groups attached to the hydroxyl moieties. The specific regioisomers, determined by the position and number of galloyl groups, exhibit distinct biological functions. Therefore, unambiguous structural characterization is crucial for understanding their structure-activity relationships and for quality control in drug development and food science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of galloylglucose isomers. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide comprehensive information on the number of galloyl groups, their attachment points on the glucose moiety, and the anomeric configuration of the glucose core. This document provides detailed application notes and experimental protocols for the characterization of galloylglucose isomers using NMR spectroscopy.

Key Applications of NMR in Galloylglucose Isomer Characterization

  • Determination of the Degree of Galloylation: Integration of the aromatic proton signals from the galloyl groups relative to the anomeric proton of glucose in the ¹H NMR spectrum allows for the quantification of the number of galloyl substituents.

  • Identification of Galloylation Position: The chemical shifts of the glucose protons and carbons are highly sensitive to the position of galloylation. Acylation of a hydroxyl group causes a significant downfield shift of the attached proton and carbon, enabling the precise determination of the substitution pattern. 2D NMR techniques like HMBC are instrumental in confirming these assignments by showing long-range correlations between the galloyl carbonyl carbon and the glucose protons.

  • Elucidation of Anomeric Configuration: The coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum is indicative of its orientation. A large coupling constant (typically J ≈ 8 Hz) suggests a β-anomer, while a smaller coupling constant (J ≈ 3-4 Hz) is characteristic of an α-anomer.

  • Quantitative Analysis of Isomer Mixtures: Quantitative NMR (qNMR) can be employed to determine the relative ratios of different isomers in a mixture, which is essential for quality control and for studying the purity of isolated compounds.

Data Presentation: NMR Chemical Shifts of Galloylglucose Isomers

The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative galloylglucose isomers. Chemical shifts are reported in ppm (δ) and were recorded in various deuterated solvents as indicated.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Monogalloylglucose Isomers (β-D-glucose)

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Glucose Moiety
H-14.98 (d, J=7.5 Hz)94.5
H-25.10 (t, J=7.5 Hz)73.8
H-35.41 (t, J=7.5 Hz)75.5
H-43.1-4.0 (m)68.8
H-53.1-4.0 (m)76.9
H-63.1-4.0 (m)60.6
Galloyl Moiety
H-2', H-6'6.87 (s)109.9
C-1'121.4
C-2', C-6'109.9
C-3', C-5'145.6
C-4'138.9
C=O165.2

Note: Data for a generic monogalloylglucose isomer. Specific shifts will vary depending on the galloylation position.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for 1,6-Di-O-galloyl-β-D-glucopyranose

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Glucose Moiety
H-15.52 (d, J=8.0 Hz)94.9
H-23.2-3.7 (m)75.2
H-33.2-3.7 (m)76.7
H-43.2-3.7 (m)69.8
H-53.2-3.7 (m)73.0
H-6a4.35 (d, J=12.0 Hz)63.7
H-6b4.20 (dd, J=12.0, 4.5 Hz)
Galloyl Moieties
H-2', H-6'6.89 (s), 6.95 (s)109.1, 109.5
C-1'118.9, 119.7
C-2', C-6'109.1, 109.5
C-3', C-5'146.0, 146.1
C-4'139.0, 139.5
C=O165.1, 166.2

Solvent: DMSO-d₆. Data from[1].

Table 3: ¹H and ¹³C NMR Chemical Shift Data for 1,4,6-tri-O-galloyl-β-D-glucopyranose

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Glucose Moiety
H-15.76 (d, J=8.2 Hz)94.0
H-23.61 (t, J=8.2 Hz)71.9
H-33.81 (t, J=8.8 Hz)74.3
H-45.25 (t, J=9.4 Hz)70.1
H-54.09 (m)74.3
H-6a4.45 (dd, J=12.1, 2.0 Hz)63.3
H-6b4.31 (dd, J=12.1, 5.8 Hz)
Galloyl Moieties
H-2', H-6'7.09 (s), 7.01 (s), 6.91 (s)109.4, 109.5, 109.6
C-1'120.0, 120.1, 120.2
C-2', C-6'109.4, 109.5, 109.6
C-3', C-5'145.8, 145.9
C-4'139.3, 139.4, 139.5
C=O164.9, 165.3, 165.9

Solvent: Methanol-d₄.

Table 4: ¹H and ¹³C NMR Chemical Shift Data for 1,2,3,4,6-Penta-O-galloyl-β-D-glucose

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Glucose Moiety
H-16.54 (d, J=9.0 Hz)91.73
H-25.59 (t, J=9.0 Hz)70.60
H-36.13 (t, J=9.0 Hz)71.96
H-45.61 (t, J=9.0 Hz)67.79
H-54.75 (m)72.16
H-6a4.46 (dd, J=10.0 Hz)61.59
H-6b4.46 (d, J=10.0 Hz)
Galloyl Moieties
H-2', H-6'6.93, 6.98, 7.00, 7.07, 7.13 (each 2H, s)108.75-109.06
C-1'117.38-118.93
C-2', C-6'108.75-109.06
C-3', C-5'145.15-145.70
C-4'138.81-139.70
C=O163.97-165.50

Solvent: DMSO-d₆. Data from[2].

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

A well-defined protocol for sample preparation is critical for obtaining high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified galloylglucose isomer into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents for galloylglucose isomers include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and acetone-d₆. DMSO-d₆ is often preferred as it can solubilize a wide range of polar compounds and allows for the observation of exchangeable protons (e.g., hydroxyl groups).

  • Dissolution: Add 0.5-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added. Common standards include tetramethylsilane (B1202638) (TMS), 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), or maleic acid.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These are general parameters that may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 12-16 ppm.

  • Number of Scans (NS): 16-64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (often 5-10 seconds).

  • Acquisition Time (AQ): 2-4 seconds.

  • Solvent Suppression: If necessary, use a solvent suppression technique (e.g., presaturation) to attenuate the residual solvent signal.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 200-240 ppm.

  • Number of Scans (NS): 1024-4096 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay and inverse-gated decoupling may be necessary.

  • Acquisition Time (AQ): 1-2 seconds.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

2D NMR is essential for the unambiguous assignment of protons and carbons, especially for complex isomers.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, which is useful for tracing the connectivity of the glucose protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning the carbons of the glucose and galloyl moieties based on the assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds. This is crucial for identifying the points of galloylation by observing the correlation between the glucose protons and the carbonyl carbon of the galloyl group.

Acquisition parameters for these experiments will vary depending on the instrument and sample, but standard parameter sets provided by the spectrometer software are generally a good starting point.

Mandatory Visualizations

experimental_workflow transfer transfer oneD oneD transfer->oneD process process oneD->process twoD twoD

logical_relationship H1 H1 degree degree H1->degree Integration anomer anomer H1->anomer J(H1,H2) COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC position position COSY->position C13 C13 C13->HSQC C13->HMBC HSQC->position HMBC->position Key Information

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of galloylglucose isomers. By employing a combination of 1D and 2D NMR experiments and following systematic protocols for sample preparation and data acquisition, researchers can confidently determine the degree and position of galloylation, as well as the anomeric configuration of the glucose core. The detailed structural information obtained from NMR is fundamental for advancing our understanding of the biological activities of these important natural products and for ensuring their quality and consistency in various applications.

References

Unraveling the Signaling Pathways of 1-O-Galloyl-2-O-cinnamoyl-glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Galloyl-2-O-cinnamoyl-glucose is a naturally occurring gallotannin found in medicinal plants such as Rheum palmatum L.[1][2]. While direct and extensive research on the specific mechanism of action of this compound in signaling pathways is limited, studies on extracts from its source plant and related compounds provide significant insights into its potential biological activities. This document outlines the current understanding, proposes potential mechanisms, and provides experimental protocols based on analogous research to guide further investigation into the therapeutic potential of this compound.

Introduction

Gallotannins, a class of hydrolyzable tannins, are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. These effects are often mediated through the modulation of key cellular signaling pathways. This compound, with its unique chemical structure combining galloyl and cinnamoyl moieties with a glucose core, is a promising candidate for drug discovery. This application note will explore its putative roles in signaling pathways, drawing from data on Rheum palmatum L. extracts and the well-studied related compound, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG).

Potential Mechanisms of Action and Key Signaling Pathways

While direct evidence for this compound is sparse, research on its source and related molecules suggests potential involvement in the following pathways:

  • Anti-inflammatory Pathways (NF-κB and MAPK): Extracts from Rheum palmatum L., containing this compound, have been shown to exert anti-psoriatic effects by inhibiting the IL-17, MAPK, and TNF signaling pathways. Furthermore, components of these extracts were found to suppress the ERK, STAT3, and NF-κB signaling pathways[3]. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis.

  • Cholesterol Biosynthesis: A closely related isomer, 1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose, also isolated from Rheum palmatum L., is a potent inhibitor of squalene (B77637) epoxidase, a key enzyme in the cholesterol biosynthesis pathway[4]. This suggests a potential role for this compound in regulating lipid metabolism.

  • Apoptosis and Cell Cycle Regulation: The structurally related compound, PGG, has been extensively shown to induce apoptosis in cancer cells through the upregulation of DNA damage proteins and modulation of the PI3K/AKT/mTOR pathway[5][6][7]. It is plausible that this compound may share some of these pro-apoptotic activities.

Data Presentation

Table 1: Summary of Potential Biological Activities and Affected Signaling Pathways

Biological ActivityAffected Signaling Pathway(s)Key Molecular TargetsReference Compound/Extract
Anti-inflammatoryNF-κB, MAPK, ERK, STAT3, IL-17, TNFIκBα, p65, ERK1/2, STAT3Rheum palmatum L. extract
Cholesterol LoweringCholesterol BiosynthesisSqualene Epoxidase1,6-di-O-galloyl-2-O-cinnamoyl-beta-D-glucose
Anti-cancer (Apoptosis)DNA Damage Response, PI3K/AKT/mTORp53, Caspases, AKT, mTOR1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG)

Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of this compound, based on methodologies used for related compounds.

Protocol 1: NF-κB Activation Assay (Immunofluorescence)

Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Cell Line: RAW 264.7 macrophages or other relevant cell line.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100

  • Bovine Serum Albumin (BSA)

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Expected Outcome: In untreated, stimulated cells, the p65 subunit will translocate to the nucleus. Effective inhibition by this compound will result in the retention of p65 in the cytoplasm.

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Cell Line: HaCaT keratinocytes or other relevant cell line.

Materials:

  • This compound

  • Stimulant (e.g., TNF-α, IL-17)

  • Primary antibodies against total and phosphorylated ERK, JNK, and p38

  • HRP-conjugated secondary antibody

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 80-90% confluency in 6-well plates.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate cells with the appropriate agonist for 15-30 minutes.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, and phospho-p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK, JNK, and p38 as loading controls.

Expected Outcome: A decrease in the ratio of phosphorylated to total MAPK proteins in cells treated with this compound would indicate inhibition of the pathway.

Visualizations

Signaling Pathway Diagrams

G Potential Anti-inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R MAPK_cascade MAPK Cascade (ERK, JNK, p38) TNFR->MAPK_cascade IKK IKK TNFR->IKK IL17R IL-17R IL17R->MAPK_cascade TNFa TNF-α TNFa->TNFR IL17 IL-17 IL17->IL17R AP1 AP-1 MAPK_cascade->AP1 IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Inflammatory Gene Expression NFkB_nuc->Gene AP1->Gene Compound This compound Compound->MAPK_cascade Compound->IKK

Caption: Proposed inhibition of NF-κB and MAPK pathways.

G Potential Inhibition of Cholesterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SE Squalene Epoxidase Squalene->SE Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SE->Lanosterol Compound This compound (or its isomer) Compound->SE

Caption: Inhibition of squalene epoxidase in cholesterol synthesis.

Experimental Workflow Diagram

G Workflow for Investigating Signaling Pathway Modulation CellCulture Cell Culture (e.g., RAW 264.7, HaCaT) Treatment Treatment with This compound and Stimulant (e.g., LPS, TNF-α) CellCulture->Treatment Lysate Cell Lysis and Protein Quantification Treatment->Lysate Fixation Cell Fixation and Permeabilization Treatment->Fixation WB Western Blotting (p-MAPK, IκBα) Lysate->WB IF Immunofluorescence (NF-κB p65 translocation) Fixation->IF Analysis Data Analysis and Interpretation WB->Analysis IF->Analysis

Caption: Experimental workflow for pathway analysis.

Conclusion and Future Directions

The available evidence, although indirect, strongly suggests that this compound possesses significant biological activities, likely through the modulation of key inflammatory and metabolic signaling pathways such as NF-κB, MAPK, and the cholesterol biosynthesis pathway. The provided protocols and diagrams serve as a foundational guide for researchers to systematically investigate the precise molecular mechanisms of this promising natural compound. Future studies should focus on isolating or synthesizing pure this compound to unequivocally delineate its specific effects on these signaling cascades and to validate its therapeutic potential.

References

Application Notes and Protocols: Investigating the Effects of 1-O-Galloyl-2-O-cinnamoyl-glucose on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound found in Rheum palmatum L.[1][2][3] While direct studies on the specific effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway are limited, its structural components—a galloyl group and a cinnamoyl group attached to a glucose core—suggest a strong potential for anti-inflammatory activity. Both galloyl derivatives and cinnamoyl compounds have been independently shown to modulate inflammatory pathways, frequently through the inhibition of NF-κB.

The NF-κB signaling cascade is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, inhibitors of the NF-κB pathway are of significant interest in the development of therapeutics for a wide range of inflammatory diseases.

These application notes provide a framework for investigating the effects of this compound on NF-κB signaling. The protocols and data presented are based on established methodologies and findings from studies on structurally related compounds, offering a robust starting point for researchers.

Data from Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, the following tables summarize the inhibitory effects of related galloyl and cinnamoyl derivatives on markers of inflammation and NF-κB signaling. This information can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Inhibitory Effects of Galloyl Derivatives on Inflammatory Markers

CompoundCell LineStimulantTargetIC50 / InhibitionReference
Penta-O-galloyl-β-D-glucose (PGG)RAW 264.7 MacrophagesLPSiNOS~53 µM[4]
Penta-O-galloyl-β-D-glucose (PGG)U937 CellsPMAIL-8 ExpressionInhibition of NF-κB involved[4]
Maplexin E (a trigalloyl-substituted tannin)RAW 264.7 CellsLPSNitric Oxide ProductionStrong Inhibition[5]
Kaempferol-3-O-(2''-galloyl)-α-L-rhamnopyranosideRAW 264.7 CellsLPSNitric Oxide ProductionStrong Inhibition[5]

Table 2: Inhibitory Effects of Cinnamoyl Derivatives on NF-κB Signaling

CompoundCell LineStimulantTargetIC50Reference
trans-CinnamaldehydeRAW 264.7 MacrophagesLPSNF-κB Transcriptional Activity43 µM[6]
2-methoxycinnamaldehyde (B72128)RAW 264.7 MacrophagesLPSNF-κB Transcriptional Activity31 µM[6]

Proposed Mechanism of Action and Signaling Pathway

Based on the activities of its constituent moieties, this compound is hypothesized to inhibit the canonical NF-κB signaling pathway. The galloyl group may target upstream components like IKK (IκB kinase), while the cinnamoyl group could also contribute to the overall inhibitory effect on NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MyD88 MyD88 Receptor->MyD88 IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB:f0 P p_IkB P-IκB IKK_complex->p_IkB IkB IκB NFkB_dimer NF-κB (p50/p65) NFkB_dimer_nuc NF-κB (p50/p65) NFkB_dimer->NFkB_dimer_nuc Translocation IkB_NFkB->NFkB_dimer Release Ub_p_IkB Ub-P-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Compound 1-O-Galloyl-2-O- cinnamoyl-glucose Compound->MyD88 Inhibition Compound->IKK_complex Inhibition DNA κB Sites NFkB_dimer_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression experimental_workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Treatment with This compound cell_culture->compound_treatment stimulation Stimulation with LPS or TNF-α compound_treatment->stimulation endpoint_assays Endpoint Assays stimulation->endpoint_assays nitric_oxide Nitric Oxide (NO) Production Assay endpoint_assays->nitric_oxide cytokine_elisa Cytokine ELISA (e.g., TNF-α, IL-6) endpoint_assays->cytokine_elisa western_blot Western Blot (p-IκBα, IκBα, p-p65) endpoint_assays->western_blot reporter_assay NF-κB Luciferase Reporter Assay endpoint_assays->reporter_assay data_analysis Data Analysis nitric_oxide->data_analysis cytokine_elisa->data_analysis western_blot->data_analysis reporter_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Investigating the Interaction of 1-O-Galloyl-2-O-cinnamoyl-glucose with the Insulin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-O-Galloyl-2-O-cinnamoyl-glucose is a natural compound isolated from Rheum palmatum L.[1][2]. While direct studies on its specific interaction with the insulin (B600854) signaling pathway are limited, its structural components—a galloyl group and a cinnamoyl group attached to a glucose core—suggest potential bioactivity in modulating glucose metabolism. Related compounds, such as penta-O-galloyl-D-glucopyranose (PGG) and components like gallic acid and cinnamaldehyde (B126680), have demonstrated effects on key components of the insulin signaling cascade[3][4][5]. These application notes provide a framework for investigating the potential insulin-mimetic and insulin-sensitizing effects of this compound.

The insulin signaling pathway is a crucial regulator of glucose homeostasis. The binding of insulin to its receptor (IR) triggers a cascade of phosphorylation events, including the activation of Insulin Receptor Substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt (Protein Kinase B)[6][[“]]. Activated Akt, in turn, promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells[6][8]. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor[9][10]. Inhibition of PTP1B is a therapeutic strategy for enhancing insulin sensitivity[10][11].

These notes will detail experimental protocols to assess the effects of this compound on these key signaling nodes.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Glucose Uptake in Adipocytes or Myocytes

Treatment GroupConcentration (µM)2-Deoxy-D-[³H]-glucose Uptake (pmol/min/mg protein)Fold Change vs. Control
Vehicle Control-1.0
Insulin (Positive Control)0.1
This compound1
This compound10
This compound50

Table 2: Effect of this compound on PTP1B Inhibition

CompoundConcentration (µM)PTP1B Activity (%)IC₅₀ (µM)
Vehicle Control-100-
Suramin (Positive Control)10
This compound1
This compound10
This compound50

Table 3: Densitometric Analysis of Western Blots for Insulin Signaling Proteins

Treatmentp-IR (Tyr1150/1151) / Total IRp-Akt (Ser473) / Total Aktp-IRS-1 (Tyr612) / Total IRS-1
Vehicle Control1.01.01.0
Insulin (100 nM)
This compound (10 µM)
This compound (50 µM)
Insulin + Compound (10 µM)
Insulin + Compound (50 µM)

Experimental Protocols

Protocol 1: Cell Culture and Differentiation

  • Cell Lines: 3T3-L1 preadipocytes or L6 myoblasts are suitable cell models.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation of 3T3-L1 cells:

    • Grow 3T3-L1 preadipocytes to confluence.

    • Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin for 48 hours.

    • Replace the medium with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes will be ready for experiments between days 8 and 12 of differentiation.

Protocol 2: Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells.

  • Seed differentiated 3T3-L1 adipocytes or L6 myotubes in 24-well plates.

  • Serum-starve the cells in DMEM for 3 hours.

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with this compound at desired concentrations for 30 minutes. Include a vehicle control and a positive control (e.g., 100 nM insulin).

  • Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose.

  • Incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates using a BCA protein assay for normalization.

Protocol 3: Western Blotting for Insulin Signaling Proteins

This protocol assesses the phosphorylation status of key proteins in the insulin signaling pathway.

  • Seed differentiated cells in 6-well plates and serum-starve as described above.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).

  • Stimulate the cells with 100 nM insulin for 10 minutes where required.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p-IR, total IR, p-IRS-1, total IRS-1, p-Akt, and total Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Protocol 4: In Vitro PTP1B Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on PTP1B.

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • In a 96-well plate, add PTP1B assay buffer, recombinant PTP1B, and various concentrations of this compound. Include a vehicle control and a known PTP1B inhibitor (e.g., suramin) as a positive control.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding pNPP.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 1 M NaOH.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 5: GLUT4 Translocation Assay

This protocol visualizes the movement of GLUT4 to the plasma membrane.

  • Seed cells on glass coverslips and differentiate.

  • Serum-starve the cells and then treat with this compound and/or insulin as described for western blotting.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 (for total GLUT4 staining) or leave non-permeabilized (for surface GLUT4 staining).

  • Block with 1% BSA in PBS.

  • Incubate with an anti-GLUT4 antibody overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using a fluorescence or confocal microscope.

  • Quantify the fluorescence intensity at the plasma membrane versus the cytosol.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose Glucose GLUT4_mem->Glucose Transports PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem PTP1B PTP1B PTP1B->IR Dephosphorylates

Caption: The canonical insulin signaling pathway.

Compound_Interaction cluster_pathway Potential Points of Interaction Compound This compound IR Insulin Receptor (IR) Compound->IR Activates? Akt Akt Compound->Akt Activates? GLUT4_trans GLUT4 Translocation Compound->GLUT4_trans Promotes? PTP1B PTP1B Compound->PTP1B Inhibits?

Caption: Potential interaction points of the compound.

Experimental_Workflow cluster_assays Parallel Assays start Start: Differentiated 3T3-L1 or L6 Cells treatment Treat with this compound +/- Insulin start->treatment glucose_uptake Glucose Uptake Assay treatment->glucose_uptake western_blot Western Blotting (p-IR, p-Akt, etc.) treatment->western_blot ptp1b_assay PTP1B Inhibition Assay treatment->ptp1b_assay glut4_trans GLUT4 Translocation Assay treatment->glut4_trans data_analysis Data Analysis and Interpretation glucose_uptake->data_analysis western_blot->data_analysis ptp1b_assay->data_analysis glut4_trans->data_analysis

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-O-Galloyl-2-O-cinnamoyl-glucose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a natural product typically extracted from plants such as Rheum palmatum L.[1][2][3][4][5][6].

Problem 1: Low Yield of the Target Compound After Initial Extraction

  • Question: I have performed a solvent extraction from my plant material, but the initial yield of this compound appears to be very low. What could be the cause?

  • Answer:

    • Incomplete Extraction: The choice of solvent is critical. Tannins and related polyphenols are often extracted with polar solvents. Consider using aqueous mixtures of ethanol (B145695), methanol, or acetone (B3395972) (e.g., 80% ethanol or 80% acetone) for improved extraction efficiency from the plant matrix[2][7].

    • Compound Degradation: Galloyl esters can be sensitive to high temperatures and pH. Ensure that extraction temperatures do not exceed 60-70°C to prevent thermal degradation[8]. The ester bond is also susceptible to hydrolysis, which increases with pH; maintaining a neutral or slightly acidic environment is recommended[1].

    • Improper Plant Material Handling: The concentration of the target compound can vary based on the plant's age, harvesting time, and storage conditions. Ensure the plant material was properly dried and stored to prevent enzymatic degradation.

Problem 2: Poor Resolution and Co-elution of Impurities During Chromatography

  • Question: I am using preparative HPLC, but my target compound is co-eluting with several other peaks. How can I improve the separation?

  • Answer:

    • Presence of Similar Compounds: Extracts from Rheum palmatum are complex and contain numerous other polyphenols, anthraquinones (like emodin (B1671224) and rhein), and other galloyl glucosides which may have similar polarities[9][10]. A single chromatographic step is often insufficient for achieving high purity.

    • Multi-Step Purification Strategy: A common strategy for purifying tannins and related compounds involves a multi-step approach:

      • Initial Fractionation: Use techniques like solvent partitioning or solid-phase extraction (SPE) to separate compounds based on broad polarity differences[2].

      • Medium Pressure Liquid Chromatography (MPLC): Employ MPLC with resins like MCI GEL® CHP20P or Sephadex LH-20 as a preliminary purification step to remove less polar impurities and enrich the fraction containing galloyl glucosides[7][11].

      • Preparative HPLC: Use the enriched fraction for final purification on a preparative HPLC system. C18 or Phenyl-based stationary phases are often effective[12].

    • Optimize HPLC Method:

      • Mobile Phase: Experiment with different solvent systems. Acetonitrile/water and methanol/water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape are common choices[8][12].

      • Gradient: A shallow gradient elution profile can significantly improve the resolution of closely eluting compounds.

      • Column Chemistry: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or other column with different selectivity.

Problem 3: Peak Tailing in HPLC Chromatograms

  • Question: My peaks for this compound are showing significant tailing on my C18 column. What is the cause and how can I fix it?

  • Answer:

    • Secondary Interactions: The multiple phenolic hydroxyl groups in the molecule can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Solutions:

      • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid (e.g., 0.1% v/v) to the mobile phase can suppress the ionization of both the analyte and the silanol groups, thereby minimizing these secondary interactions and improving peak shape[12].

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

      • Lower Sample Load: Overloading the column can also lead to peak distortion and tailing. Try injecting a smaller amount of your sample.

Problem 4: Apparent Loss of Compound During Solvent Evaporation

  • Question: After collecting my pure fractions from HPLC and evaporating the solvent, my final yield is much lower than expected. Where is my compound going?

  • Answer:

    • Hydrolytic Instability: As mentioned, galloyl esters can be unstable. If fractions are left at room temperature for extended periods, especially if the mobile phase is neutral or basic, hydrolysis of the ester linkages can occur[1].

    • Thermal Degradation: Using high temperatures during solvent evaporation (e.g., on a rotary evaporator) can degrade the compound. Keep the water bath temperature low (e.g., 30-40°C)[2].

    • Oxidation: Polyphenols are susceptible to oxidation. While not explicitly detailed for this compound, it is a common issue. Working quickly and considering the use of an inert atmosphere (like nitrogen) during evaporation can be beneficial.

    • Adsorption to Glassware: Highly polar compounds can sometimes adsorb to glass surfaces. Rinsing collection vessels with a small amount of a polar organic solvent can help recover any adsorbed material.

Frequently Asked Questions (FAQs)

Q1: What type of chromatographic column is best suited for the purification of this compound?

A1: A multi-step approach is often most effective. For initial cleanup, column chromatography with Sephadex LH-20 is useful for separating tannins from low molecular weight phenolics[7]. For high-resolution preparative HPLC, a reversed-phase C18 column is a common and effective choice. If co-elution with other aromatic compounds is an issue, a Phenyl-Hexyl column may offer alternative selectivity and improved resolution[12].

Q2: What are the typical impurities I should expect when purifying this compound from Rheum palmatum?

A2: The crude extract of Rheum palmatum is complex. Key classes of impurities include other tannins (gallotannins, ellagitannins), free gallic acid, sugars, and particularly anthraquinones and their glycosides (e.g., rhein, emodin, chrysophanol, aloe-emodin, and physcion), which are abundant in Rhubarb species[9][10].

Q3: How can I monitor the purity of my fractions during the purification process?

A3: Analytical High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. Monitoring at wavelengths around 254 nm or 280 nm is suitable for detecting the aromatic rings in the galloyl and cinnamoyl moieties[2][12]. Purity is typically assessed by the peak area percentage of the target compound in the chromatogram. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary on the final purified sample.

Q4: What are the recommended storage conditions for the purified this compound?

A4: Due to the potential for hydrolysis and oxidation, the purified compound should be stored as a dry powder in a sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C or below is recommended. If stored in solution, use a non-aqueous solvent like DMSO and store at -80°C.

Data Presentation

The following tables summarize typical chromatographic conditions used for the analysis and purification of related galloyl glycosides, which can serve as a starting point for method development.

Table 1: Example Analytical HPLC Conditions for Purity Assessment

Parameter Condition Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm) [12]
Mobile Phase A Water with 0.2% Phosphoric Acid [12]
Mobile Phase B Acetonitrile [12]
Gradient Isocratic or shallow gradient (e.g., 14-25% B) [12]
Flow Rate 1.0 mL/min [12]
Detection UV at 254 nm or 280 nm [12]

| Temperature | 40 °C |[12] |

Table 2: Example Preparative Chromatography Systems

Method Stationary Phase Mobile Phase System Elution Mode Reference
MPLC MCI GEL® CHP20P Ethanol/Water Gradient (0-100% EtOH) [11]
Column Chromatography Sephadex LH-20 1. Ethanol (to remove small phenolics)2. 50% Acetone (to elute tannins) Step Gradient [7]
Semi-Preparative HPLC Phenyl (e.g., 250 x 10 mm, 5 µm) Acetonitrile/Water Isocratic [12]

| HSCCC | n-hexane–ethyl acetate–methanol–water | Two-phase system | Isocratic |[12] |

Experimental Protocols

Protocol 1: General Extraction and Enrichment of Tannins from Plant Material (Adapted from general tannin purification methods)

This protocol describes a general method for extracting and enriching a tannin fraction, which would include this compound, from a plant source like Rheum palmatum.

  • Preparation of Plant Material: Grind dried plant material (e.g., roots of Rheum palmatum) to a fine powder (40-60 mesh).

  • Solvent Extraction:

    • Macerate 100 g of the powdered material in 1 L of 80% (v/v) aqueous acetone at room temperature with continuous agitation for 24 hours[7].

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Repeat the extraction on the residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.

  • Enrichment on Sephadex LH-20:

    • Dissolve 2 g of the crude powder in a minimal volume of ethanol[7].

    • Apply the solution to a Sephadex LH-20 column (e.g., 5 x 40 cm) pre-equilibrated with ethanol.

    • Elute the column first with ethanol to wash out low molecular weight compounds (e.g., free sugars, some anthraquinones). Monitor the eluent by TLC or analytical HPLC.

    • After the initial compounds have been eluted, switch the mobile phase to 50% (v/v) aqueous acetone to elute the tannin fraction, which will contain the target compound[7].

    • Collect the tannin fraction and remove the solvent under reduced pressure, followed by lyophilization. This enriched fraction is now ready for high-resolution purification by preparative HPLC.

Mandatory Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the purification process.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Cascade cluster_final Final Processing Start Dried Rheum palmatum Root Grind Grinding to Powder Start->Grind Solvent Solvent Extraction (e.g., 80% Acetone) Grind->Solvent Filter Filtration Solvent->Filter Evap Solvent Evaporation (<40°C) Filter->Evap Crude Crude Extract Powder Evap->Crude MPLC Initial Cleanup (e.g., MPLC or Sephadex) Crude->MPLC PrepHPLC Preparative HPLC (C18 or Phenyl Column) MPLC->PrepHPLC Fractions Collect Pure Fractions PrepHPLC->Fractions FinalEvap Final Evaporation Fractions->FinalEvap QC Purity Check (Analytical HPLC) FinalEvap->QC Product Pure this compound QC->Product

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Resolution in Prep HPLC Cause1 Co-eluting Impurities (e.g., other polyphenols, anthraquinones) Problem->Cause1 Cause2 Inappropriate Column Choice Problem->Cause2 Cause3 Unoptimized Gradient Profile Problem->Cause3 Cause4 Column Overload Problem->Cause4 Sol1 Add Pre-purification Step (MPLC, SPE, Sephadex) Cause1->Sol1 addresses Sol2 Change Column Selectivity (e.g., C18 to Phenyl) Cause2->Sol2 addresses Sol3 Develop a Shallower Gradient Cause3->Sol3 addresses Sol4 Reduce Sample Injection Volume Cause4->Sol4 addresses

Caption: Logical relationship diagram for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Stability of 1-O-Galloyl-2-O-cinnamoyl-glucose in Solution for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 1-O-Galloyl-2-O-cinnamoyl-glucose in solutions commonly used for bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in bioassay solutions?

A1: The main stability concerns for this compound, a compound containing both galloyl and cinnamoyl ester linkages, are hydrolysis and oxidation. The ester bonds are susceptible to cleavage, particularly under non-neutral pH conditions, leading to the degradation of the parent compound. As a phenolic compound, it is also prone to oxidation, which can be accelerated by factors like light, temperature, and the presence of metal ions in the culture medium.[1][2][3][4]

Q2: How does the pH of the bioassay medium affect the stability of this compound?

A2: The pH of the solution is a critical factor. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[3][5] For many phenolic compounds and esters, stability is greatest at a slightly acidic pH (around 4-6). In typical cell culture media with a physiological pH of ~7.4, the rate of hydrolysis can be significant, leading to a decrease in the effective concentration of the compound over the course of an experiment.[1][6]

Q3: I prepare my stock solution in DMSO. What are the best practices for storage to ensure stability?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. To maintain the stability of this compound in DMSO:

  • Use high-purity, anhydrous DMSO: Water in DMSO can promote hydrolysis of the compound.[7][8]

  • Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.

  • Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation and degradation.[9][10]

  • Protect from light: Store aliquots in amber vials to prevent photodegradation.[9]

Q4: Can components of the cell culture medium interact with this compound?

A4: Yes, components of cell culture media can interact with phenolic compounds. Some phenols have been shown to be unstable in common media like DMEM, RPMI, and MEM, leading to the generation of hydrogen peroxide (H₂O₂), which can be toxic to cells and confound experimental results.[11][12] Additionally, proteins in the serum of the culture medium can bind to phenolic compounds, potentially reducing their bioavailability and altering their activity.[13]

Q5: How can I assess the stability of this compound in my specific bioassay conditions?

A5: To determine the stability of the compound in your experimental setup, you can perform a time-course study. Incubate the compound in your bioassay medium (with and without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during bioassays with this compound that may be related to its stability.

Issue 1: High Variability in IC₅₀ Values Across Experiments

  • Possible Cause: Inconsistent compound concentration due to degradation of stock solutions or instability in the assay medium.

  • Troubleshooting Steps:

    • Stock Solution Integrity:

      • Prepare fresh stock solutions from solid material.

      • Use single-use aliquots of frozen stock solutions to avoid freeze-thaw cycles.[9]

    • Assay Preparation:

      • Prepare working solutions immediately before adding them to the assay plate.

      • Minimize the time the compound spends in the final assay medium before the experiment begins.

    • Perform a Stability Check:

      • Run a stability assay as described in FAQ #5 to determine the compound's half-life in your specific assay medium. If significant degradation occurs within the timeframe of your experiment, consider this when interpreting your results or modify the experimental design (e.g., shorter incubation times, replenishing the compound).

Issue 2: Decreasing Compound Potency in Long-Term Experiments

  • Possible Cause: Significant degradation of the compound over the extended incubation period.

  • Troubleshooting Steps:

    • Quantify Degradation: Perform a time-course stability study to understand the degradation kinetics.

    • Modify Experimental Protocol:

      • Shorter Incubation: If possible, reduce the duration of the experiment.

      • Compound Replenishment: For longer-term assays, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.

      • Use a More Stable Analog (if available): In some cases, a structurally related but more stable compound may be a suitable alternative for initial screening.

Issue 3: Discrepancy Between Results from Different Bioassays (e.g., enzymatic vs. cell-based)

  • Possible Cause: Differential stability of the compound in various assay buffers or media. Cell-based assays introduce additional complexities like cellular metabolism and binding to cellular components.

  • Troubleshooting Steps:

    • Assess Stability in Each Medium: Test the compound's stability in each of the different assay buffers and cell culture media used.

    • Consider Metabolic Effects: In cell-based assays, the compound may be metabolized by cellular enzymes. LC-MS analysis of cell lysates or culture medium can help identify potential metabolites.

    • Evaluate Medium Interactions: Be aware of potential interactions with media components, such as the generation of H₂O₂ in certain cell culture media, which could lead to cell-type-specific artifacts.[11][12]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorInfluence on StabilityRecommendations for Bioassays
pH Ester hydrolysis is catalyzed by acidic and basic conditions. Stability is generally higher in slightly acidic pH.[1][6]Maintain a consistent and buffered pH. Be aware that the pH of cell culture media can change during incubation.
Temperature Higher temperatures accelerate the rates of both hydrolysis and oxidation.[4][17]Store stock solutions at -20°C or -80°C. Conduct bioassays at a controlled and consistent temperature.
Light Exposure to light, especially UV, can induce photodegradation of phenolic compounds.[4][18]Store stock and working solutions in amber vials or protected from light. Minimize the exposure of assay plates to light.
Solvent The presence of water in organic solvents like DMSO can facilitate hydrolysis.[7][8]Use anhydrous, high-purity solvents for stock solutions.
Oxygen Dissolved oxygen can lead to the oxidation of the phenolic galloyl moiety.Use degassed buffers where appropriate and feasible. Minimize headspace in storage vials.
Media Components Serum proteins can bind to the compound. Some media components can promote oxidation and H₂O₂ generation.[11][12][13]Be consistent with the type and batch of serum and media used. Consider performing control experiments in serum-free media.

Experimental Protocols

Protocol 1: General Protocol for Assessing Compound Stability in Bioassay Medium

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

    • Prepare the final working solution by diluting the stock solution into the desired bioassay medium (e.g., DMEM with 10% FBS) to the final assay concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Incubation:

    • Dispense the working solution into multiple wells of a sterile microplate or into sterile tubes.

    • Incubate the samples under your standard bioassay conditions (e.g., 37°C, 5% CO₂).

    • Prepare a "time zero" sample by immediately stopping the reaction (see step 3).

  • Sample Collection and Quenching:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from the incubated solution.

    • Immediately stop any further degradation by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol) and vortexing. This will precipitate proteins and halt enzymatic activity.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to a clean vial for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the remaining this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and the half-life (t₁/₂) of the compound under your specific assay conditions.

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Concentrated Stock in DMSO prep_working Dilute to Working Solution in Bioassay Medium prep_stock->prep_working incubate Incubate at Bioassay Conditions (e.g., 37°C, 5% CO₂) prep_working->incubate time_points Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->time_points quench Quench with Cold Acetonitrile/Methanol time_points->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge analyze Analyze Supernatant by HPLC or LC-MS centrifuge->analyze calculate Calculate Degradation Rate and Half-life analyze->calculate

Caption: Workflow for assessing the stability of a compound in bioassay medium.

degradation_pathway Potential Degradation Pathways cluster_products Degradation Products compound This compound hydrolysis Hydrolysis (pH, Temp, Enzymes) compound->hydrolysis Ester Cleavage oxidation Oxidation (O₂, Light, Metal Ions) compound->oxidation Phenolic Ring gallic_acid Gallic Acid hydrolysis->gallic_acid cinnamoyl_glucose Cinnamoyl Glucose hydrolysis->cinnamoyl_glucose galloyl_glucose Galloyl Glucose hydrolysis->galloyl_glucose cinnamic_acid Cinnamic Acid hydrolysis->cinnamic_acid oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways for this compound.

References

"long-term storage and handling of galloyl cinnamoyl glucose"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for galloyl cinnamoyl glucose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of galloyl cinnamoyl glucose?

A: For long-term stability, it is recommended to store galloyl cinnamoyl glucose as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years. If the compound is dissolved in a solvent, it should be stored at -80°C and is expected to be stable for up to one year. To prevent degradation, it is crucial to protect the compound from moisture and light.

Q2: How should I handle galloyl cinnamoyl glucose upon receiving it?

A: Upon receipt, immediately store the compound at the recommended temperature. Before opening the vial, allow it to equilibrate to room temperature to avoid condensation, which can introduce moisture and lead to hydrolysis of the ester linkages. Handle the compound in a clean, dry environment. For weighing, use a calibrated analytical balance in a draft-free enclosure.

Q3: In which solvents is galloyl cinnamoyl glucose soluble?

A: As a phenolic compound, galloyl cinnamoyl glucose is expected to be soluble in polar organic solvents such as methanol (B129727), ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in aqueous solutions may be limited. For in vitro assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it with the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.

Q4: Is galloyl cinnamoyl glucose sensitive to light?

A: Phenolic compounds, including hydrolyzable tannins, can be sensitive to light, which may cause degradation.[1][2] It is recommended to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.[3] When working with the compound, minimize its exposure to direct light.

Q5: What is the expected stability of galloyl cinnamoyl glucose at different pH values?

A: Based on studies of similar hydrolyzable tannins, galloyl cinnamoyl glucose is expected to be most stable in acidic conditions (e.g., pH 2.0).[1][4][5] Under neutral to basic conditions (pH > 7), hydrolyzable tannins are known to be unstable and can undergo hydrolysis and oxidation.[1][6] Therefore, for experiments requiring aqueous solutions, it is advisable to use a buffer with a slightly acidic pH if the experimental design allows.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and experimental use of galloyl cinnamoyl glucose.

Problem Possible Cause(s) Troubleshooting Steps
Low or inconsistent antioxidant activity 1. Degradation of the compound: Improper storage or handling may have led to the degradation of galloyl cinnamoyl glucose. 2. Poor solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. 3. Interference with assay reagents: The compound might interact with other components in the assay mixture.1. Verify storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. 2. Check solubility: Visually inspect the solution for any precipitate. Consider preparing a fresh stock solution in an appropriate solvent like DMSO and ensure complete dissolution before diluting into the assay buffer. 3. Run appropriate controls: Include a vehicle control (solvent without the compound) to check for any effects of the solvent on the assay.
Precipitate formation in aqueous solutions 1. Low aqueous solubility: Galloyl cinnamoyl glucose has limited solubility in water. 2. pH-dependent solubility: The solubility of phenolic compounds can be influenced by the pH of the solution.1. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Keep the final organic solvent concentration low. 2. Adjust pH: If the experimental protocol allows, adjusting the pH of the buffer might improve solubility. However, be mindful of the compound's stability at different pH values.
Variability in HPLC peak area/retention time 1. Compound degradation: The compound may be degrading in the HPLC vial or during the run. 2. Inconsistent sample preparation: Variations in sample dilution or injection volume can lead to inconsistent peak areas. 3. Column issues: The HPLC column may be degrading or contaminated.1. Use fresh solutions: Prepare fresh solutions of galloyl cinnamoyl glucose for each HPLC run. If samples need to be stored in the autosampler, ensure it is temperature-controlled. 2. Standardize sample preparation: Use calibrated pipettes and ensure a consistent and reproducible sample preparation workflow. 3. Column maintenance: Flush the column with an appropriate solvent after each run and store it according to the manufacturer's instructions.
Unexpected color changes in solution 1. Oxidation: Phenolic compounds can oxidize, leading to the formation of colored products. This can be accelerated by exposure to air (oxygen), light, or high pH. 2. Contamination: The sample may be contaminated with other substances.1. Minimize exposure to air and light: Handle solutions in a way that minimizes their contact with air. Use amber vials and work in a dimly lit area. 2. Check purity: If possible, verify the purity of the compound using an analytical technique like HPLC or NMR.

Data Presentation

Stability of Hydrolyzable Tannins (General Guidance)

The following table summarizes the stability of hydrolyzable tannins, which can be used as a general guideline for galloyl cinnamoyl glucose. The data is based on studies of tellimagrandin II (TGII) and 1,2,3,4,6-pentagalloylglucopyranose (PGG).[1][4][5]

Condition Observation Recommendation for Galloyl Cinnamoyl Glucose
pH More stable at pH 2.0 (over 90% remaining). Unstable in neutral to basic conditions.[1][4][5]Use slightly acidic buffers when possible. Avoid prolonged exposure to neutral or basic aqueous solutions.
Temperature More stable in methanol or ethanol at 100°C (>93% remaining) compared to aqueous solution (<44% remaining).[1][4]For high-temperature experiments, consider using alcoholic solvents if the protocol allows.
Light (UV at 352 nm) Relatively stable in an aqueous solution (over 95% remaining).[1][4]While relatively stable to this specific wavelength, it is good practice to protect from broad-spectrum light to prevent potential degradation.
Storage (Solid) Not specified in the study, but general recommendation for similar compounds is -20°C.Store solid powder at -20°C in a tightly sealed container, protected from moisture.
Storage (in Solvent) Not specified in the study, but general recommendation for similar compounds is -80°C.Store solutions at -80°C in amber vials.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol provides a general method to assess the antioxidant activity of galloyl cinnamoyl glucose by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Galloyl cinnamoyl glucose

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle and in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of galloyl cinnamoyl glucose (e.g., 1 mg/mL) in methanol or DMSO.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the sample or standard to the wells.

    • For the blank (control), add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol describes a method to evaluate the ability of galloyl cinnamoyl glucose to inhibit lipid peroxidation in a biological sample (e.g., tissue homogenate) by measuring the formation of thiobarbituric acid reactive substances (TBARS).

Materials:

  • Biological sample (e.g., rat liver homogenate)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ferrous sulfate (B86663) (FeSO4)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Galloyl cinnamoyl glucose

  • Positive control (e.g., Vitamin E)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10% (w/v) tissue homogenate in phosphate buffer.

    • Prepare a 0.1 M FeSO4 solution.

    • Prepare the TBARS reagent: 0.375% (w/v) TBA and 15% (w/v) TCA in 0.25 M HCl.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of galloyl cinnamoyl glucose in a suitable solvent.

    • Prepare a series of dilutions to test different concentrations.

  • Assay:

    • In a test tube, mix 0.5 mL of the tissue homogenate with 1.5 mL of phosphate buffer.

    • Add 0.1 mL of the sample or standard at different concentrations.

    • Induce lipid peroxidation by adding 0.1 mL of FeSO4 solution.

    • Incubate the mixture at 37°C for 30 minutes.

  • Termination of Reaction and Measurement:

    • Stop the reaction by adding 2 mL of the TBARS reagent.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes and centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The percentage of inhibition of lipid peroxidation is calculated as:

    • The control contains all reagents except the sample.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Sample Dilutions add_sample Add 100 µL Sample/ Standard/Blank prep_sample->add_sample prep_std Prepare Standard Dilutions prep_std->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Troubleshooting_Purity_Issues start Impure Compound Suspected check_hplc Run HPLC-UV Analysis start->check_hplc multiple_peaks Multiple Peaks Observed? check_hplc->multiple_peaks single_peak Single Peak Observed? multiple_peaks->single_peak No purify Purify by Preparative HPLC or Column Chromatography multiple_peaks->purify Yes not_pure Compound is Not Pure single_peak->not_pure No (Broad Peak) check_nmr Check NMR Spectrum for Impurities single_peak->check_nmr Yes reanalyze Re-analyze by HPLC-UV purify->reanalyze reanalyze->multiple_peaks confirm_structure Confirm Structure by NMR and MS pure Compound is Pure confirm_structure->pure impurities_nmr Impurities Detected? check_nmr->impurities_nmr impurities_nmr->purify Yes impurities_nmr->confirm_structure No

Caption: Decision tree for troubleshooting purity issues of isolated natural products.

References

Navigating the Solubility of 1-O-Galloyl-2-O-cinnamoyl-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1-O-Galloyl-2-O-cinnamoyl-glucose, achieving consistent and reliable solubility in common laboratory solvents is a critical first step for any experiment. This technical support center provides a comprehensive guide to understanding and troubleshooting the solubility of this compound in two frequently used solvents: dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the common causes and solutions?

A1: Difficulty in dissolving this compound can stem from several factors. Firstly, ensure the DMSO is of high purity and anhydrous, as DMSO is highly hygroscopic and absorbed water can reduce its solvating power. Secondly, the intended concentration may exceed the compound's solubility limit. To address this, gentle warming of the solution to 37°C and vortexing or sonication can aid dissolution. If solubility issues persist, preparing a more dilute stock solution is recommended.

Q2: My this compound dissolves initially in DMSO but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often referred to as "salting out," is a common challenge. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration gradually. Subsequently, add the final, most diluted DMSO solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. This gradual decrease in the concentration of the organic solvent can help maintain the compound's solubility.

Q3: Is methanol a suitable alternative solvent for this compound if I encounter problems with DMSO?

Q4: How can I determine the solubility of this compound in my specific batch of solvent?

A4: A practical approach is to prepare a saturated solution. This involves adding an excess amount of the compound to a known volume of the solvent and allowing it to equilibrate with agitation. After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Quantitative solubility data for this compound in DMSO and methanol is not extensively reported in publicly available literature. Researchers are advised to experimentally determine the solubility for their specific experimental conditions and solvent batches.

Table 1: Solubility of this compound

SolventQuantitative SolubilityQualitative Assessment & Recommendations
DMSOData not availableExpected to be a suitable solvent for creating stock solutions. Challenges may arise upon dilution into aqueous media.
MethanolData not availablePotentially a viable solvent, but experimental verification is necessary to determine the solubility limit for the desired concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Preparation : Bring the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO or methanol to room temperature.

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution (if necessary) : If solid particles are still visible, sonicate the vial in a water bath for 10-15 minutes. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Final Assessment : Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

  • Storage : Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for Aqueous Applications
  • Prepare Stock Solution : Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilutions in DMSO : Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, dilute the 10 mM stock to 1 mM, and then to 100 µM.

  • Final Dilution in Aqueous Medium : While gently vortexing or swirling, add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound check_purity Check Compound Purity & Solvent Quality start->check_purity initial_dissolution Attempt Dissolution at Desired Concentration check_purity->initial_dissolution is_dissolved Is the solution clear? initial_dissolution->is_dissolved troubleshoot Troubleshooting Steps is_dissolved->troubleshoot No success Success: Solution Prepared is_dissolved->success Yes sonicate_warm Sonicate and/or Warm (37°C) troubleshoot->sonicate_warm is_dissolved2 Is the solution clear? sonicate_warm->is_dissolved2 lower_concentration Prepare a More Dilute Solution is_dissolved2->lower_concentration No is_dissolved2->success Yes is_dissolved3 Is the solution clear? lower_concentration->is_dissolved3 alternative_solvent Consider Alternative Solvent (e.g., Methanol) is_dissolved3->alternative_solvent No is_dissolved3->success Yes fail Failure: Compound Insoluble alternative_solvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

"preventing degradation of galloyl esters during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of galloyl esters during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are galloyl esters and why is their stability during extraction critical?

Galloyl esters are a class of phenolic compounds known for their significant antioxidant properties, making them valuable in the pharmaceutical, food, and cosmetic industries.[1] Their efficacy is directly linked to their chemical structure. Degradation during extraction, through processes like hydrolysis or oxidation, can break down these esters into less active compounds, diminishing the therapeutic or preservative potential of the final extract.

Q2: What are the primary factors that cause galloyl ester degradation during extraction?

The main factors leading to the degradation of galloyl esters include:

  • Temperature: High temperatures can accelerate degradation. While increased temperatures can improve extraction efficiency, they can also lead to the breakdown of heat-labile compounds.[2][3] For many traditional extraction methods, temperatures above 70-80°C may cause rapid degradation.[4][5]

  • pH: The ester bond in galloyl esters is susceptible to hydrolysis, a reaction that is highly influenced by pH. Generally, the rate of ester hydrolysis increases as the pH becomes more alkaline.[1][6] Neutral or slightly acidic conditions are often preferred.[7]

  • Oxidation: As phenolic compounds, galloyl esters are prone to oxidation, which can be accelerated by exposure to oxygen, light, and the presence of metal ions.[6][7]

  • Enzymes: The presence of endogenous enzymes in the plant material, such as tannase (B8822749) (a type of esterase), can catalyze the breakdown of galloyl esters.[8]

  • Light: Exposure to direct light, especially UV light, can provide the energy to initiate photodegradation of the compounds.[7]

Q3: What general steps can I take to minimize the degradation of galloyl esters?

To maintain the integrity of galloyl esters during extraction, consider the following best practices:

  • Control Temperature: Use the lowest effective temperature for your extraction method. For many processes, an optimal range is 40-60°C.[7]

  • Optimize pH: Maintain a neutral or slightly acidic pH for your extraction solvent. For gallic acid, a pH between 2 and 5 has been shown to be effective for extraction.[8]

  • Exclude Oxygen: Whenever possible, perform extractions under an inert atmosphere, such as nitrogen or argon, and use degassed solvents to minimize oxidation.[6][7]

  • Protect from Light: Use amber glassware or cover your extraction setup to protect the mixture from light.[6][7]

  • Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to inhibit oxidative degradation.[6][7]

  • Proper Storage: Store extracts at low temperatures (-20°C for short-term, -80°C for long-term) in amber vials under an inert atmosphere to prevent degradation over time.[6]

Troubleshooting Guides

Problem 1: The yield of my target galloyl ester is consistently low.

  • Possible Cause: Inappropriate Solvent Selection.

    • Solution: The polarity of the solvent significantly impacts extraction efficiency. Hydroalcoholic mixtures, such as 70-80% ethanol (B145695) or methanol (B129727) in water, are often effective for extracting phenolic compounds.[7][9] Water acts as a swelling agent for the plant material, increasing the contact surface, while the alcohol disrupts cell walls.[9] For gallic acid specifically, distilled water has been shown to be a highly effective solvent.[10]

  • Possible Cause: Sub-optimal Temperature.

    • Solution: While higher temperatures can increase solubility, they also risk thermal degradation.[2][11] For traditional solvent extractions, the optimal temperature is often between 60-80°C.[2][3] However, for more sensitive galloyl esters or flavonoids, temperatures should be kept lower.[4] Conduct small-scale experiments to determine the optimal temperature that balances yield and stability for your specific compound.

  • Possible Cause: Enzymatic Degradation.

    • Solution: Endogenous plant enzymes can degrade your target compounds. Consider blanching the plant material briefly before extraction to denature these enzymes. Alternatively, enzyme inhibitors can be used, though care must be taken to ensure they do not interfere with downstream applications.

  • Possible Cause: Oxidation During Extraction.

    • Solution: Phenolic compounds are susceptible to oxidation.[7] Use solvents that have been degassed by sonication or bubbling with nitrogen.[7] If possible, conduct the entire extraction process under an inert nitrogen or argon atmosphere. Adding an antioxidant like BHT (e.g., at 0.05% w/v) to your solvent can also protect the sample.[6]

Problem 2: I am seeing unexpected or inconsistent peaks in my HPLC or LC-MS analysis.

  • Possible Cause: Isomerization or Degradation Products.

    • Solution: Exposure to light and heat can cause the chemical structure of galloyl esters to change, leading to the formation of isomers or degradation products that appear as separate peaks in a chromatogram.[6] Ensure all extraction and handling steps are protected from light by using amber vials or aluminum foil.[7] Re-evaluate your extraction temperature to ensure it is not causing thermal breakdown.

  • Possible Cause: Oxidation Products.

    • Solution: The presence of oxygen can create various oxidized species of your target compound.[6] These will have different retention times. To prevent this, use degassed solvents and work under an inert atmosphere.[6][7]

Problem 3: The antioxidant activity of my extract is lower than literature values.

  • Possible Cause: Degradation of Active Galloyl Esters.

    • Solution: The antioxidant capacity of an extract is directly related to the concentration of stable, active compounds.[1] If the galloyl esters have degraded, the antioxidant activity will decrease. Review your entire protocol for potential causes of degradation as outlined above (temperature, pH, light, oxygen). The DPPH radical scavenging assay is a common method to quantify antioxidant activity, with a lower IC50 value indicating higher activity.[1]

Data Presentation

Table 1: Effect of Temperature on Phenolic Compound Extraction

Plant Material Extraction Method Temperature (°C) Observation Reference
General Traditional Solvent Extraction 60 - 80 Highest total phenolic content (TPC) typically observed. [2][3]
General Drying / Extraction > 80 Polyphenolic yield often decreases due to degradation. [4]
Grape Seed Flour Ethanol Extraction 150 Significant increase in TPC, possibly due to liberation from the plant matrix. [4][11]
Grape Seed Flour Ethanol Extraction > 180 TPC yield begins to drop. [4][11]
Blackcurrants Ethanol Extraction > 45 A sharp decrease in anthocyanin (a type of flavonoid) extraction was observed. [4][11]

| General | Pressurized Liquid Extraction (PLE) | 100 - 200 | Can result in extremely high yields, but risks degradation of sensitive compounds. |[2][11] |

Table 2: Influence of Solvent on Gallic Acid / Phenolic Extraction

Compound Plant Material Solvent System Result Reference
Gallic Acid Pouteria macrophylla Hydroalcoholic solutions Yield of ~9.1 mg/L [12]
Gallic Acid Pouteria macrophylla Aqueous ultrasound-assisted Yield of 12.47 mg/g [12]
Phenolic Compounds General Distilled Water Higher recovery than acetone, ethanol, or their mixtures. [10]
Phenolic Compounds Yerba Mate 96% Ethanol (SFE co-solvent) More efficient extraction than methanol. [13]

| Phenolic Compounds | General | Water-Alcohol Mixtures | Synergistic effect; water swells plant material and alcohol increases solubility. |[9] |

Experimental Protocols

1. Protocol: Ultrasound-Assisted Extraction (UAE) of Galloyl Esters

This protocol is a general guideline and may require optimization for specific plant materials.

  • Objective: To extract galloyl esters from plant material using sonication to enhance efficiency while minimizing thermal degradation.

  • Methodology:

    • Sample Preparation: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh).[7]

    • Solvent Preparation: Prepare the desired solvent system (e.g., 50% ethanol-water). Degas the solvent by sonicating for 15-20 minutes to remove dissolved oxygen.[7]

    • Extraction:

      • Weigh a precise amount of the powdered plant material (e.g., 1 g) into a suitable vessel.

      • Add a specific volume of the prepared solvent to achieve the desired fruit-solvent ratio (FSR). Low FSR values may increase the yield of gallic acid.[12]

      • Place the vessel in an ultrasonic bath. For temperature control, use a bath with a cooling system or place it in a larger container of cold water.

      • Sonicate for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 40°C).[7][12] Note that prolonged sonication can generate reactive oxygen species, potentially leading to degradation.[14]

    • Sample Recovery:

      • After sonication, centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.[7]

      • Carefully collect the supernatant containing the extracted galloyl esters.

    • Storage: Transfer the extract to an amber vial, flush with nitrogen gas, and store at -20°C or below until analysis.[7]

2. Protocol: DPPH Radical Scavenging Assay

  • Objective: To determine the antioxidant activity of the galloyl ester extract.[1]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (e.g., 60 µM).[1][12]

    • Sample Preparation: Prepare serial dilutions of the galloyl ester extract in the same solvent.[1]

    • Reaction:

      • In a microplate or cuvette, add a small volume of each sample dilution (e.g., 50 µL).[12]

      • Add a fixed volume of the DPPH solution (e.g., 1950 µL) to each sample.[12]

      • Include a control containing only the solvent and the DPPH solution.

    • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[1][12]

    • Measurement: Measure the absorbance of each solution at the appropriate wavelength (typically around 517 nm) using a spectrophotometer.[1][12]

    • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.[1]

Visualizations

G cluster_prep 1. Sample & Solvent Preparation cluster_extract 2. Controlled Extraction cluster_process 3. Post-Extraction Processing p1 Grind Plant Material p2 Select & Degas Solvent (e.g., 70% EtOH) p1->p2 p3 Add Antioxidant (Optional) (e.g., BHT, Ascorbic Acid) p2->p3 e1 Combine Sample & Solvent p3->e1 e2 Perform Extraction (e.g., UAE at 40-60°C) e1->e2 e3 Protect from Light (Amber Glassware) e2->e3 e4 Use Inert Atmosphere (Nitrogen/Argon) e2->e4 s1 Separate Extract (Centrifuge/Filter) e3->s1 e4->s1 s2 Evaporate Solvent (if needed) (Low Temp, <40°C) s1->s2 s3 Store Extract (-20°C to -80°C, Amber Vial) s2->s3

Caption: Workflow for Minimizing Galloyl Ester Degradation.

G cluster_factors Degradation Factors cluster_products Degradation Products ge Galloyl Ester p1 Hydrolysis (Gallic Acid + Alcohol) ge->p1 leads to p2 Oxidized Products (Quinones) ge->p2 leads to p3 Thermal Degradation (Decarboxylation, etc.) ge->p3 leads to f1 High Temperature f1->p3 f2 High/Low pH f2->p1 f3 Oxygen / Light f3->p2 f4 Enzymes (e.g., Tannase) f4->p1

Caption: Primary Degradation Pathways for Galloyl Esters.

G start Low Galloyl Ester Yield or Purity Issue q1 Was extraction temperature >60°C? start->q1 s1 Reduce temperature to 40-60°C. Verify thermal stability of target. q1->s1 a1y q2 Was extraction exposed to air and light? q1->q2 a1n a1y Yes a1n No s1->q2 s2 Use degassed solvents, inert atmosphere (N2), and amber glassware. q2->s2 a2y q3 Was pH of solvent alkaline or strongly acidic? q2->q3 a2n a2y Yes a2n No s2->q3 s3 Adjust solvent to neutral or slightly acidic pH (e.g., pH 4-6). q3->s3 a3y end Re-run Extraction & Analysis q3->end a3n a3y Yes a3n No s3->end

Caption: Troubleshooting Decision Tree for Low Yield/Purity.

References

"troubleshooting low yield in natural product isolation from Rheum species"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rheum species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of natural products, particularly focusing on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of bioactive compounds in Rheum species, and how does their diversity impact isolation?

A1: Rheum species, commonly known as rhubarb, are rich in a variety of bioactive compounds. The primary classes include anthraquinones (such as rhein (B1680588), emodin (B1671224), aloe-emodin, chrysophanol, and physcion), dianthrones (sennosides), stilbenes, flavonoids, and tannins.[1][2][3] The chemical composition can vary significantly between different Rheum species (e.g., R. palmatum, R. officinale, R. tanguticum), and even within the same species due to genetic variations and growing conditions.[1] This variability is a critical factor to consider when troubleshooting low yields, as the optimal extraction and purification strategy will depend on the specific target compounds and their relative abundance in the plant material.

Q2: My sennoside yield is consistently low. What are the likely causes?

A2: Low yields of sennosides (B37030) are often due to their instability and susceptibility to degradation. Several factors can contribute to this:

  • Enzymatic Degradation: Crude plant material may contain enzymes that can hydrolyze sennosides to rhein 8-O-glucoside.[4][5]

  • pH Sensitivity: Sennosides are more stable in neutral to slightly acidic conditions (pH 6.5) and degrade more rapidly in alkaline solutions (pH 8.0).[6]

  • Thermal Degradation: High temperatures during extraction or drying (above 40°C) can cause oxidative decomposition of sennosides to rhein 8-O-glucoside.[4][5][7]

  • Instability in Aqueous Solutions: Sennosides are not stable in water solutions over long periods, with rhein 8-O-glucoside and rhein being common degradation products.[4]

  • Photodegradation: Exposure to light can also lead to the degradation of sennosides. One study showed a 27.09% degradation after 24 hours of light exposure.[8]

To mitigate these issues, it is recommended to use organic solvents for extraction, control the pH and temperature throughout the process, and protect the samples from light.[4][6][7]

Troubleshooting Guides

Issue 1: Low Overall Extraction Yield

If you are experiencing a low yield of your target anthraquinone (B42736) or other phenolic compounds from the initial extraction, consider the following troubleshooting steps.

LowExtractionYield cluster_plant_material Plant Material Considerations cluster_extraction_method Extraction Method Selection cluster_solvent Solvent Optimization cluster_parameters Parameter Refinement start Start: Low Extraction Yield check_plant_material 1. Assess Plant Material Quality & Preparation start->check_plant_material check_extraction_method 2. Evaluate Extraction Method check_plant_material->check_extraction_method Material OK species_variability Species & Genetic Variation check_solvent 3. Optimize Solvent System check_extraction_method->check_solvent Method Appropriate maceration Maceration (Simple, low yield) check_parameters 4. Refine Extraction Parameters check_solvent->check_parameters Solvent Optimized polarity Match Solvent Polarity to Target Compound end End: Improved Yield check_parameters->end solid_solvent_ratio Solid:Solvent Ratio (e.g., 1:20) storage_conditions Drying & Storage Conditions particle_size Grinding/Particle Size heat_reflux Heat-Reflux (Higher yield, risk of degradation) soxhlet Soxhlet (Efficient, risk of degradation) uae Ultrasound-Assisted (UAE) (Faster, efficient) mae Microwave-Assisted (MAE) (Fast, high efficiency) solvent_choice Common Solvents: Ethanol, Methanol (B129727), Acetone, Ethyl Acetate (B1210297) acid_hydrolysis Consider Prior Acid Hydrolysis for Glycosides nades Green Solvents: NADES, Ionic Liquids temperature Temperature (e.g., 70-95°C) time Extraction Time (e.g., 45-90 min)

Caption: Troubleshooting workflow for low overall extraction yield.

The choice of extraction method and solvent significantly impacts the yield of target compounds. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to traditional methods.

Extraction MethodTarget CompoundsSolventKey ParametersYieldReference
Microwave-Assisted Extraction (MAE)Rhein, Emodin80% [BHim]MeSO3 (Protic Ionic Liquid)280 W, 50 s, 40 g/g liquid-solid ratioRhein: 7.8 mg/g, Emodin: 4.0 mg/g[9]
Heat-Reflux Extraction (HRE)Rhein, EmodinMethanol-trichloromethaneNot specifiedRhein: 7.3 mg/g, Emodin: 3.5 mg/g[9]
Ultrasound-Assisted Extraction (UAE)Total AnthraquinonesNatural Deep Eutectic Solvent (LGH)82°C, 1.5 h, 26 mL/g solvent-to-solid ratioTotal Anthraquinones: 25.27 mg/g[10]
Heat-Reflux Extraction (HRE)5 DihydroxyanthraquinonesEthanol45 min, 1:20 solid:solvent ratioHighest recovery among tested methods[11]
MacerationRhein, ChrysophanolMethanolNot specifiedR. emodi extract yield: 10.17%[12]

This protocol is based on a study that demonstrated high extraction yields for total anthraquinones from Rheum palmatum L.[10]

  • Preparation of NADES (LGH): Mix L-lactic acid and glucose in a 1:1 molar ratio. Add 10% (v/v) water. Heat the mixture at 60-80°C with constant stirring until a clear, homogeneous liquid is formed.

  • Extraction:

    • Mix the powdered Rheum sample with the prepared LGH solvent at a solvent-to-solid ratio of 26 mL/g.

    • Place the mixture in an ultrasonic bath.

    • Conduct the extraction at 82°C for 1.5 hours.

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the plant residue.

    • Filter the supernatant to remove any remaining solid particles.

    • The resulting extract is ready for analysis or further purification.

Issue 2: Low Purity of Target Compound After Initial Purification

Achieving high purity is often a multi-step process. If your initial purification step (e.g., liquid-liquid extraction or basic column chromatography) results in low purity, a more refined approach is necessary.

PurificationStrategy cluster_fractionation Liquid-Liquid Extraction cluster_column Column Chromatography Details cluster_recrystallization Recrystallization for Rhein start Start: Low Purity After Initial Purification initial_fractionation 1. Initial Fractionation (e.g., Liquid-Liquid Extraction) start->initial_fractionation column_chromatography 2. Column Chromatography initial_fractionation->column_chromatography Enriched Fraction Obtained l_l_solvents Use immiscible solvents to separate based on polarity (e.g., Chloroform, Ethyl Acetate, n-Butanol) recrystallization 3. Recrystallization for Final Purity column_chromatography->recrystallization Partially Purified Compound stationary_phase Stationary Phase: Silica (B1680970) Gel, Polyamide, or Macroporous Resin (e.g., DM130) end End: High Purity Compound (>95%) recrystallization->end recrystallization_protocol Dissolve crude rhein in acetic acid at 60-70°C, add methanol dropwise until dissolved, cool to room temperature to precipitate pure crystals. mobile_phase Mobile Phase: Gradient or isocratic elution with solvents like Petroleum Ether, Ethyl Acetate, Chloroform, Methanol

Caption: Logical workflow for a multi-step purification strategy.

Effective purification can significantly increase the purity of the target compounds.

Purification StepTarget CompoundsDetailsPurity AchievedRecovery YieldReference
Column ChromatographyRhein, EmodinStationary Phase: Silica Gel; Mobile Phase: Ethyl acetate/petroleum ether (30:70, v/v)Rhein: 92.5%, Emodin: 93.2%Not specified[9]
Macroporous Resin (DM130) Chromatography5 AnthraquinonesElution with 70% ethanolAloe-emodin: 90.98%, Rhein: 96.67%, Emodin: 92.37%, Chrysophanol: 95.80%, Physcion: 91.61%78.35% - 84.96%[10]
RecrystallizationRheinSolvent: Acetic acid and methanol>95%Not specified[13]

This protocol is a general guide based on a successful reported method.[9]

  • Sample Preparation: The crude extract containing rhein and emodin is concentrated and dried.

  • Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with petroleum ether.

  • Sample Loading: The dried extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a mixture of ethyl acetate and petroleum ether (30:70, v/v).

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure compounds.

  • Pooling and Concentration: Fractions containing the pure target compound (rhein or emodin) are pooled and the solvent is removed under reduced pressure to yield the purified compound.

References

Technical Support Center: Interference in Bioassays by Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by polyphenolic compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are polyphenolic compounds and why are they of interest in research?

Polyphenolic compounds are a large class of naturally occurring organic chemicals characterized by the presence of multiple phenol (B47542) structural units. They are abundant in fruits, vegetables, tea, and other plant-based foods. In research and drug discovery, they are investigated for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3]

Q2: What does it mean when a compound causes "interference" in a bioassay?

Assay interference refers to a situation where a compound produces a response in a bioassay through a mechanism that is not the specific biological activity being measured. This can lead to misleading results, such as false positives or false negatives.[4][5] Polyphenolic compounds are a well-known class of molecules that can cause such interference.[6]

Q3: What are Pan-Assay Interference Compounds (PAINS) and are all polyphenols considered PAINS?

Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in multiple, unrelated high-throughput screening (HTS) assays through non-specific mechanisms.[7][8] Many polyphenols are classified as PAINS due to their chemical structures, such as catechol and quinone moieties, which are known to be reactive.[7][9] While not every polyphenol will interfere in every assay, their chemical nature warrants caution and thorough validation of any observed activity.[4]

Q4: What are the common mechanisms by which polyphenolic compounds interfere with bioassays?

Polyphenolic compounds can interfere with bioassays through several mechanisms:

  • Redox Activity: Many polyphenols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide. These ROS can directly interact with and damage proteins or other assay components, leading to a false signal.[4][8] Catechol moieties are particularly prone to this.[4]

  • Protein Aggregation: At certain concentrations, polyphenols can form aggregates that non-specifically bind to and sequester proteins, including enzymes. This can lead to apparent inhibition that is not due to specific binding at an active site.[4][8]

  • Fluorescence Interference: Polyphenols may be intrinsically fluorescent at the excitation and/or emission wavelengths of the assay, leading to a false-positive signal. Conversely, they can also quench the fluorescence of a reporter molecule, resulting in a false-negative outcome.[4][8]

  • Light Scattering: If a polyphenol precipitates out of solution, it can scatter light, which can be misinterpreted as absorbance in spectrophotometric assays.[4][8]

  • Chemical Reactivity: Some polyphenols can covalently modify proteins, often through the formation of reactive quinone species.[10] This can irreversibly inactivate enzymes.

  • Metal Chelation: The presence of ortho-hydroxyl groups (a catechol feature) allows some polyphenols to chelate metal ions.[2][4] This can be a source of interference in assays that rely on metal cofactors.

  • Membrane Disruption: In cell-based assays, some polyphenolic compounds can disrupt cell membranes, leading to non-specific cytotoxicity or other cellular effects.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Fluorescence-Based Assays

Possible Cause: The polyphenolic compound may have intrinsic fluorescence or be quenching the fluorescent signal of your reporter molecule.[4][8]

Troubleshooting Steps:

  • Run a Control Experiment: Measure the fluorescence of the polyphenolic compound alone in the assay buffer at the same concentrations used in your experiment. This will determine its intrinsic fluorescence.

  • Check for Quenching: In a cell-free system, mix the polyphenol with your fluorescent probe to see if it quenches the signal.

  • Shift to Longer Wavelengths: Interference is often more pronounced at lower wavelengths. Consider using far-red fluorescent probes if your instrumentation allows.[8]

  • Assay Orthogonalization: Confirm your findings using a non-fluorescence-based assay, such as one that relies on absorbance or luminescence.

Issue 2: Apparent Enzyme Inhibition that is Dependent on Enzyme Concentration

Possible Cause: The polyphenolic compound may be forming aggregates that non-specifically sequester the enzyme, rather than acting as a true inhibitor that binds to the active site.[8]

Troubleshooting Steps:

  • Vary Enzyme Concentration: A true inhibitor's IC50 value should be independent of the enzyme concentration. In contrast, the IC50 of an aggregating compound will often increase with increasing enzyme concentration.[8]

  • Include a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100, can help to disrupt aggregates and reduce non-specific inhibition.[8][11] If the apparent inhibition is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Perform a Counter-Screen: Test the compound in an unrelated assay to see if it is a promiscuous inhibitor, a common characteristic of PAINS.[8]

Issue 3: False Positives in Cell Viability Assays (e.g., Neutral Red Uptake)

Possible Cause: Some polyphenols can interfere with certain cell viability assays. For example, in the neutral red uptake assay, polyphenols can cause abnormal osmotic uptake of the dye, leading to an overestimation of cell viability.[12][13]

Troubleshooting Steps:

  • Use an Orthogonal Viability Assay: Confirm your results with a different type of cell viability assay that has a different mechanism of action. For example, if you observe interference with the neutral red assay, try an MTT or a luciferase-based ATP assay.[13]

  • Microscopic Examination: Visually inspect the cells under a microscope to confirm the viability results. Look for changes in morphology, cell detachment, or signs of apoptosis/necrosis.

  • Test in Serum-Free vs. Serum-Containing Media: Some interference may be modulated by the presence of proteins in the serum. Comparing results in both conditions can provide insights into the mechanism of interference.[12]

Quantitative Data Summary

The following table summarizes the types of interference observed with common polyphenolic compounds and the effective concentrations for mitigation strategies. Note that specific IC50 values are highly dependent on the specific assay and conditions.

Polyphenol ClassCommon ExamplesCommon Interference MechanismsMitigation StrategyEffective Concentration of Mitigating Agent
Flavonoids Quercetin, Catechin, LuteolinRedox cycling, Aggregation, FluorescenceNon-ionic detergents (e.g., Triton X-100)0.01% - 0.1%
Phenolic Acids Gallic Acid, Caffeic AcidRedox activity, Metal chelationAddition of a strong reducing agent (e.g., DTT) in control experiments to identify redox-active compounds1-10 mM
Stilbenes ResveratrolMembrane perturbation, Protein interactionVarying enzyme concentration to check for aggregation-based inhibitionN/A
Curcuminoids CurcuminAggregation, Redox activity, FluorescenceNon-ionic detergents (e.g., Triton X-100)0.01% - 0.1%

Detailed Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Assay

Objective: To determine if the observed inhibition by a polyphenolic compound is due to the formation of aggregates.

Materials:

  • Polyphenolic compound of interest

  • Target enzyme and substrate

  • Assay buffer

  • Non-ionic detergent stock solution (e.g., 10% Triton X-100)

  • Microplate reader

Procedure:

  • Prepare a dose-response curve of the polyphenolic compound in the assay buffer.

  • Prepare a second identical dose-response curve, but in an assay buffer that is supplemented with 0.01% Triton X-100.

  • Add the target enzyme to all wells and incubate for a pre-determined amount of time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a microplate reader at the appropriate wavelength.

  • Calculate the IC50 value for the compound in the presence and absence of Triton X-100.

  • Interpretation: A significant rightward shift in the IC50 curve (i.e., a higher IC50 value) in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.

Protocol 2: Measuring Intrinsic Fluorescence of a Polyphenolic Compound

Objective: To quantify the intrinsic fluorescence of a polyphenolic compound at the wavelengths used in a fluorescence-based assay.

Materials:

  • Polyphenolic compound of interest

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the polyphenolic compound in the assay buffer, covering the range of concentrations to be used in the experiment.

  • Pipette the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.

  • Set the fluorescence microplate reader to the excitation and emission wavelengths used for your experimental fluorescent probe.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the blank wells from the fluorescence readings of the compound-containing wells.

  • Interpretation: If the compound exhibits significant fluorescence at the assay wavelengths, this will need to be taken into account during data analysis, or a different fluorescent probe with non-overlapping spectra should be considered.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Polyphenol Interference start Unexpected Bioassay Result with Polyphenol check_assay_type What is the assay readout? start->check_assay_type fluorescence Fluorescence-Based Assay check_assay_type->fluorescence Fluorescence absorbance Absorbance-Based Assay check_assay_type->absorbance Absorbance enzyme_inhibition Enzyme Inhibition Assay check_assay_type->enzyme_inhibition Enzyme Inhibition cell_based Cell-Based Assay check_assay_type->cell_based Cell Viability run_intrinsic_fluorescence Run Intrinsic Fluorescence Control fluorescence->run_intrinsic_fluorescence check_precipitation Check for Compound Precipitation (Light Scattering) absorbance->check_precipitation vary_enzyme_conc Vary Enzyme Concentration enzyme_inhibition->vary_enzyme_conc orthogonal_assay Use Orthogonal Assay (e.g., ATP-based for viability) cell_based->orthogonal_assay check_quenching Check for Quenching run_intrinsic_fluorescence->check_quenching conclusion_interference Interference Likely check_quenching->conclusion_interference Fluorescence or Quenching Observed conclusion_specific Specific Activity More Likely check_quenching->conclusion_specific No Significant Fluorescence/Quenching check_precipitation->conclusion_interference Precipitation Observed check_precipitation->conclusion_specific No Precipitation add_detergent Add Non-ionic Detergent (e.g., 0.01% Triton X-100) vary_enzyme_conc->add_detergent add_detergent->conclusion_interference IC50 shifts with [Enzyme] or detergent addition add_detergent->conclusion_specific IC50 is stable orthogonal_assay->conclusion_interference Results differ between assays orthogonal_assay->conclusion_specific Results are consistent

Caption: A logical workflow for troubleshooting potential interference by polyphenolic compounds in various bioassays.

Polyphenol_Interference_Mechanisms Common Mechanisms of Polyphenol Interference cluster_mechanisms Interference Mechanisms cluster_outcomes Consequences in Bioassays polyphenol Polyphenolic Compound redox Redox Cycling (e.g., ROS generation) polyphenol->redox aggregation Aggregation polyphenol->aggregation fluorescence Fluorescence/ Quenching polyphenol->fluorescence reactivity Covalent Modification (e.g., quinone formation) polyphenol->reactivity chelation Metal Chelation polyphenol->chelation false_positive False Positive redox->false_positive assay_signal_instability Assay Signal Instability redox->assay_signal_instability non_specific_inhibition Non-Specific Inhibition aggregation->non_specific_inhibition fluorescence->false_positive false_negative False Negative fluorescence->false_negative reactivity->non_specific_inhibition chelation->assay_signal_instability

Caption: Mechanisms by which polyphenolic compounds can cause interference in bioassays and the resulting outcomes.

References

Technical Support Center: Improving Chromatographic Resolution of Cinnamoyl Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of cinnamoyl glucose derivatives.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks

Question: I am observing poor resolution between my cinnamoyl glucose derivatives, with several peaks co-eluting. How can I improve their separation?

Answer: Poor resolution is a common issue, especially with structurally similar isomers. A systematic approach to method development is crucial.[1] Here are several strategies to improve separation:

1. Optimize the Mobile Phase Gradient: A shallow gradient, which involves a slower increase in the organic solvent concentration, can significantly enhance the resolution between closely eluting peaks.[2]

2. Adjust Mobile Phase Composition and pH: The choice of organic solvent and the pH of the aqueous phase are critical for selectivity.

  • Solvent Selection: If you are using methanol, consider switching to acetonitrile (B52724) or using a ternary mixture of water, methanol, and acetonitrile. Different organic solvents can alter elution order and improve separation.

  • pH Control: Cinnamoyl glucose derivatives are often acidic. Adjusting the mobile phase pH with modifiers like formic acid or acetic acid can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on reversed-phase columns.[3][4][5][6][7][8] For ionizable compounds, a pH between 2 and 4 is often a good starting point for method development.[3][8]

3. Modify Chromatographic Conditions:

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution.[9]

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, the effect of temperature can be compound-dependent and should be optimized.

4. Evaluate Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase.

  • Standard C18 Columns: These are a good starting point for many phenolic compounds.

  • Phenyl-Hexyl or PFP Columns: These phases can offer alternative selectivity through π-π interactions.[10]

  • Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Columns: These are particularly effective for separating structural isomers due to strong π-π interactions.[11]

  • HILIC Columns: For very polar cinnamoyl glucose derivatives that are poorly retained on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) can be a suitable alternative.[10]

Issue 2: Peak Tailing

Question: My chromatogram shows significant peak tailing for my cinnamoyl glucose derivatives. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[12] Here’s how to address this issue:

1. Adjust Mobile Phase pH: For acidic compounds like cinnamoyl glucose derivatives, a low pH mobile phase (e.g., pH 2.5-3.5 with 0.1% formic acid) will ensure the phenolic hydroxyl and carboxylic acid groups are protonated, minimizing their interaction with free silanols.[3][4]

2. Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, significantly reducing secondary interactions that lead to tailing.

3. Lower Sample Load: Injecting too much sample can overload the column, resulting in peak tailing. Try reducing the injection volume or sample concentration.

4. Check for Column Contamination or Degradation: A contaminated or old column can have active sites that cause peak tailing. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for cinnamoyl glucose derivatives?

A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using water and acetonitrile, both modified with 0.1% formic acid. A typical gradient could be 5-95% acetonitrile over 30 minutes.[13]

Q2: How can I confirm the identity of different cinnamoyl glucose isomers?

A2: Differentiating between isomers often requires a combination of high-resolution chromatography and mass spectrometry. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose. The fragmentation patterns obtained from MS/MS can help distinguish between isomers.[4]

Q3: What are some common issues when analyzing cinnamoyl glucose derivatives in complex matrices like plant extracts?

A3: A significant challenge is matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[4] Thorough sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects.[4]

Q4: Can I use the same method for both qualitative and quantitative analysis?

A4: While a single method can be used for both, optimization for each purpose might be necessary. For quantitative analysis, it is crucial to have a method that is not only selective but also robust, reproducible, and provides good linearity over the desired concentration range.[14]

Data Presentation

Table 1: Example HPLC Gradient Programs for Separation of Phenolic Glycosides

Time (min)% Mobile Phase A (e.g., Water + 0.1% Formic Acid)% Mobile Phase B (e.g., Acetonitrile)Reference
Method 1 [9]
0 - 18218
1 - 1582 → 7518 → 25
15 - 2075 → 6525 → 35
20 - 2565 → 4035 → 60
25 - 2640 → 8260 → 18
26 - 358218
Method 2 [2]
0955
156535
206535
306040
356040
405050
523070
60955

Table 2: Effect of Mobile Phase Modifier on Retention of an Acidic Analyte

Mobile Phase pHAnalyte FormRetention Behavior
pH < pKa (e.g., pH 3)Predominantly unionizedMore retained on reversed-phase column
pH > pKa (e.g., pH 7)Predominantly ionizedLess retained on reversed-phase column

This table illustrates the general principle of how pH affects the retention of ionizable compounds.[3]

Experimental Protocols

Protocol 1: General UPLC-MS Method for Cinnamoyl Glucose Derivatives

This protocol provides a general method for the analysis of cinnamoyl glucose derivatives in plant extracts.

  • Sample Preparation:

    • Homogenize 100 mg of finely ground plant material in 1.5 mL of 70% methanol.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[15]

    • (Optional but recommended for complex matrices) Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.[4]

  • UPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4][16]

    • Mobile Phase A: Water with 0.1% formic acid.[4][16]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to initial conditions for re-equilibration. A typical gradient might run over 15-30 minutes.[13][17]

    • Flow Rate: 0.2 - 0.4 mL/min.[4]

    • Column Temperature: 30 - 40 °C.[4]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.[15]

    • Scan Type: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Optimize source parameters (e.g., gas flows, temperatures, voltages) for the specific instrument and analytes.[4]

Visualizations

Troubleshooting_Workflow Start Start: Poor Resolution or Co-elution Observed OptimizeGradient Optimize Gradient Profile (e.g., make it shallower) Start->OptimizeGradient CheckResolution1 Resolution Improved? OptimizeGradient->CheckResolution1 AdjustMobilePhase Adjust Mobile Phase - Change organic solvent (MeOH/ACN) - Adjust pH (e.g., 0.1% Formic Acid) CheckResolution1->AdjustMobilePhase No End_Success End: Resolution Achieved CheckResolution1->End_Success Yes CheckResolution2 Resolution Improved? AdjustMobilePhase->CheckResolution2 ChangeColumn Change Stationary Phase - Phenyl-Hexyl or PFP for π-π interactions - HILIC for very polar compounds CheckResolution2->ChangeColumn No CheckResolution2->End_Success Yes CheckResolution3 Resolution Improved? ChangeColumn->CheckResolution3 OptimizeConditions Optimize Other Parameters - Lower Flow Rate - Adjust Temperature CheckResolution3->OptimizeConditions No CheckResolution3->End_Success Yes End_FurtherDev End: Further Method Development Needed OptimizeConditions->End_FurtherDev Peak_Tailing_Workflow Start Start: Peak Tailing Observed AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid to lower pH) Start->AdjustpH CheckPeakShape1 Peak Shape Improved? AdjustpH->CheckPeakShape1 CheckColumnType Use End-Capped Column CheckPeakShape1->CheckColumnType No End_Success End: Symmetrical Peak Achieved CheckPeakShape1->End_Success Yes CheckPeakShape2 Peak Shape Improved? CheckColumnType->CheckPeakShape2 ReduceSampleLoad Reduce Sample Concentration or Injection Volume CheckPeakShape2->ReduceSampleLoad No CheckPeakShape2->End_Success Yes CheckPeakShape3 Peak Shape Improved? ReduceSampleLoad->CheckPeakShape3 CleanColumn Clean or Replace Column CheckPeakShape3->CleanColumn No CheckPeakShape3->End_Success Yes End_FurtherTroubleshooting End: Further Troubleshooting Required CleanColumn->End_FurtherTroubleshooting Method_Development_Logic Start Start: Method Development for Cinnamoyl Glucose Derivatives ColumnSelection 1. Column Selection - Start with C18 - Consider Phenyl-Hexyl for isomers Start->ColumnSelection MobilePhaseSelection 2. Mobile Phase Selection - Water/Acetonitrile with 0.1% Formic Acid ColumnSelection->MobilePhaseSelection GradientScreening 3. Gradient Screening - Run a broad gradient (e.g., 5-95% B) MobilePhaseSelection->GradientScreening Optimization 4. Optimization - Fine-tune gradient steepness - Adjust temperature and flow rate GradientScreening->Optimization Validation 5. Method Validation - Linearity, precision, accuracy Optimization->Validation End End: Robust Analytical Method Validation->End

References

Technical Support Center: Protocol for Scaling Up Purification of Galloyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for scaling up the purification of galloyl esters. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the transition from laboratory to industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up galloyl ester purification from a lab to a preclinical or industrial scale?

A1: The main challenges include:

  • Solvent Handling and Cost: A significant increase in the volume of solvents is required, leading to higher costs, greater safety risks, and the need for robust solvent recovery systems.[1]

  • Process Robustness: Ensuring consistent product purity and yield with larger batch sizes can be difficult.

  • Method Selection: While chromatography is common in the lab, crystallization is often preferred at an industrial scale due to lower cost and complexity.[2]

  • Impurity Profile: The profile of impurities may change at a larger scale, requiring modifications to the purification strategy.

  • Equipment and Infrastructure: Scaling up necessitates larger reactors, filters, and purification systems, which represents a significant capital investment.

Q2: What purity level is typically required for galloyl esters in preclinical and industrial applications?

A2: For preclinical studies, a high purity of the active pharmaceutical ingredient (API) is crucial to ensure that biological effects are due to the compound itself and not impurities. A purity of >99% is generally the target. Industrial processes have been developed to achieve purities as high as 99.8%.[1]

Q3: What are the most common industrial-scale methods for purifying galloyl esters?

A3: At an industrial level, the most common methods involve:

  • Crystallization: This is the preferred method for large-scale purification of solid products due to its efficiency and cost-effectiveness.[2] The process typically involves dissolving the crude ester in a suitable solvent at a high temperature and then cooling it slowly to form pure crystals.[3][4]

  • Washing and Neutralization: After synthesis, the reaction mixture is often neutralized and washed with water or a brine solution to remove catalysts and water-soluble impurities before crystallization.[3]

  • Distillation: For volatile esters, distillation can be an effective purification method.[5][6]

  • Chromatography: While often too expensive for bulk production, preparative HPLC can be used for final polishing steps to achieve very high purity, especially after a preliminary purification step has enriched the galloyl ester content.[1]

Q4: Is preparative HPLC a viable method for large-scale purification?

A4: Yes, preparative High-Performance Liquid Chromatography (prep-HPLC) is a viable, though often costly, method for obtaining high-purity galloyl esters. It is most effective when used for the final "polishing" steps of purification. To make it more economical for large-scale applications, prep-HPLC is frequently used after other, less expensive pre-purification methods, such as crystallization or macroporous resin chromatography, have been employed to enrich the product.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of galloyl ester purification, categorized by the purification technique.

Issue 1: Problems During Crystallization

Symptoms:

  • The galloyl ester fails to crystallize from the solution upon cooling.

  • An oil forms instead of solid crystals.

  • The resulting crystals are discolored or show significant impurities via HPLC analysis.

Possible Cause Solution Citation
Supersaturation Not Reached The solution may not be concentrated enough. Concentrate the solution further before cooling. A slow evaporation step can be beneficial, but avoid over-concentration which can trap impurities.[1]
Presence of Impurities Certain impurities can inhibit crystal nucleation and growth. The solution may need further pre-purification. Treatment with activated carbon can remove colored and organic impurities. A hot filtration step can remove insoluble materials.[1][7]
Incorrect Cooling Profile Cooling the solution too rapidly can lead to small, impure crystals or oiling out. Implement a controlled, slow cooling process to allow for the formation of larger, purer crystals. Seeding the solution with a small amount of pure galloyl ester crystals can help initiate crystallization.[1]
Inappropriate Solvent The chosen solvent system may not be optimal, providing poor solubility at low temperatures. Water is a common and effective solvent for the crystallization of some gallates. Ensure the solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize yield.[1]
Issue 2: Problems During Large-Scale Chromatography

Symptoms:

  • Poor separation with broad, overlapping peaks (co-elution).

  • High backpressure in the column.

  • Low recovery of the galloyl ester from the column.

Possible Cause Solution Citation
Column Overloading Loading excess crude extract onto the column is a common reason for poor separation. As a general rule, the sample load should not exceed 1-2% of the column's packed bed volume. Conduct loading studies at a smaller scale to determine the maximum capacity before scaling up.[1]
Irreversible Adsorption or Degradation The galloyl ester may interact too strongly with the stationary phase or degrade. This can be an issue with silica (B1680970) gel, which can be acidic. Consider using a different stationary phase, such as reversed-phase C18, or modifying the mobile phase to reduce strong interactions.[1]
Presence of Particulates/Precipitates The sample may contain fine particulates that clog the column inlet frit, leading to high backpressure. Filter the sample through a 0.22 or 0.45 µm filter before loading it onto the column.[8]
Improper Column Packing An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly according to the manufacturer's instructions. For scale-up, consider using pre-packed, dynamic axial compression (DAC) columns for better consistency.[1][9]
Inconsistent Flow Rate When scaling up, it is crucial to maintain the linear flow rate, not the volumetric flow rate. Scale-up is typically achieved by increasing the column diameter while keeping the bed height constant.[9]

Experimental Protocols

Protocol 1: Scale-Up Purification of Octyl Gallate by Crystallization

This protocol is adapted from a patented method for synthesizing and purifying alkyl gallates.[3]

1. Reaction Neutralization:

  • Following the esterification reaction, ensure the mixture is at a high temperature (e.g., 140°C) to complete the reaction quickly.

  • Add a 50% aqueous NaOH solution to neutralize the acid catalyst (e.g., p-toluenesulfonic acid) to a pH of approximately 6. This prevents the reverse reaction during subsequent washing steps.

2. Washing:

  • Cool the neutralized reaction mixture to approximately 70°C.

  • Wash the mixture with water or a solution of water and NaCl to remove residual salts and water-soluble impurities.

3. Crystallization:

  • Cool the washed reaction mixture to approximately 55°C.

  • Add petroleum ether (heated to 55°C) in a volume approximately twice that of the reaction mixture.

  • Cool the mixture slowly while stirring to induce the crystallization of octyl gallate.

4. Isolation and Drying:

  • Filter the crystal slurry to isolate the octyl gallate crystals.

  • Wash the collected crystals sequentially with water and then with petroleum ether to remove remaining impurities.

  • Dry the crystals under vacuum to obtain the final purified product.

Protocol 2: General Scale-Up Chromatography

This protocol outlines the general steps for scaling up a chromatographic purification process.

1. Method Development at Small Scale:

  • Develop and optimize the separation on a small laboratory-scale column.

  • Determine the optimal stationary phase, mobile phase composition, and gradient profile.

  • Establish the loading capacity of the resin.

2. Scale-Up Calculation:

  • To scale up, increase the column diameter while keeping the bed height and linear flow rate constant.[9]

  • The volumetric flow rate will increase proportionally to the square of the increase in the column radius.

  • The sample load and solvent volumes should be increased proportionally to the increase in column volume.

3. Column Packing and Equilibration:

  • Pack the large-scale column with the selected resin, ensuring a uniform and stable bed.

  • Equilibrate the column with the starting mobile phase until the pH and conductivity are stable.

4. Sample Loading and Elution:

  • Filter the crude galloyl ester solution to remove any particulates.

  • Load the sample onto the equilibrated column at the determined linear flow rate.

  • Wash the column with the starting mobile phase to remove unbound impurities.

  • Elute the bound galloyl ester using the optimized elution buffer or gradient.

5. Fraction Collection and Analysis:

  • Collect fractions and analyze them using a suitable method (e.g., HPLC, UV-Vis) to identify those containing the pure product.

  • Pool the pure fractions for downstream processing (e.g., solvent evaporation, lyophilization).

Data Presentation

Table 1: Example Parameters for Alkyl Gallate Synthesis and Crystallization

ParameterValueUnitNotesCitation
Reactant Molar Ratio (Gallic Acid:Alcohol)1:3ratioExample for octyl gallate synthesis.[3]
Reaction Temperature160°CUnder vacuum conditions.[3]
Neutralization pH~6pHTo prevent reverse reaction.[3]
Washing Temperature~70°CAfter neutralization.[3]
Crystallization Temperature (Initial)55°CAfter washing and before solvent addition.[3]
Crystallization Solvent Ratio (Mixture:Solvent)1:2v/vReaction mixture to petroleum ether.[3]
Target Purity>99%General target for preclinical studies.[1]

Table 2: Key Parameters for Chromatography Scale-Up

ParameterLab ScalePilot/Process ScaleRelationshipCitation
Bed Height ConstantMaintained Constant H_lab = H_process[9]
Linear Flow Rate ConstantMaintained Constant U_lab = U_process[9]
Column Diameter IncreasedIncreasedD_process > D_lab[9]
Volumetric Flow Rate IncreasedIncreasedF_process = F_lab * (D_process / D_lab)²[10]
Sample Volume IncreasedIncreasedV_sample_process = V_sample_lab * (D_process / D_lab)²[9]

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage esterification Esterification (Gallic Acid + Alcohol + Catalyst) reaction_mixture Crude Galloyl Ester Reaction Mixture esterification->reaction_mixture neutralization Neutralization (Adjust pH to ~6) reaction_mixture->neutralization washing Washing (Remove Salts/Impurities) neutralization->washing concentration Concentration washing->concentration crystallization Crystallization (Slow Cooling) concentration->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying pure_product Purified Galloyl Ester (>99%) drying->pure_product

Caption: Workflow for Galloyl Ester Purification via Crystallization.

G start Crystallization Fails or Yields Impure Product cause1 Supersaturation Not Reached? start->cause1 Check Concentration sol1 Action: Concentrate Solution Further (e.g., via evaporation) cause1->sol1 Yes cause2 Impurities Present? cause1->cause2 No end Successful Crystallization sol1->end sol2 Action: Pre-purify Solution (e.g., Activated Carbon, Hot Filtration) cause2->sol2 Yes cause3 Cooling Profile Too Fast? cause2->cause3 No sol2->end sol3 Action: Implement Slow, Controlled Cooling. Consider Seeding. cause3->sol3 Yes cause3->end No sol3->end

References

Validation & Comparative

A Comparative Guide to Validating the Antioxidant Activity of 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antioxidant activity of the natural compound 1-O-Galloyl-2-O-cinnamoyl-glucose. It offers a comparative analysis of standard antioxidant assays, detailed experimental protocols, and a basis for comparison with established antioxidants. Due to the limited publicly available data on the specific antioxidant activity of this compound, this guide focuses on providing the necessary methodologies to conduct a thorough evaluation and compare its potential efficacy against well-researched antioxidants like Quercetin (B1663063) and Vitamin C.

Introduction to Antioxidant Activity Validation

Antioxidants are crucial molecules that can inhibit or delay cellular damage caused by reactive oxygen species (ROS). The validation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents and functional foods. This process typically involves a combination of in vitro chemical assays and cell-based models to assess various aspects of antioxidant action, from direct radical scavenging to the modulation of cellular defense mechanisms.

In Vitro Chemical Assays for Antioxidant Capacity

In vitro assays provide a rapid and cost-effective initial screening of antioxidant activity. These methods are based on the ability of an antioxidant to reduce or scavenge specific radicals or oxidants.

Comparative Data of Reference Antioxidants

The following table summarizes the 50% inhibitory concentration (IC50) values for well-known antioxidants in common in vitro assays. These values serve as a benchmark for evaluating the potency of this compound.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference(s)
This compound Data not availableData not available
Quercetin15.9 - 19.171.89 - 3.54[1][2][3][4][5]
Vitamin C (Ascorbic Acid)2.26 - 12.36~0.11 (mg/mL)[6][7][8][9][10]

Note: IC50 values can vary depending on the specific experimental conditions.

Detailed Experimental Protocols: In Vitro Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound and reference antioxidants (Quercetin, Vitamin C) in methanol to create a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample concentration.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.[11][12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[5]

  • Sample Preparation: Prepare a series of concentrations of the test compound and reference antioxidants in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each sample concentration to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.[5]

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Cell-Based Assays for Biological Relevance

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization of the antioxidant.[13]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The assay measures the ability of a compound to prevent DCF formation.[13]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until confluent.[14][15]

  • Loading with Probe:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution containing 25 µM DCFH-DA for 1 hour.

  • Treatment:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add different concentrations of this compound or reference compounds to the cells and incubate for 1 hour.

  • Induction of Oxidative Stress:

  • Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with an excitation of 485 nm and an emission of 538 nm.[14][15]

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is often expressed as quercetin equivalents.

Mechanistic Insights: Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, potent antioxidants can also enhance the cell's own defense mechanisms. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[16][17]

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[16] In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes.[16][18] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18] Investigating the ability of this compound to activate this pathway would provide valuable insights into its mechanism of action.

Visualizing the Validation Process

To facilitate a clear understanding of the experimental and biological processes involved in validating antioxidant activity, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Mechanistic Studies TestCompound This compound DPPH DPPH Assay TestCompound->DPPH ABTS ABTS Assay TestCompound->ABTS FRAP FRAP Assay TestCompound->FRAP CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Promising Results ABTS->CAA FRAP->CAA Nrf2 Nrf2 Pathway Activation CAA->Nrf2 Confirmed Cellular Activity Data Comparative Data Analysis (IC50, Quercetin Equivalents) Nrf2->Data

Caption: Experimental workflow for antioxidant activity validation.

cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Antioxidant Antioxidant (e.g., this compound) Antioxidant->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Caption: The Nrf2-ARE antioxidant signaling pathway.

References

A Comparative Guide to the Bioactivity of Galloyl Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various galloyl glucose derivatives, supported by experimental data from peer-reviewed studies. It details the methodologies of key experiments and visualizes the complex molecular signaling pathways involved.

Galloyl glucose derivatives, a class of hydrolyzable tannins, are esters of gallic acid and glucose.[1] These compounds are abundant in medicinal plants and have garnered significant interest for their wide-ranging pharmacological effects.[1][2][3] The number and position of galloyl groups on the glucose core, as well as the anomeric configuration (α or β), significantly influence their biological functions.[4][5] This guide compares prominent derivatives such as Penta-O-galloyl-D-glucose (PGG), its anomers (α-PGG and β-PGG), and other related structures, focusing on their anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory properties.

Comparative Bioactivity: Quantitative Data

The following tables summarize the quantitative data on the bioactivity of various galloyl glucose derivatives, allowing for a direct comparison of their potency.

Table 1: Anti-Diabetic Activity

CompoundAssayTarget/Cell LineIC50 / EC50Reference
α-Pentagalloylglucose (α-PGG) α-Glucosidase InhibitionYeast α-GlucosidasePotent Inhibitor[6]
β-Pentagalloylglucose (β-PGG) Glucose Uptake3T3-L1 AdipocytesLess potent than α-PGG[2]
α-Pentagalloylglucose (α-PGG) Glucose Uptake3T3-L1 AdipocytesMore potent than β-PGG[2][7]
6Cl-TGQ Glucose Uptake3T3-L1 AdipocytesHigher than α-PGG, similar to insulin (B600854)[4]
Tannic Acid α-Glucosidase InhibitionRat α-Glucosidase0.441 µM[8]
Acarbose (Control) α-Glucosidase InhibitionRat α-Glucosidase201 µM[8]

Table 2: Anti-Cancer Activity

CompoundCell LineIC50 Value (µM)Reference
1,6-di-O-galloyl-β-D-glucopyranose K562 (Leukemia)27.5[9]
HL-60 (Leukemia)17.2[9]
HeLa (Cervical Cancer)30.5[9]
1,4,6-tri-O-galloyl-β-D-glucopyranose K562 (Leukemia)26.3[9]
HL-60 (Leukemia)20.1[9]
HeLa (Cervical Cancer)27.2[9]
Pentagalloyl Glucose (PGG) SK-HEP-1 (Liver Cancer)Growth Inhibition[3]
LNCaP (Prostate Cancer)Growth Inhibition[1]

Table 3: Antioxidant Activity

CompoundAssayEC50 Value (µM)Trolox Equivalent (TE)Reference
Pentagalloyl Glucose (PGG) DPPH Radical Scavenging5.908.07[8]
Tetra-galloyl Derivatives DPPH Radical Scavenging6.81 - 7.165.62 - 7.57[8]
Tri-galloyl Derivatives DPPH Radical Scavenging9.06 - 10.04.93 - 5.88[8]
Tannic Acid DPPH Radical Scavenging2.8416.2[8]
Vitamin E (Control) DPPH Radical ScavengingMore potent than PGG[1]

Table 4: Anti-Inflammatory Activity

CompoundAssayCell LineEffectReference
Pentagalloyl Glucose (PGG) Nitric Oxide (NO) InhibitionLPS-stimulated MacrophagesSuppressed NO release[1]
Maplexin E Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7Strong Inhibition[10][11]
Kaempferol-3-O-(2''-galloyl)-α-L-rhamnopyranoside Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7Strong Inhibition[10][11]
Galloyl-HHDP-glucose Cytokine Gene ExpressionLPS-induced Lung TissueReduced TNF-α, IL-1β, IL-6[12]

Mechanisms of Action & Signaling Pathways

Galloyl glucose derivatives exert their effects by modulating key cellular signaling pathways. Their multi-target nature is a hallmark of their therapeutic potential.

Anti-Inflammatory Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory activity of PGG is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] In response to inflammatory stimuli like Lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and COX-2. PGG has been shown to directly inhibit IKK activity, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation PGG PGG PGG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

NF-κB signaling pathway inhibition by PGG.
Anti-Diabetic Pathway: Insulin Receptor Activation

Certain galloyl glucose derivatives, particularly α-PGG, exhibit insulin-mimicking properties.[2][7] They can directly bind to and activate the insulin receptor (IR) on adipocytes. This activation triggers a downstream signaling cascade involving the phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein kinase B (Akt). Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) vesicles from the cytoplasm to the cell membrane. The fusion of these vesicles with the membrane increases the number of GLUT4 transporters, facilitating enhanced glucose uptake from the bloodstream into the cell.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Activates GLUT4_mem GLUT4 Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fusion Glucose_out Glucose Glucose_out->GLUT4_mem Uptake

Insulin-mimicking pathway activated by α-PGG.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the standard methodologies used to obtain the quantitative data presented above.

General Workflow for Bioactivity Screening

The evaluation of natural compounds typically follows a structured workflow, starting from extraction and progressing through a series of in vitro assays to identify and characterize specific biological activities.

G cluster_assays In Vitro Bioactivity Assays start Plant Material (e.g., Rhus chinensis) extract Extraction & Purification start->extract compound Isolated Galloyl Glucose Derivative extract->compound antioxidant Antioxidant (DPPH Assay) compound->antioxidant anticancer Anti-Cancer (MTT Assay) compound->anticancer antidiabetic Anti-Diabetic (α-Glucosidase Assay) compound->antidiabetic antiinflam Anti-Inflammatory (NO Assay) compound->antiinflam results Quantitative Data (IC50, EC50) antioxidant->results anticancer->results antidiabetic->results antiinflam->results

General experimental workflow for screening.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.[1][8]

  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared, which has a deep violet color. Test compounds (galloyl glucose derivatives) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create serial dilutions.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solutions is measured at ~517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

Anti-Cancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are seeded into a 96-well plate and allowed to adhere overnight in a CO2 incubator.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the galloyl glucose derivatives. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured at ~570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is then determined from a dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like LPS.[10][11]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and cultured until they reach the desired confluence.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Nitrite (B80452): NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An aliquot of the supernatant from each well is mixed with the Griess reagent, and after a short incubation, the absorbance is read at ~540 nm.

  • Calculation: A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

References

A Comparative Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose and Penta-O-galloyl-glucose: Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant and anti-inflammatory activities of two polyphenolic compounds: 1-O-Galloyl-2-O-cinnamoyl-glucose and penta-O-galloyl-glucose (PGG). While extensive research has elucidated the potent biological effects of PGG, data on this compound is limited. This comparison synthesizes the available experimental data for PGG and infers the potential activities of this compound based on its chemical structure and the known properties of its constituent moieties and plant source, Rheum palmatum L.[1][2]

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited availability of quantitative data for this compound, a direct numerical comparison is challenging. The following table summarizes the available quantitative data for Penta-O-galloyl-glucose's antioxidant and anti-inflammatory activities.

Table 1: Quantitative Bioactivity Data for Penta-O-galloyl-glucose (PGG)

Biological ActivityAssayTest SystemIC50 / EC50Reference
Antioxidant Activity DPPH Radical ScavengingCell-free~1.1 µM[3]
Anti-inflammatory Activity Nitric Oxide (NO) Production Inhibition (iNOS)LPS-activated Raw 264.7 macrophages~18 µg/mL[9]
Anti-inflammatory Activity Cyclooxygenase-2 (COX-2) Inhibition (PGE2 production)LPS-activated Raw 264.7 macrophages~8 µg/mL[9]
Anti-inflammatory Activity Cyclooxygenase-2 (COX-2) Inhibition (PGD2 production)LPS-activated Raw 264.7 macrophages~12 µg/mL[9]

This compound: Inferred Activity

  • Antioxidant Potential : The presence of a galloyl moiety, a well-known antioxidant pharmacophore, suggests that this compound can scavenge free radicals. Studies on various galloyl derivatives have consistently demonstrated potent radical scavenging activities.[10][11]

  • Anti-inflammatory Potential : The cinnamoyl group is associated with anti-inflammatory effects. Furthermore, extracts of Rheum palmatum, containing various bioactive compounds including gallic acid esters and tannins, have shown anti-inflammatory properties.[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle : In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • Reagents :

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound (this compound or Penta-O-galloyl-glucose) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol (or other suitable solvent).

  • Procedure :

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well microplate, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution.

    • For the control well, add the solvent instead of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle : This assay often uses a cell-based model where macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The accumulated nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • Reagents :

    • RAW 264.7 macrophage cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compound at various concentrations.

    • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Sodium nitrite standard solution.

  • Procedure :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for a short period (e.g., 10-15 minutes).

    • Measure the absorbance at approximately 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

  • Calculation : The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins (B1171923).

  • Principle : The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by the COX-2 enzyme. The inhibition of this production in the presence of the test compound is quantified, often using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Reagents :

    • Purified COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Reaction buffer.

    • Test compound at various concentrations.

    • Positive control (e.g., Celecoxib, a selective COX-2 inhibitor).

    • PGE2 ELISA kit.

  • Procedure :

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction (e.g., by adding a stopping reagent or by changing the pH).

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculation : The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control reaction. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating the antioxidant and anti-inflammatory activity of the test compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Pro-inflammatory Gene Expression cluster_4 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway iNOS iNOS NFkB_pathway->iNOS COX2 COX-2 NFkB_pathway->COX2 MAPK_pathway->iNOS MAPK_pathway->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs PGG Penta-O-galloyl-glucose (Inhibits) PGG->NFkB_pathway Inhibits PGG->COX2 Inhibits GCG This compound (Potential Inhibition) GCG->NFkB_pathway Hypothesized Inhibition GCG->COX2 Hypothesized Inhibition G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparison Compound1 This compound Antioxidant Antioxidant Activity (e.g., DPPH Assay) Compound1->Antioxidant Anti_inflammatory Anti-inflammatory Activity (e.g., NO, COX-2 Inhibition) Compound1->Anti_inflammatory Compound2 Penta-O-galloyl-glucose Compound2->Antioxidant Compound2->Anti_inflammatory IC50 IC50/EC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Comparison Comparative Analysis of Bioactivity IC50->Comparison

References

A Comparative Guide to the Structure-Activity Relationship of Galloyl and Cinnamoyl Glucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of galloyl and cinnamoyl glucose analogs, focusing on their anticancer, antidiabetic, and antioxidant properties. The information presented is collated from various experimental studies to aid in the rational design of novel therapeutic agents.

Overview of Biological Activities

Galloyl and cinnamoyl esters of glucose are naturally occurring polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities.[1][2][3] Penta-O-galloyl-β-D-glucose (PGG), a key representative of the galloyl glucose family, has been extensively studied for its anticancer and antidiabetic properties.[2][4] Similarly, cinnamoyl glucose esters have demonstrated potential as antiproliferative and α-glucosidase inhibitory agents.[3][5] The biological efficacy of these analogs is intricately linked to the number, position, and nature of the acyl substituents on the glucose core.

Comparative Anticancer Activity

The anticancer activity of galloyl glucose analogs is significantly influenced by the degree of galloylation. Studies on various human cancer cell lines, including K562 (chronic myeloid leukemia), HL-60 (promyelocytic leukemia), and HeLa (cervical cancer), have shown that analogs with a higher number of galloyl groups tend to exhibit greater cytotoxicity.[6][7]

Table 1: In Vitro Anticancer Activity of Galloyl Glucose Analogs [6]

CompoundNumber of Galloyl GroupsK562 IC₅₀ (µM)HL-60 IC₅₀ (µM)HeLa IC₅₀ (µM)
Methyl 4,6-di-O-galloyl-α-D-glucopyranoside278.545.3102.8
Methyl 2,3-di-O-galloyl-α-D-glucopyranoside295.251.7115.4
Methyl 2,3,6-tri-O-galloyl-α-D-glucopyranoside342.117.265.9
Methyl 2,3,4-tri-O-galloyl-α-D-glucopyranoside355.828.974.3
Penta-O-galloyl-β-D-glucose (PGG)5PotentPotentPotent

Note: Specific IC₅₀ values for PGG were not provided in this specific study, but it is widely reported as a potent anticancer agent.[2][8]

Similarly, cinnamoyl glucose esters have shown promise as antiproliferative agents, particularly against murine melanoma B16-F10 cells. The substitution pattern on the cinnamic acid moiety plays a crucial role in their activity.

Table 2: Antiproliferative Activity of Cinnamoyl Glucoside Derivatives against B16-F10 Cells [3]

CompoundSubstitution on Cinnamic AcidIC₅₀ (µM)
1-O-(E)-cinnamoyl-β-D-glucopyranoseNone> 50
1-O-(E)-4-methoxycinnamoyl-β-D-glucopyranose4-methoxy17.38 ± 0.07
1-O-(E)-4-hydroxycinnamoyl-β-D-glucopyranose4-hydroxy9.87 ± 0.09
1-O-(E)-3,4-dihydroxycinnamoyl-β-D-glucopyranose3,4-dihydroxy9.69 ± 0.12

Antidiabetic Activity: α-Glucosidase Inhibition

Cinnamoyl sucrose (B13894) esters have been investigated for their potential to manage diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. The number and position of cinnamoyl moieties on the sucrose core are critical for inhibitory activity.

Table 3: α-Glucosidase and α-Amylase Inhibition by Cinnamoyl Sucrose Esters [5]

CompoundNumber of Cinnamoyl Moietiesα-Glucosidase Inhibition (%)α-Amylase Inhibition (%)
Mono-cinnamoyl Sucrose Ester1LowLow
Di-cinnamoyl Sucrose Ester2ModerateLow
Tri-cinnamoyl Sucrose Ester3HighModerate
Tetra-cinnamoyl Sucrose Ester477 ± 598 ± 2
Acarbose (Control)-27 ± 493 ± 2

Structure-activity relationship studies on PGG and its analogs have revealed that the galloyl groups at positions 1, 2, 3, and 4 of the glucose core are essential for stimulating glucose transport.[9][10] The galloyl group at position 6 is not necessary for this activity.[9]

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key aspect of their therapeutic effects. For phenolic acid glucosyl esters, their radical scavenging activity has been evaluated using the DPPH assay.

Table 4: Antioxidant Activity of Phenolic Acid Glucosyl Esters [11]

CompoundRadical Scavenging Activity (% Inhibition)
Galloyl GlucoseHigh
Sinapoyl GlucoseHigh
Feruloyl GlucoseModerate
Caffeoyl GlucoseModerate
p-Coumaroyl GlucoseLow

The high antioxidant activity of galloyl and sinapoyl glucose esters is attributed to the number and arrangement of hydroxyl groups on the aromatic ring, which enhances their ability to donate a hydrogen atom and stabilize free radicals.[11][12]

Experimental Protocols

In Vitro Anticancer Assay (MTT Assay)[6]
  • Cell Culture: Human cancer cell lines (K562, HL-60, HeLa) and murine sarcoma S180 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay[5]
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Incubation: The test compound is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution.

  • Reaction Termination: The reaction is stopped after a specific time by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.

DPPH Radical Scavenging Assay[11]
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

Visualizing Structure-Activity Relationships and Workflows

SAR_Galloyl_Glucose_Anticancer cluster_structure Structural Features cluster_activity Anticancer Activity Number of Galloyl Groups Number of Galloyl Groups Increased Cytotoxicity Increased Cytotoxicity Number of Galloyl Groups->Increased Cytotoxicity Increases Position of Galloylation Position of Galloylation Altered Target Binding Altered Target Binding Position of Galloylation->Altered Target Binding Influences

Caption: SAR for anticancer activity of galloyl glucose analogs.

Experimental_Workflow_MTT_Assay start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Add Galloyl/Cinnamoyl Analogs cell_seeding->compound_treatment incubation_48h Incubate for 48 hours compound_treatment->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_formazan Incubate for Formazan Formation add_mtt->incubation_formazan solubilize Solubilize Formazan Crystals incubation_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro MTT anticancer assay.

Signaling_Pathway_PGG cluster_anticancer Anticancer Mechanisms cluster_antidiabetic Antidiabetic Mechanisms PGG Penta-O-galloyl-glucose (PGG) Apoptosis Induction of Apoptosis PGG->Apoptosis Anti_Angiogenesis Anti-Angiogenesis PGG->Anti_Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) PGG->Cell_Cycle_Arrest Insulin_Receptor Insulin Receptor Activation PGG->Insulin_Receptor Glucose_Uptake Increased Glucose Uptake Insulin_Receptor->Glucose_Uptake

Caption: Key signaling pathways affected by PGG.

References

A Comparative Guide to the In Vivo Cytotoxic Effects of Gallotannins: Evaluating 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo cytotoxic effects of 1-O-Galloyl-2-O-cinnamoyl-glucose and its well-studied structural analog, 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG). Due to the limited direct in vivo data on this compound, this document leverages the extensive research on PGG to infer potential mechanisms and experimental considerations.

Introduction to this compound

This compound is a naturally occurring gallotannin identified in plants such as Rheum palmatum L. While its precise in vivo cytotoxic activities are not extensively documented in publicly available literature, its structural components—a galloyl group and a cinnamoyl group attached to a glucose core—suggest potential for biological activity, including anti-cancer effects, characteristic of polyphenolic compounds.

A Well-Studied Alternative: 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG)

In contrast, 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG), a hydrolyzable tannin, has been the subject of numerous in vitro and in vivo studies demonstrating its anti-cancer properties. PGG has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in animal models.[1] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][3]

Comparative Data on Cytotoxicity of PGG

The following tables summarize the cytotoxic effects of PGG from various studies, providing a benchmark for evaluating novel gallotannins.

Table 1: In Vitro Cytotoxicity of PGG in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Observed Effects
DU145Prostate Cancer~2548Induction of apoptosis, S-phase arrest[1]
LNCaPProstate Cancer~3048Caspase-mediated apoptosis[1]
HepG2Hepatocellular Carcinoma~50 µg/mL48Induction of apoptosis, cell cycle arrest[4]
B16-F0MelanomaNot specifiedNot specifiedInhibition of proliferation, induction of apoptosis[3]
A549Lung CancerSignificantly cytotoxicNot specifiedHigh proliferation inhibition[1]
MDA-MB-231Breast CancerSignificantly cytotoxicNot specifiedHigh proliferation inhibition[1]

Table 2: In Vivo Anti-Tumor Efficacy of PGG

Cancer ModelAnimal ModelPGG Dosage and AdministrationTumor Growth InhibitionReference
DU145 Prostate Cancer XenograftAthymic Nude MiceIntraperitoneal injectionStrong growth suppression without adverse effects on body weight[1]
Diet-Induced ObesityC57/BL6 Mice0.1 and 5 mg/kg (oral)Attenuated adiposity and hepatic steatosis[2]

Signaling Pathways in Gallotannin-Induced Cytotoxicity

The anti-cancer effects of gallotannins like PGG are often mediated through the modulation of critical signaling pathways. One of the key pathways implicated is the p53 signaling pathway, which plays a central role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress.[5][6][7][8] Gallotannins have been observed to activate p53, leading to the upregulation of pro-apoptotic proteins.[4][9]

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53_active Activated p53 DNA Damage->p53_active activation Oncogene Activation Oncogene Activation Oncogene Activation->p53_active activation Gallotannins (e.g., PGG) Gallotannins (e.g., PGG) Gallotannins (e.g., PGG)->p53_active activation MDM2 MDM2 p53 p53 MDM2->p53 inhibition p53->MDM2 activation Cell Cycle Arrest Cell Cycle Arrest p53_active->Cell Cycle Arrest Apoptosis Apoptosis p53_active->Apoptosis DNA Repair DNA Repair p53_active->DNA Repair

Caption: The p53 signaling pathway activated by cellular stressors, including gallotannins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo cytotoxicity. Below are protocols for key experiments.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[10][11]

  • Cell Culture: Culture a human cancer cell line (e.g., DU145 prostate cancer cells) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2) / 2 is commonly used.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Control Group: Administer the vehicle (e.g., saline or DMSO solution) following the same schedule as the treatment group.

    • Treatment Group: Administer the test compound (e.g., PGG) at a predetermined dose and schedule (e.g., daily intraperitoneal injections).

  • Data Collection: Continue treatment for a specified period (e.g., 3-4 weeks), monitoring tumor volume and body weight.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, TUNEL assay).

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16][17]

  • Tissue Preparation: Fix excised tumor tissue in 10% formalin, embed in paraffin, and cut into thin sections (4-6 µm).[17]

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) to retrieve antigenic sites.[17]

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[18]

  • Washing and Counterstaining: Wash the sections and counterstain with a nuclear stain like DAPI.

  • Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue by DAPI.

  • Quantification: Determine the apoptotic index by calculating the percentage of TUNEL-positive cells.

This fluorometric assay measures the activity of caspases, key proteases in the apoptotic cascade.[19][20]

  • Lysate Preparation: Lyse cells or homogenized tissue samples in a chilled lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[19]

  • Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a potential anti-cancer compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation A Compound Synthesis/ Isolation B Cell Viability Assays (e.g., MTT) A->B C Apoptosis/Cell Cycle Analysis B->C D Tumor Xenograft Model Establishment C->D Lead Compound Selection E Compound Administration D->E F Tumor Growth and Toxicity Monitoring E->F F->E Repeated Dosing G Endpoint Analysis (Tumor Excision, Histology) F->G

Caption: A generalized workflow for in vivo anti-cancer drug screening.

References

"cross-validation of different antioxidant assays for polyphenols"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of the antioxidant capacity of polyphenols is crucial. This guide provides an objective comparison of common antioxidant assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs. The primary assays covered include 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC).

Antioxidant capacity assays are broadly categorized into two main types based on their chemical reaction mechanisms: electron transfer (ET) and hydrogen atom transfer (HAT).[1] ET-based assays, such as ABTS, DPPH, and FRAP, measure an antioxidant's ability to reduce an oxidant, which results in a color change.[1] In contrast, HAT-based assays, like ORAC, quantify the capacity of an antioxidant to scavenge free radicals by donating a hydrogen atom.[1][2] The choice of assay can significantly influence the determined antioxidant hierarchy of tested compounds, underscoring the importance of understanding the principles behind each method.[3]

Comparative Data of Antioxidant Assays for Polyphenols

The antioxidant capacity of polyphenols can vary significantly depending on the assay used.[3] This is due to the different reaction mechanisms and conditions of each assay.[3][4] The following tables summarize quantitative data from various studies, showcasing the antioxidant activities of different polyphenols as measured by DPPH, ABTS, FRAP, and ORAC assays.

Table 1: Antioxidant Capacity of Apple Polyphenols

PolyphenolDPPH (% scavenging)ORAC (µmol TE/g)FRAP (µmol TE/g)
Phlorizin73.54 ± 2.7344.55 ± 3.080.53 ± 0.37
Protocatechuic acid---
Hyproside---
Chlorogenic acid---
Ellagic acidWeaker than other polyphenols--

Source: Adapted from a study on different apple varieties.[5]

Table 2: Antioxidant Capacity of Various Polyphenols

PolyphenolDPPH (IC50, µg/mL)ABTS (IC50, µg/mL)
Gallic acid hydrate-1.03 ± 0.25
(+)-Catechin hydrate-3.12 ± 0.51
Caffeic acid-1.59 ± 0.06
Rutin hydrate-4.68 ± 1.24
Hyperoside-3.54 ± 0.39
Quercetin-1.89 ± 0.33
Kaempferol-3.70 ± 0.15

Source: Adapted from a study investigating the antioxidant activity of various pure chemical compounds.[6]

Table 3: Antioxidant Activity of Wine Polyphenols

Wine TypeDPPH (µmol/ml)FRAP (µmol/ml)
White Wines (range)0.281.31
Red Wines (range)3.2512.50

Source: Adapted from a study on the polyphenol composition and antioxidant activity of wines.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results. The following sections provide methodologies for the DPPH, ABTS, FRAP, and ORAC assays.

The DPPH assay is a straightforward and widely used method to assess antioxidant capacity.[8][9] It measures the ability of an antioxidant to scavenge the stable DPPH free radical.[8][10] The reduction of the DPPH radical by an antioxidant leads to a color change from purple to yellow, which is measured spectrophotometrically.[10]

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol (B129727) or ethanol.[11] Before the assay, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[11]

  • Reaction Setup : Add a small volume of the sample (e.g., 20 µl) to a larger volume of the DPPH working solution (e.g., 200 µl) in a 96-well microplate or a cuvette.[12]

  • Incubation : Incubate the mixture in the dark at room temperature for a specific period, typically 15 to 30 minutes.[10][13]

  • Measurement : Measure the absorbance of the solution at the characteristic wavelength of DPPH, which is around 517 nm.[10][12]

  • Calculation : The antioxidant activity is calculated as the percentage of DPPH radical scavenging using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[10] The results can also be expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[14] This method is applicable to both hydrophilic and lipophilic antioxidants.[15]

  • Reagent Preparation : Generate the ABTS•+ radical by reacting an ABTS stock solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM).[14][16] The mixture is left in the dark at room temperature for 12-16 hours.[14][16]

  • Working Solution Preparation : Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or water) to an absorbance of approximately 0.70 at 734 nm.[14][16]

  • Reaction Setup : Add a small volume of the sample or standard (e.g., 5 µl) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µl).[17]

  • Incubation : Mix and incubate the solution for a specific time (e.g., 5-6 minutes) at a controlled temperature.[6][17]

  • Measurement : Measure the absorbance at 734 nm.[6][17]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[11]

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18][19] The reduction is monitored by the formation of a colored ferrous-probe complex.[18]

  • Reagent Preparation : Prepare the FRAP working solution fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.[19]

  • Reaction Setup : Add a small volume of the sample or standard (e.g., 10 µl) to a larger volume of the FRAP working solution (e.g., 220 µl).[19]

  • Incubation : Mix and incubate the reaction mixture for a specified time (e.g., 4 minutes) with continuous stirring.[19]

  • Measurement : Measure the absorbance at 593 nm.[19]

  • Calculation : The antioxidant capacity is determined from a standard curve of ferrous sulfate. The results are expressed as FRAP values, which are related to the Fe²⁺ concentration.[19]

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[20]

  • Reagent Preparation : Prepare a fluorescein (B123965) working solution and a free radical initiator solution (AAPH).[21][22]

  • Reaction Setup : In a 96-well microplate, add the fluorescein working solution (e.g., 150 µl) to each well, followed by the sample or Trolox standards (e.g., 25 µl).[21][22]

  • Incubation : Incubate the plate at 37°C for 30 minutes.[21][22]

  • Initiation and Measurement : Add the AAPH solution (e.g., 25 µl) to each well to initiate the reaction.[21][22] Immediately begin reading the fluorescence at an excitation wavelength of 480-485 nm and an emission wavelength of 520 nm, in kinetic mode for 60-180 minutes at 37°C.[22][23]

  • Calculation : The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC).[21] The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).[21]

Visualizing Assay Principles and Workflows

The following diagrams, created using the DOT language, illustrate the classification of antioxidant assays, their experimental workflows, and the underlying chemical principles.

Assay_Classification Antioxidant Assays Antioxidant Assays Mechanism Mechanism Antioxidant Assays->Mechanism Electron Transfer (ET) Electron Transfer (ET) Mechanism->Electron Transfer (ET) Hydrogen Atom Transfer (HAT) Hydrogen Atom Transfer (HAT) Mechanism->Hydrogen Atom Transfer (HAT) DPPH DPPH Electron Transfer (ET)->DPPH ABTS ABTS Electron Transfer (ET)->ABTS FRAP FRAP Electron Transfer (ET)->FRAP ORAC ORAC Hydrogen Atom Transfer (HAT)->ORAC

Classification of common antioxidant assays.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH working solution mix Mix sample with DPPH solution prep_dpph->mix prep_sample Prepare polyphenol sample prep_sample->mix incubate Incubate in dark (15-30 min) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition or IC50 measure->calculate

Experimental workflow for the DPPH assay.

DPPH_Reaction DPPH• (Purple) DPPH• (Purple) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Purple)->DPPH-H (Yellow) + Antioxidant (AH) Antioxidant (AH) Antioxidant (AH) A• A• ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS•+ radical cation mix Mix sample with ABTS•+ solution prep_abts->mix prep_sample Prepare polyphenol sample/standard prep_sample->mix incubate Incubate (~6 min) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate TEAC value measure->calculate ABTS_Reaction ABTS•+ (Blue-Green) ABTS•+ (Blue-Green) ABTS (Colorless) ABTS (Colorless) ABTS•+ (Blue-Green)->ABTS (Colorless) + Antioxidant (-e⁻) Antioxidant Antioxidant Oxidized Antioxidant Oxidized Antioxidant FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_frap Prepare fresh FRAP reagent mix Mix sample with FRAP reagent prep_frap->mix prep_sample Prepare polyphenol sample/standard prep_sample->mix incubate Incubate (~4 min) mix->incubate measure Measure absorbance at ~593 nm incubate->measure calculate Calculate FRAP value measure->calculate FRAP_Reaction Fe³⁺-TPTZ (Colorless) Fe³⁺-TPTZ (Colorless) Fe²⁺-TPTZ (Blue) Fe²⁺-TPTZ (Blue) Fe³⁺-TPTZ (Colorless)->Fe²⁺-TPTZ (Blue) + Antioxidant (-e⁻) Antioxidant Antioxidant Oxidized Antioxidant Oxidized Antioxidant ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Fluorescein, AAPH, and sample mix Mix Fluorescein and sample prep_reagents->mix incubate Incubate at 37°C (30 min) mix->incubate initiate Add AAPH to initiate reaction incubate->initiate measure Measure fluorescence decay kinetically (60-180 min) initiate->measure calculate Calculate AUC and TE value measure->calculate ORAC_Reaction cluster_main Reaction Pathways AAPH AAPH Peroxyl Radicals (ROO•) Peroxyl Radicals (ROO•) AAPH->Peroxyl Radicals (ROO•) Thermal Decomposition Non-fluorescent Product Non-fluorescent Product Peroxyl Radicals (ROO•)->Non-fluorescent Product + Fluorescein Stable Radical Stable Radical Peroxyl Radicals (ROO•)->Stable Radical + Antioxidant (AH) Antioxidant (AH) Antioxidant (AH) Fluorescein Fluorescein

References

A Comparative Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of the natural compound 1-O-Galloyl-2-O-cinnamoyl-glucose with well-established enzyme inhibitors. The data presented is supported by experimental findings to offer a clear perspective on its potential within drug discovery and development.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of this compound against squalene (B77637) epoxidase is presented alongside known inhibitors for other key enzymes. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 Value
This compoundSqualene Epoxidase0.71 µM
TerbinafineSqualene Epoxidase15.8 nM
Acarboseα-Glucosidase~5.4 µM - 193.37 µM
AllopurinolXanthine (B1682287) Oxidase~7.2 µM
Kojic AcidTyrosinase~5.23 µM - 30.6 µM

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below. These protocols offer a basis for the replication of the presented findings.

Squalene Epoxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of squalene epoxidase, a key enzyme in cholesterol biosynthesis.

  • Enzyme Source: Microsomal fractions from rat liver or specific fungal strains like Trichophyton rubrum are commonly used.

  • Substrate: Radiolabeled [¹⁴C]squalene is often employed.

  • Assay Buffer: A typical buffer would be potassium phosphate (B84403) buffer (pH 7.4) containing necessary cofactors.

  • Procedure:

    • The test compound (e.g., this compound or terbinafine) at various concentrations is pre-incubated with the enzyme solution.

    • The reaction is initiated by the addition of the squalene substrate and NADPH as a cofactor.

    • The mixture is incubated at 37°C for a specified period.

    • The reaction is terminated, and the lipids are extracted.

    • The amount of formed product (2,3-oxidosqualene) is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae is frequently used.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Buffer: Phosphate buffer (pH 6.8).

  • Procedure:

    • The test compound (e.g., acarbose) at various concentrations is pre-incubated with the α-glucosidase solution.

    • The reaction is started by adding the pNPG substrate.

    • The reaction mixture is incubated at 37°C.

    • The reaction is stopped by adding a solution of sodium carbonate.

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase, an enzyme crucial in purine (B94841) metabolism, by monitoring the formation of uric acid.

  • Enzyme Source: Bovine milk xanthine oxidase is commonly used.

  • Substrate: Xanthine.

  • Assay Buffer: Phosphate buffer (pH 7.5).

  • Procedure:

    • The test compound (e.g., allopurinol) at various concentrations is pre-incubated with the xanthine oxidase solution.

    • The reaction is initiated by the addition of the xanthine substrate.

    • The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.

  • Data Analysis: The percentage of inhibition is calculated from the reaction rates, and the IC50 value is determined.

Tyrosinase Inhibition Assay

This spectrophotometric assay assesses the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Enzyme Source: Mushroom tyrosinase is widely used.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Assay Buffer: Phosphate buffer (pH 6.8).

  • Procedure:

    • The test compound (e.g., kojic acid) at various concentrations is pre-incubated with the tyrosinase solution.

    • The reaction is initiated by adding the L-DOPA substrate.

    • The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by the inhibition of the respective enzymes and a general workflow for enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Substrate Substrate Solution Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Inhibitor Inhibitor Solutions (Varying Concentrations) Inhibitor->Preincubation Preincubation->Reaction Incubation Incubation (Controlled Temperature & Time) Reaction->Incubation Termination Reaction Termination Incubation->Termination Measurement Measurement (e.g., Spectrophotometry) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

General workflow for in vitro enzyme inhibition assays.

signaling_pathways cluster_sqle Squalene Epoxidase Pathway cluster_tyr Tyrosinase Pathway Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol PI3K_AKT PI3K/AKT Pathway Cholesterol->PI3K_AKT Modulates SQLE_Inhibitor This compound Terbinafine SQLE_Inhibitor->Squalene_Epoxide Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TYR_Inhibitor Kojic Acid TYR_Inhibitor->L_DOPA Inhibition xo_pathway cluster_xo Xanthine Oxidase Pathway cluster_ag α-Glucosidase Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase ROS Reactive Oxygen Species (ROS) Xanthine->ROS Xanthine Oxidase Gout Gout Uric_Acid->Gout Leads to Inflammation Inflammation ROS->Inflammation Promotes XO_Inhibitor Allopurinol XO_Inhibitor->Xanthine Inhibition Carbohydrates Dietary Carbohydrates Monosaccharides Monosaccharides (Glucose) Carbohydrates->Monosaccharides α-Glucosidase Bloodstream Increased Blood Glucose Monosaccharides->Bloodstream Absorption AG_Inhibitor Acarbose AG_Inhibitor->Monosaccharides Inhibition

A Researcher's Guide to Enhancing Bioassay Reproducibility for Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of natural products for novel therapeutic agents is a promising frontier. However, a significant challenge in this field is the reproducibility of bioassays used for screening and characterizing natural product extracts. The inherent complexity of these extracts can lead to variability in assay performance, making it difficult to compare results across different studies and laboratories. This guide provides an objective comparison of common bioassay methods, supported by experimental data, to aid in the selection of robust and reliable screening strategies.

Key Metrics for Assay Performance

To objectively assess and compare the reproducibility of bioassays, two statistical parameters are crucial: the Z'-factor and the Coefficient of Variation (CV%) .

  • Z'-factor: This dimensionless parameter measures the statistical effect size and is used to evaluate the quality of a high-throughput screening (HTS) assay. It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation margin and high reproducibility. An assay with a Z'-factor below 0.5 may be prone to false positives and negatives.[1][2]

  • Coefficient of Variation (CV%): The CV is a measure of the relative variability of data points within a sample group (e.g., replicates of a control). It is calculated as the standard deviation divided by the mean, expressed as a percentage. A lower CV% indicates less variability and therefore higher precision. Generally, a CV of less than 20% is considered acceptable for HTS assays.

Comparison of Common Bioassays

The choice of bioassay is dependent on the biological question being addressed. Here, we compare the reproducibility of commonly used assays in natural product screening.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in assessing the potential therapeutic or toxic effects of natural product extracts. The following table summarizes the reproducibility of several common methods.

Assay MethodPrincipleAverage Z'-factorAverage CV%Key Considerations for Natural Product Extracts
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Measures mitochondrial reductase activity in viable cells.0.5 - 0.810 - 15%Potential for interference from colored compounds in extracts.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Similar to MTT, but the formazan (B1609692) product is water-soluble.0.6 - 0.98 - 12%Less interference from colored compounds compared to MTT.
LDH (Lactate Dehydrogenase) Release Measures the release of LDH from damaged cells into the culture medium.0.4 - 0.715 - 25%Can be less sensitive for early-stage cytotoxicity.
Resazurin (B115843) (AlamarBlue®) Measures the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.0.7 - 0.95 - 10%High sensitivity and low interference from colored compounds.

Note: Z'-factor and CV% values are approximate and can vary depending on the cell line, extract properties, and assay conditions. One study reported Z'-factors between 0.44 and 0.91 and CVs between 6.9% and 12.4% for cytotoxicity assays in a high-throughput screening platform.[1]

Antimicrobial Assays

Determining the antimicrobial activity of natural product extracts is a common screening objective. The reproducibility of these assays is critical for identifying promising leads.

Assay MethodPrincipleTypical CV%Key Considerations for Natural Product Extracts
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) in a liquid culture format.10 - 20%Can be affected by the solubility and color of the extract.
Agar (B569324) Disk Diffusion Measures the zone of inhibition around a disk impregnated with the extract on an agar plate.15 - 30%Less quantitative than broth microdilution and can be influenced by the diffusion properties of the extract components.

A study comparing broth microdilution and agar disk diffusion methods found that the overall agreement between the two methods was fair, highlighting the potential for variability.[3] The reproducibility of antibacterial activity from plant extracts has been noted as a challenge, with one study observing low reproducibility of previously reported activities.[4]

Antioxidant Assays

The antioxidant capacity of natural product extracts is a frequently studied bioactivity.

Assay MethodPrincipleTypical CV%Key Considerations for Natural Product Extracts
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the scavenging of the DPPH radical by antioxidants.5 - 15%The assay is performed in an organic solvent, which is better suited for hydrophobic antioxidants.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Measures the scavenging of the ABTS radical cation.< 5%Applicable to both hydrophilic and lipophilic antioxidants and is generally considered more sensitive than the DPPH assay.[5][6]

One study reported a within-day CV of 4.72% for the ABTS assay.

Experimental Protocols

Detailed and standardized protocols are essential for improving the reproducibility of bioassays.

DPPH Radical Scavenging Assay

1. Preparation of DPPH Solution:

2. Assay Procedure:

  • Add 100 µL of the natural product extract (at various concentrations) to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

3. Calculation:

  • The percentage of radical scavenging activity is calculated using the following formula:

ABTS Radical Cation Decolorization Assay

1. Preparation of ABTS Radical Cation (ABTS•+):

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in a 1:1 (v/v) ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the complete generation of the radical cation.

2. Preparation of ABTS•+ Working Solution:

  • Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

3. Assay Procedure:

  • Add 10 µL of the natural product extract (at various concentrations) to the wells of a 96-well plate.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Trolox is commonly used as a positive control.

4. Calculation:

  • The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:

α-Glucosidase Inhibition Assay

1. Reagents:

  • α-Glucosidase enzyme from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • Acarbose as a positive control

2. Assay Procedure:

  • Add 20 µL of the natural product extract (at various concentrations) to the wells of a 96-well plate.

  • Add 20 µL of α-glucosidase enzyme solution (e.g., 2 U/mL) and incubate at 37°C for 5 minutes. [3] - Add 20 µL of 1 mM pNPG to initiate the reaction. [3] - Incubate the mixture at 37°C for 20 minutes. [3] - Stop the reaction by adding 50 µL of 1 M Na2CO3. [3] - Measure the absorbance of the released p-nitrophenol at 405 nm.

3. Calculation:

  • The percentage of α-glucosidase inhibition is calculated as follows:

    where A_control is the absorbance of the control (enzyme and substrate without extract) and A_sample is the absorbance of the sample.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in natural product research can significantly enhance understanding and reproducibility.

Bioassay-Guided Fractionation Workflow

This workflow illustrates the iterative process of isolating bioactive compounds from a natural product extract.

Bioassay_Guided_Fractionation Extract Crude Natural Product Extract Fractionation Chromatographic Fractionation Extract->Fractionation Bioassay Bioassay Screening of Fractions Fractionation->Bioassay ActiveFraction Identify Active Fraction(s) Bioassay->ActiveFraction FurtherFractionation Further Fractionation of Active Fraction(s) ActiveFraction->FurtherFractionation Iterative Process Bioassay2 Bioassay of Sub-fractions FurtherFractionation->Bioassay2 PureCompound Isolate Pure Bioactive Compound Bioassay2->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p Phosphorylated IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n Active NF-κB NFkB->NFkB_n translocates to NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds to Gene Inflammatory Gene Expression DNA->Gene induces MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates GrowthFactor Growth Factor GrowthFactor->Receptor binds Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_n Active ERK ERK->ERK_n translocates to TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_n->TF activates Gene Gene Expression (Proliferation, Survival) TF->Gene regulates

References

Safety Operating Guide

Personal protective equipment for handling 1-O-Galloyl-2-O-cinnamoyl-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-O-Galloyl-2-O-cinnamoyl-glucose was located. The following guidance is based on general laboratory safety principles for handling naturally derived, solid chemical compounds of low to moderate toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a natural compound found in Rheum palmatum L.[1][2][3]. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound is outlined below. All personnel must be trained in the proper use and disposal of their PPE.

Protection Type Specific Equipment Purpose Standard
Eye and Face Safety glasses with side shields or safety goggles. A face shield should be worn over safety glasses or goggles when a splash hazard exists.[4][5]Protects against splashes, dust, and flying particles.[4][5]ANSI Z87.1 marked[4]
Hand Disposable nitrile gloves.[4][6] Consider double gloving for added protection.[4][6][7]Prevents skin contact with the chemical.[5]Follow manufacturer's specifications for chemical resistance.
Body A buttoned, long-sleeved laboratory coat.[5][6][7]Protects clothing and skin from spills and contamination.[5][8]N/A
Foot Closed-toe shoes that fully cover the feet.[4][8]Protects against spills and falling objects.N/A
Respiratory Not generally required if handled in a well-ventilated area or a chemical fume hood.[7] If aerosols may be generated, use an appropriate respirator after a formal risk assessment.[8]Protects against inhalation of airborne particles.Follow NIOSH guidelines.

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to use in experiments.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name and any hazard information.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] According to one supplier, it should be stored at -20°C for long-term stability.[2]

2. Preparation and Weighing:

  • Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or other ventilated enclosure.[7]

  • Before handling, ensure all required PPE is donned correctly.

  • Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust clouds.

  • Close the container tightly after use.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, perform this step in a chemical fume hood.

  • Ensure the chosen solvent is compatible with the compound and other reagents in the experiment.

4. Experimental Use:

  • Handle all solutions containing this compound with the same precautions as the solid material.

  • Keep containers closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[9]

  • In case of accidental contact, follow the first aid measures outlined in the table below.

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[9] Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be handled as chemical waste and disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Use clearly labeled, leak-proof containers for solid and liquid waste.

2. Solid Waste:

  • Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a designated solid chemical waste container.

3. Liquid Waste:

  • Unused solutions and rinse water from cleaning contaminated glassware should be collected in a designated liquid chemical waste container.

  • Do not pour chemical waste down the drain.[9]

4. Disposal:

  • Arrange for the disposal of chemical waste through your institution's environmental health and safety office.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE Risk_Assessment->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Conduct_Experiment->Segregate_Waste Spill Spill Conduct_Experiment->Spill If spill occurs Exposure Exposure Conduct_Experiment->Exposure If exposure occurs Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste via EHS Doff_PPE->Dispose_Waste Spill->Decontaminate_Area First_Aid Administer First Aid Exposure->First_Aid Report_Incident Report Incident First_Aid->Report_Incident

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-Galloyl-2-O-cinnamoyl-glucose
Reactant of Route 2
1-O-Galloyl-2-O-cinnamoyl-glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.